molecular formula C35H61NO16 B2978019 Cbz-NH-PEG12-C2-acid

Cbz-NH-PEG12-C2-acid

Número de catálogo: B2978019
Peso molecular: 751.9 g/mol
Clave InChI: WVKANAHNXOWXKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cbz-NH-PEG12-C2-acid is a useful research compound. Its molecular formula is C35H61NO16 and its molecular weight is 751.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61NO16/c37-34(38)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-35(39)52-32-33-4-2-1-3-5-33/h1-5H,6-32H2,(H,36,39)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKANAHNXOWXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Cbz-NH-PEG12-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG12-C2-acid is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[1][2][3][4][5][6][7][8][9][10][11][12] The physicochemical properties of this linker are critical as they influence the solubility, permeability, and overall pharmacokinetic profile of the resulting PROTAC molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its structure and characterization workflows.

Physicochemical Data

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₅H₆₁NO₁₆[3]
Molecular Weight 751.86 g/mol [3]
CAS Number 1334177-88-6[3]
Appearance Varies (often solid or oil)[13]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
logP -0.8 to -1.2Computational models
pKa (Carboxylic Acid) ~4.5Based on similar aliphatic carboxylic acids
Aqueous Solubility HighInferred from the PEG12 chain

Chemical Structure and Workflow Diagrams

Visualizing the structure and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.

G Cbz Cbz-NH- PEG12 (PEG)12 Cbz->PEG12 C2_acid -CH2-CH2-COOH PEG12->C2_acid G start Obtain this compound Sample solubility Determine Aqueous Solubility (Shake-Flask Method) start->solubility pka Determine pKa (Potentiometric Titration) start->pka logp Determine logP (HPLC-based Method) start->logp data_analysis Data Analysis and Reporting solubility->data_analysis pka->data_analysis logp->data_analysis end Complete Physicochemical Profile data_analysis->end

References

The Role of Cbz-NH-PEG12-C2-acid in PROTAC Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This guide provides a comprehensive technical overview of the Cbz-NH-PEG12-C2-acid linker, a polyethylene (B3416737) glycol (PEG)-based component, and its role in the mechanism of action of PROTACs.

The Core Mechanism of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker plays a pivotal role in this process by dictating the distance and relative orientation of the POI and the E3 ligase within the ternary complex.

The this compound linker is characterized by a 12-unit polyethylene glycol chain, providing a significant degree of flexibility and hydrophilicity. The terminal carboxybenzyl (Cbz)-protected amine and carboxylic acid moieties serve as versatile chemical handles for the sequential and controlled conjugation to the E3 ligase and POI ligands, respectively.

Physicochemical and Pharmacokinetic Implications of the PEG12 Linker

The incorporation of a 12-unit PEG linker, such as in this compound, has significant consequences for the resulting PROTAC's properties. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a critical factor for bioavailability. Furthermore, PEG linkers can influence cell permeability and the overall pharmacokinetic profile of the PROTAC. While longer PEG chains increase hydrophilicity, an optimal balance must be struck to ensure efficient passage across the cell membrane.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

Table 1: Illustrative Degradation Potency and Efficacy of PEGylated PROTACs

Target ProteinE3 Ligase RecruitedLinker (PEG units)DC50 (nM)Dmax (%)
BRD4VHL325~90
BRD4VHL510>95
BRD4VHL830~85
BTKCereblon450~80
BTKCereblon815>90
BTKCereblon1225~95

Note: This data is representative and compiled from various sources to illustrate the general trend of linker length dependency. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target, ligands, and cell line used.

Table 2: Illustrative Physicochemical Properties of PEGylated PROTACs

PROTAC (Target-Linker-E3 Ligand)Molecular Weight (Da)Calculated LogPAqueous Solubility (µg/mL)
Generic BRD4-(PEG3)-VHL~8503.5<10
Generic BRD4-(PEG8)-VHL~10702.825
Generic BRD4-(PEG12)-VHL~12902.150

Note: This table provides an estimation of how increasing the PEG linker length can influence key physicochemical properties.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC utilizing the this compound linker can be dissected through a series of well-defined experimental workflows. These protocols are essential for characterizing the efficacy and mechanism of any novel PROTAC.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The this compound linker is instrumental in correctly positioning the target protein and the E3 ligase to facilitate this process.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-PEG12-E3 Ligand) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_Target Poly-ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

A systematic approach is required to validate the activity of a PROTAC synthesized with the this compound linker. This involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Assays cluster_cell_based Cell-Based Assays Synthesis Synthesis of PROTAC using This compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex Ternary Complex Formation (SPR, ITC, FRET) Characterization->Ternary_Complex Degradation Protein Degradation (Western Blot, In-Cell Western) Characterization->Degradation Ternary_Complex->Degradation Informs Ubiquitination Target Ubiquitination (co-IP, TUBE assay) Degradation->Ubiquitination Mechanism Downstream Downstream Signaling (Pathway analysis) Degradation->Downstream

A typical workflow for PROTAC evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize a PROTAC synthesized with the this compound linker.

PROTAC Synthesis via Amide Coupling

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound.

  • Amide Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Cbz-protected linker-E3 ligand conjugate.

  • Cbz Deprotection:

    • Dissolve the Cbz-protected intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Add a palladium catalyst, such as 10% Pd/C.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected amine.

  • Final Amide Coupling to POI Ligand:

    • Dissolve the deprotected linker-E3 ligand conjugate (1.0 eq) and the carboxylic acid-containing POI ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes.

  • Immobilization:

    • Immobilize the biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the target protein to assess non-specific binding.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the E3 ligase-immobilized surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

    • Fit the data to a suitable binding model to determine the affinity of the ternary complex.

    • Calculate the cooperativity factor (α) to understand the stability of the ternary complex.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of PROTACs. Its 12-unit PEG chain offers a balance of flexibility and hydrophilicity that can be advantageous for optimizing the degradation of specific target proteins. The bifunctional nature of this linker allows for a controlled and modular synthetic approach. While the optimal linker is highly dependent on the specific target protein and E3 ligase pair, the principles and experimental protocols outlined in this guide provide a robust framework for the rational design and evaluation of novel PROTACs incorporating this and similar PEG-based linkers. The continued exploration of linkerology will undoubtedly lead to the development of more potent and selective PROTAC-based therapeutics.

In-Depth Technical Guide to Cbz-NH-PEG12-C2-acid: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis applications, and biological mechanism of Cbz-NH-PEG12-C2-acid, a heterobifunctional linker integral to the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides a representative experimental protocol for its use in PROTAC synthesis, and illustrates the fundamental biological pathways and experimental workflows involved.

Core Compound Specifications

This compound is a valuable tool in drug discovery, serving as a flexible polyethylene (B3416737) glycol (PEG) spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand. The Cbz (carbobenzyloxy) protecting group on the amine terminus and the terminal carboxylic acid provide orthogonal handles for a sequential and controlled synthesis of PROTAC molecules.

PropertyValue
CAS Number 1334177-88-6
Molecular Weight 751.86 g/mol
Molecular Formula C₃₅H₆₁NO₁₆
Purity Typically ≥95%
Appearance Colorless to off-white oil or viscous liquid
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).
Storage Conditions Store at -20°C for long-term stability. For short-term use, it can be stored at 2-8°C. The compound should be kept sealed and dry.

PROTAC-Mediated Protein Degradation Pathway

PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. The process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex recruits Ternary_Complex->PROTAC releases PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex transfers to POI E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - Ligand 1 (Amine) - Ligand 2 (Acid) step1 Step 1: Amide Coupling (Activate Acid, Add Amine) start->step1 purify1 Purification 1 (Chromatography) step1->purify1 intermediate Cbz-Protected Intermediate purify1->intermediate step2 Step 2: Cbz Deprotection (Hydrogenolysis) intermediate->step2 deprotected Deprotected Intermediate step2->deprotected step3 Step 3: Amide Coupling (Activate Acid, Add Amine) deprotected->step3 purify2 Purification 2 (Prep-HPLC) step3->purify2 final_protac Final PROTAC purify2->final_protac analysis Analysis (LC-MS, NMR) final_protac->analysis

The Architect's Blueprint: An In-depth Technical Guide to PROTAC Technology and the Central Role of Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a powerful strategy to target proteins previously considered "undruggable."[2][3] A PROTAC molecule is elegantly composed of three key moieties: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5] While the choice of ligands dictates the target and the recruited E3 ligase, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[6][7] This technical guide provides a comprehensive exploration of PROTAC technology with a deep dive into the science and strategy of linker design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular machinery for protein degradation.[3][8] This process unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a crucial ternary complex (POI-PROTAC-E3 ligase).[9][10] The stability and conformation of this complex are paramount for the efficiency of the subsequent steps.[9]

  • Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[3][11]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[4][12]

  • Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[3][12]

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than Just a Connection

The linker is a pivotal component that dictates the overall success of a PROTAC.[7][13] Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the entire molecule.[9][14]

Linker Composition and Properties

PROTAC linkers are typically classified based on their chemical composition and flexibility.[9]

  • Flexible Linkers: The most commonly employed linkers are flexible chains, primarily composed of alkyl or polyethylene (B3416737) glycol (PEG) units.[6]

    • Alkyl Chains: These provide significant conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[9] However, their hydrophobic nature can negatively impact solubility.

    • Polyethylene Glycol (PEG) Chains: The ether oxygens in PEG linkers impart hydrophilicity, which can improve solubility and other drug-like properties.[7][9]

  • Rigid Linkers: More rigid linkers, incorporating elements like piperazine, piperidine, or triazole rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[6] This can reduce the entropic penalty of binding.

  • "Smart" Linkers: These are more advanced linkers that can be, for example, photo-switchable, allowing for spatiotemporal control of PROTAC activity.[9]

The chemical makeup of the linker also influences the "chameleon effect," where a flexible linker can adopt a more compact, less polar conformation in the hydrophobic environment of a cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[9]

The Critical Role of Linker Length and Attachment Points

The length of the linker is a parameter that must be empirically optimized for each specific POI and E3 ligase pair.[9][15]

  • Too Short: A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[15]

  • Too Long: An excessively long linker may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitination, leading to reduced degradation.[15]

The points at which the linker is attached to the POI and E3 ligase ligands, known as the "exit vectors," are also crucial.[9] The linker should be attached at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein or E3 ligase.[9][14]

Quantitative Data on PROTACs and Linkers

The following tables summarize key quantitative data from published studies, illustrating the impact of linker properties on PROTAC performance.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
dBET1Pomalidomide (CRBN)PEG10~1.8>95[16]
ARV-825Pomalidomide (CRBN)PEG/Alkyl13~1>98[16]
MZ1VH032 (VHL)PEG12~19~90[16]
PROTAC with 0 PEG unitsVH032 (VHL)Alkyne/Triazole8>1000<10[16]
PROTAC with 4 PEG unitsVH032 (VHL)Alkyne/Triazole/PEG20~25>90[16]

Table 2: Impact of Linker Composition on Cell Permeability

PROTACLinker CompositioncLogPApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
PROTAC 1Alkyl7.6High[17][18]
PROTAC 3Alkyl with amide5.5Medium-Low[17][18]
PROTAC 9PEG-like3.5Low[17][18]

Table 3: Binary and Ternary Complex Binding Affinities (Kd) for BRD4 PROTACs

PROTACBinary Kd (PROTAC to VHL) (nM)Binary Kd (PROTAC to BRD4) (nM)Ternary Complex Kd (nM)Cooperativity (α)Reference
MZ12911>1 (Positive)[5][19]
ARV-771N/A<5N/AN/A[19]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This assay quantifies the extent of target protein degradation following PROTAC treatment.[9][20]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
  • Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
  • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
  • Quantify the band intensities using image analysis software.
  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[12][21]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23]

1. Sample Preparation:

  • Dialyze the purified target protein and E3 ligase against the same buffer (e.g., PBS or HEPES, pH 7.4) to ensure a perfect buffer match.
  • Prepare the PROTAC solution in the final dialysis buffer. If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the protein and PROTAC solutions.
  • Degas all solutions immediately before the experiment.

2. Instrument Setup:

  • Set the experimental temperature (e.g., 25°C).
  • Thoroughly clean the sample cell and injection syringe.

3. Titration for Binary Interactions (e.g., PROTAC to E3 Ligase):

  • Load the E3 ligase solution into the sample cell (e.g., 10-20 µM).
  • Load the PROTAC solution into the injection syringe (e.g., 100-200 µM).
  • Perform a series of injections of the PROTAC into the E3 ligase solution, allowing the system to reach equilibrium between injections.

4. Titration for Ternary Complex Formation:

  • Pre-incubate the PROTAC with a saturating concentration of the target protein.
  • Load the E3 ligase solution into the sample cell.
  • Titrate the PROTAC/target protein mixture into the E3 ligase solution.

5. Data Analysis:

  • Integrate the heat change peaks and subtract the heat of dilution (determined from a control titration of the injectant into buffer).
  • Fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary complex formation.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[5][10][24]

1. Chip Preparation:

  • Immobilize a biotinylated E3 ligase (e.g., VCB complex) onto a streptavidin-coated sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
  • Regenerate the sensor surface between injections if necessary.

3. Ternary Complex Analysis:

  • Pre-incubate the PROTAC with a near-saturating concentration of the target protein.
  • Inject a series of concentrations of the PROTAC/target protein mixture over the immobilized E3 ligase.

4. Data Analysis:

  • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
  • Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[5][10]

Protocol 4: NanoBRET™ Assay for In-Cell Ternary Complex Formation

This cell-based assay allows for the real-time monitoring of ternary complex formation in living cells.[2][6][7]

1. Cell Preparation:

  • Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

2. Assay Setup:

  • Add the HaloTag® ligand (fluorescent acceptor) to the cells.
  • Add the NanoLuc® substrate.
  • Treat the cells with a range of PROTAC concentrations.

3. Measurement:

  • Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals.
  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

4. Data Analysis:

  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
  • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.

Visualizing Key Concepts in PROTAC Technology

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies ITC Isothermal Titration Calorimetry (ITC) (Kd, ΔH, n) Ternary_Complex_Formation Ternary Complex Formation & Stability ITC->Ternary_Complex_Formation SPR Surface Plasmon Resonance (SPR) (ka, kd, KD) SPR->Ternary_Complex_Formation NanoBRET NanoBRET™ Assay (In-cell Ternary Complex) Western_Blot Western Blot (DC50, Dmax) Drug_Like_Properties Drug-Like Properties Western_Blot->Drug_Like_Properties Permeability Cell Permeability Assays (PAMPA, Caco-2) Permeability->Drug_Like_Properties PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization PROTAC_Design PROTAC Design & Synthesis Binary_Binding Binary Binding Affinity PROTAC_Design->Binary_Binding Binary_Binding->ITC Binary_Binding->SPR Ternary_Complex_Formation->NanoBRET Degradation_Potency Cellular Degradation Potency & Efficacy Ternary_Complex_Formation->Degradation_Potency Degradation_Potency->Western_Blot Drug_Like_Properties->PK_PD Lead_Optimization->PROTAC_Design Iterative Design

Caption: A typical experimental workflow for the evaluation of PROTACs.

Logical Relationships of Linker Properties

Linker_Properties Logical Relationships of Linker Properties Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (Alkyl, PEG, etc.) Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Attachment_Points Attachment Points (Exit Vectors) Linker_Properties->Attachment_Points Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochemical_Properties Physicochemical Properties Composition->Physicochemical_Properties Rigidity->Ternary_Complex Attachment_Points->Ternary_Complex PROTAC_Efficacy Overall PROTAC Efficacy Ternary_Complex->PROTAC_Efficacy Physicochemical_Properties->Ternary_Complex Pharmacokinetics Pharmacokinetics (PK) Physicochemical_Properties->Pharmacokinetics Pharmacokinetics->PROTAC_Efficacy

Caption: The influence of linker properties on PROTAC performance.

Conclusion and Future Directions

The linker is an integral and dynamic component of a PROTAC molecule, with its design being a critical determinant of therapeutic success. A deep understanding of how linker length, composition, and attachment points influence ternary complex formation and the overall physicochemical properties of the PROTAC is essential for rational drug design. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and optimization of novel PROTACs. As our understanding of the intricate interplay between the POI, PROTAC, and E3 ligase continues to grow, so too will our ability to engineer next-generation protein degraders with enhanced efficacy, selectivity, and drug-like properties, ultimately expanding the therapeutic landscape.

References

The Enduring Guardian: An In-depth Technical Guide to Carboxybenzyl (Cbz) Protecting Group Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group represents a foundational pillar in the field of peptide synthesis. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, its development was a pivotal moment that transformed peptide synthesis from a complex challenge into a systematic and controllable process. Despite the later emergence of other prominent protecting groups like Boc and Fmoc, the Cbz group continues to be a vital tool in the synthetic chemist's arsenal (B13267) due to its unique stability, reliability, and versatile deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its core chemistry, experimental protocols, quantitative data, and strategic applications in modern peptide synthesis.

Core Principles and Advantages

The primary function of the Cbz group is to temporarily mask the nucleophilic α-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation. This is achieved by converting the highly reactive amine into a significantly less nucleophilic carbamate.[2] The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments, yet it can be selectively removed under specific and relatively mild conditions.[1]

A key advantage of the Cbz group is its orthogonality to other common protecting groups. It is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., piperidine), allowing for selective deprotection in complex synthetic strategies.[3][4] Furthermore, the introduction of the Cbz group often enhances the crystallinity of amino acid and peptide intermediates, which can facilitate their purification.[5]

Introduction of the Cbz Group: N-Protection

The most prevalent method for introducing the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction. The base is essential to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[3][6]

General Mechanism for Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.

R_NH2 R-NH₂ (Amino Acid) Tetrahedral_Intermediate Tetrahedral Intermediate R_NH2->Tetrahedral_Intermediate Nucleophilic Attack Cbz_Cl Cbz-Cl (Benzyl Chloroformate) Cbz_Cl->Tetrahedral_Intermediate Base Base (e.g., NaHCO₃) Salt_Water Salt + H₂O Base->Salt_Water Cbz_Protected_AA R-NH-Cbz (Cbz-Protected Amino Acid) Tetrahedral_Intermediate->Cbz_Protected_AA Elimination of Cl⁻ HCl HCl HCl->Salt_Water Neutralization

Mechanism of Cbz Protection of an Amino Acid.
Experimental Protocol: Cbz Protection of Alanine

This protocol details the N-protection of L-alanine using benzyl chloroformate.[7]

Materials:

  • L-Alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-alanine (1.0 eq) in 2 M NaOH solution and cool to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise, while simultaneously adding 2 M NaOH to maintain the pH between 9 and 10. The temperature should be kept below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Cbz-L-Alanine.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Cbz Protection

The following table summarizes representative yields for the Cbz protection of various amines under different conditions.

SubstrateReagents and ConditionsYield (%)Reference(s)
General AminesCbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT90[3]
Various AminesCbz-Cl, PEG-400, Room Temperature90-98[3]
Aliphatic/Aromatic AminesCbz-Cl, H₂O, Room Temperature85-96[3]
Amino Acid EstersCbz-Cl, H₂O, Room Temperature93-95[3]

Cleavage of the Cbz Group: Deprotection Strategies

The selective removal of the Cbz group is a critical step in peptide synthesis. Several methods are available, with the choice depending on the presence of other functional groups in the peptide and the overall synthetic strategy.

Catalytic Hydrogenolysis

This is the most common and generally the mildest method for Cbz deprotection. It involves the cleavage of the benzylic C-O bond using a palladium catalyst and a hydrogen source.[1] The byproducts are toluene (B28343) and carbon dioxide, which are volatile and easily removed.

Hydrogen Source:

  • Hydrogen Gas (H₂): The classic method involves using hydrogen gas, typically with a palladium on carbon (Pd/C) catalyst.[8]

  • Transfer Hydrogenolysis: This approach uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, which is often more convenient and safer for standard laboratory setups.[8]

cluster_reactants Reactants cluster_products Products Cbz_Peptide Cbz-Peptide Carbamic_Acid Carbamic Acid Intermediate (Unstable) Cbz_Peptide->Carbamic_Acid H2_PdC H₂ / Pd/C Free_Peptide Free Peptide Carbamic_Acid->Free_Peptide Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2

General Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis.

This protocol describes the deprotection of a Cbz-protected peptide using hydrogen gas.[3]

Materials:

  • Cbz-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas source (e.g., balloon or hydrogenator)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite™

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent like MeOH in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas, then evacuate and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 1-16 hours, monitoring the reaction by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Acidic Cleavage

Strong acidic conditions can also cleave the Cbz group. This method is particularly useful when the peptide contains functional groups that are sensitive to catalytic hydrogenolysis, such as alkenes or alkynes.[1] The most common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1]

This protocol is for the acidic cleavage of the Cbz group.[2]

Materials:

  • Cbz-protected peptide

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

  • Stir the mixture at room temperature for 20 minutes to 1 hour.

  • Add diethyl ether to the reaction mixture to precipitate the deprotected peptide as its hydrobromide salt.

  • Isolate the precipitate by filtration or decantation and wash with diethyl ether.

  • Dry the product under vacuum.

Quantitative Data for Cbz Deprotection

The following table provides a comparison of different Cbz deprotection methods.

Deprotection MethodReagents & ConditionsSubstrate ExampleYield (%)Reference(s)
Catalytic HydrogenationH₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[9]
H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 hN-Cbz-L-phenylalanine>95[9]
Transfer HydrogenationAmmonium formate, Pd/C, MeOH, reflux, 1-3 hN-Cbz protected peptides>90[9]
NaBH₄, Pd/C, MeOH, rt, 5-15 minN-Cbz aromatic amines93-98[9]
Acidic Cleavage33% HBr in Acetic Acid, rt, 1-4 hN-Cbz peptides>90[7][9]
Lewis Acid-MediatedAlCl₃, HFIP, rt, 2-16 hN-Cbz Amines>90[10]

Strategic Workflow in Peptide Synthesis

The Cbz group was instrumental in the development of solution-phase peptide synthesis, a stepwise process that allows for the purification of intermediates at each stage.

Solution-Phase Peptide Synthesis Workflow

Start Start with Cbz-AA1-OH Couple Couple with H-AA2-OR (e.g., using DCC/HOBt) Start->Couple Cbz_Dipeptide_Ester Cbz-AA1-AA2-OR Couple->Cbz_Dipeptide_Ester Saponify Saponify Ester (e.g., NaOH) Cbz_Dipeptide_Ester->Saponify Cbz_Dipeptide_Acid Cbz-AA1-AA2-OH Saponify->Cbz_Dipeptide_Acid Couple_Next Couple with H-AA3-OR Cbz_Dipeptide_Acid->Couple_Next Repeat Repeat Coupling and Saponification Cycles Couple_Next->Repeat Final_Cbz_Peptide Final Cbz-Protected Peptide Repeat->Final_Cbz_Peptide Deprotect Final Cbz Deprotection (e.g., Hydrogenolysis) Final_Cbz_Peptide->Deprotect Final_Peptide Final Peptide Deprotect->Final_Peptide

Workflow for Solution-Phase Peptide Synthesis using the Cbz Group.

While less common in modern solid-phase peptide synthesis (SPPS) for chain elongation due to the prevalence of the Fmoc group, the Cbz group is still widely used for the protection of side chains (e.g., in lysine) and for the N-terminal protection of the final peptide.[11][12] The Cbz group's stability to the acidic conditions of peptide cleavage from the resin in Boc-SPPS and its stability to the basic conditions of Fmoc removal in Fmoc-SPPS make it a valuable orthogonal protecting group in these methodologies.[12][13]

Potential Side Reactions

While the Cbz group is generally robust, some side reactions can occur under certain conditions.

  • Racemization: During the Cbz protection of amino acids under strongly basic conditions (pH > 10), there is a risk of racemization at the α-carbon.[5] The formation of an oxazolone (B7731731) intermediate can facilitate the loss of stereochemical integrity.[14][15]

  • Over-reduction: In catalytic hydrogenolysis, other reducible functional groups in the peptide, such as nitro groups or alkynes, may also be reduced.[16]

  • N-Benzylation: Incomplete hydrogenolysis or insufficient hydrogen can sometimes lead to the formation of N-benzyl byproducts.[5]

  • Benzyl Cation Formation: During acidic cleavage with HBr/AcOH, the formation of a benzyl cation can lead to the alkylation of sensitive residues like tryptophan or methionine. The use of scavengers can mitigate this side reaction.[11]

Conclusion

The Carboxybenzyl protecting group, with its rich history and proven reliability, remains an indispensable tool for chemists in peptide synthesis and drug development. Its straightforward introduction, stability under a range of conditions, and multiple deprotection pathways—particularly its orthogonality to the widely used Boc and Fmoc groups—ensure its continued relevance in modern synthetic strategies. A thorough understanding of its chemistry, quantitative performance, and the detailed experimental protocols outlined in this guide is essential for its successful application in the synthesis of complex peptides and other nitrogen-containing molecules.

References

An In-Depth Technical Guide to the Core Principles of Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Role of PEGylation in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, has become a cornerstone of modern biotechnology and pharmaceutical development. A pivotal technology within this field is PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, antibodies, and small-molecule drugs.[1] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, imparts a range of beneficial properties to the resulting bioconjugate.[2][3]

This technical guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing PEG linkers. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design, synthesize, and characterize PEGylated bioconjugates. We will delve into the core chemistries, provide detailed experimental protocols, present quantitative data for informed decision-making, and visualize key workflows and concepts.

The primary advantages of employing PEG linkers in bioconjugation include:

  • Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of a molecule, which in turn reduces its renal clearance and prolongs its circulation half-life in the body. This leads to sustained therapeutic effects and allows for less frequent dosing.[4][5]

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules and can protect the conjugated biomolecule from enzymatic degradation and aggregation.[6]

  • Reduced Immunogenicity: The flexible PEG chains can "mask" immunogenic epitopes on the surface of a therapeutic protein, thereby reducing the likelihood of an adverse immune response from the host system.[7]

  • Controlled Drug Release: Cleavable PEG linkers can be engineered to release a therapeutic payload under specific physiological conditions, such as the acidic microenvironment of a tumor or the reducing environment within a cell.[8]

Fundamentals of PEG Linker Chemistry and Architecture

The versatility of PEG linkers stems from the wide array of available chemical functionalities and structural architectures. Understanding these is critical for designing a successful bioconjugation strategy.

PEG Linker Architectures

PEG linkers can be broadly categorized based on their overall shape:

  • Linear PEGs: The simplest form, consisting of a single PEG chain with functional groups at one or both ends.

  • Branched PEGs: These linkers have multiple PEG arms extending from a central core. This architecture provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[9]

  • Multi-Arm PEGs: A more complex branched structure with several PEG arms, often used for creating hydrogels or for multivalent conjugation strategies where multiple molecules are attached to a single core.

Functional Chemistries for Bioconjugation

The choice of reactive functional groups on the PEG linker is dictated by the available functional groups on the biomolecule to be modified. The most common conjugation chemistries are summarized below.

1. Amine-Reactive Chemistry (via NHS Esters): This is one of the most widely used methods, targeting the primary amines found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. N-hydroxysuccinimide (NHS) esters react with amines under mild pH conditions (typically 7.2-8.5) to form stable amide bonds.[10][11]

2. Thiol-Reactive Chemistry (via Maleimides): This chemistry offers a higher degree of site-specificity by targeting the sulfhydryl groups of cysteine residues, which are generally less abundant than lysines. Maleimide groups react with thiols at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[6][9]

3. "Click" Chemistry (Azide-Alkyne Cycloadditions): Click chemistry refers to a class of reactions that are highly efficient, specific, and bioorthogonal (meaning they do not interfere with native biological processes). The most common forms used in bioconjugation are:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I).[12]
  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide. This is particularly useful for in vivo applications where the toxicity of copper is a concern.[12]

Cleavable vs. Non-Cleavable Linkers

A critical design choice in many applications, particularly in drug delivery, is whether to use a cleavable or non-cleavable linker.

  • Non-Cleavable Linkers: These form a stable, permanent bond between the PEG and the biomolecule. The release of a conjugated drug, for example, relies on the complete degradation of the carrier molecule (e.g., an antibody) within the cell.[13][14] This generally leads to higher stability in circulation.[15][16]

  • Cleavable Linkers: These are designed to break under specific physiological conditions, enabling controlled release of the payload. Common cleavage mechanisms include:

    • pH-sensitive (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[17]

    • Redox-sensitive (e.g., Disulfides): Cleaved in the reducing intracellular environment where glutathione (B108866) concentrations are high.[18]

    • Enzyme-sensitive (e.g., Peptide linkers): Cleaved by specific proteases, such as cathepsins, that are overexpressed in tumor cells.[8][19]

Quantitative Data for PEG Linker Selection

The selection of an appropriate PEG linker requires careful consideration of several quantitative parameters. The following tables summarize key data to aid in this decision-making process.

Table 1: Comparative Analysis of Common PEGylation Chemistries
FeatureNHS Ester ChemistryMaleimide ChemistryClick Chemistry (CuAAC & SPAAC)
Target Residue Primary amines (Lysine, N-terminus)[20]Thiols (Cysteine)[20]Azides and Alkynes[12]
Bond Formed Amide[20]Thioether[20]Triazole[12]
Optimal pH 7.2 - 8.5[10]6.5 - 7.5[10]Wide range (typically 4-11)[12]
Reaction Kinetics Relatively fast (30-60 minutes at RT)[12]Very fast (minutes to a few hours at RT)[12]Very fast (often complete in < 1 hour)[12]
Typical Yield Generally high, but can be variable[12]HighTypically very high and quantitative[12]
Specificity Moderate; can lead to heterogeneous products[12]High; allows for site-specific conjugation[6]Very high and bioorthogonal[12]
Linkage Stability Very high (stable amide bond)[12]High, but can undergo retro-Michael reaction[11]Very high (stable triazole ring)[12]
Table 2: Impact of PEG Molecular Weight on Protein Half-Life
ProteinPEG Molecular Weight (kDa)Half-Life (Unmodified)Half-Life (PEGylated)Fold IncreaseReference
Adenosine Deaminase (ADA)5 (multiple)minutes48-72 hours>1000[21]
Filgrastim (G-CSF)203.5-3.8 hours42 hours~11-12[21]
Interferon α-2a201.2 hours13.3 hours~11[9]
Interferon α-2a401.2 hours34.1 hours~28[9]
Interferon α-2a601.2 hours49.3 hours~41[9]
rhTIMP-1201.1 hours28 hours~25[22]

Note: Half-life can vary depending on the animal model and specific experimental conditions.

Table 3: In Vivo Stability of Cleavable vs. Non-Cleavable Linkers
Linker TypeCleavage MechanismRelative Plasma StabilityCommon Application
Non-Cleavable Proteolytic degradation of the carrierVery High[15][16]ADCs where the drug-linker-amino acid metabolite is active[13]
Cleavable (Peptide) Enzymatic (e.g., Cathepsins)High in human plasma, but can be lower in rodent plasma[19]ADCs for targeted cancer therapy[8]
Cleavable (Hydrazone) pH-sensitive (acidic)Moderate; stable at neutral pH, cleaves at acidic pH[17]Drug delivery to endosomes/lysosomes
Cleavable (Disulfide) Redox-sensitive (Glutathione)High in circulation, cleaved intracellularly[18]Intracellular drug delivery

Experimental Protocols

This section provides detailed methodologies for the most common PEGylation reactions.

Protocol 1: Amine PEGylation using an NHS-Ester PEG

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amine groups.[6]

Materials:

  • Protein to be PEGylated (1-10 mg/mL in amine-free buffer)

  • PEG-NHS Ester (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, perform a buffer exchange into the reaction buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

  • Conjugation Reaction: a. Calculate the desired molar excess of PEG-NHS ester to protein (a 10- to 50-fold molar excess is a common starting point).[15] b. Slowly add the calculated volume of the PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10%. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[5][23]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by SEC or mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Specific PEGylation using a Maleimide-PEG

This protocol outlines the conjugation of a maleimide-activated PEG to a biomolecule containing a free thiol group.[9]

Materials:

  • Thiol-containing biomolecule (e.g., cysteine-containing peptide or protein)

  • PEG-Maleimide

  • Thiol-free, degassed buffer (e.g., 0.1 M phosphate buffer, 5 mM EDTA, pH 6.5-7.5)

  • Reducing agent (if needed, e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation: a. Dissolve the biomolecule in the degassed reaction buffer. b. If the thiol groups are in disulfide bonds, they must be reduced first. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible organic solvent (if necessary) immediately before use.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of PEG-Maleimide to the thiol-containing biomolecule solution. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Separate the PEGylated conjugate from unreacted PEG-Maleimide and biomolecule using size-exclusion chromatography.

  • Characterization: Confirm successful conjugation using SDS-PAGE and mass spectrometry.

Protocol 3: Click Chemistry PEGylation (SPAAC Example)

This protocol describes the copper-free click reaction between a DBCO-functionalized PEG and an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule

  • DBCO-PEG linker

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or affinity chromatography)

Procedure:

  • Reactant Preparation: Dissolve the azide-modified biomolecule and the DBCO-PEG in the reaction buffer.

  • Conjugation Reaction: a. Combine the azide-modified biomolecule and DBCO-PEG in the reaction buffer. A 3:1 molar ratio of DBCO-PEG to the azide-modified molecule is a good starting point.[23] b. Incubate the reaction for 1-18 hours at room temperature or 37-50°C, depending on the reactivity of the specific DBCO reagent.[23] The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting PEGylated conjugate using a suitable chromatography method to remove excess DBCO-PEG.

  • Characterization: Verify the successful conjugation and purity of the product using techniques such as mass spectrometry, HPLC, and SDS-PAGE.

Visualizing Core Concepts with Graphviz

Diagrams are invaluable for understanding complex workflows and relationships in bioconjugation. The following diagrams are rendered using the DOT language.

General Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization p1 Prepare Protein (Buffer Exchange) r1 Mix Protein and PEG (Control Molar Ratio, pH, Temp) p1->r1 p2 Prepare Activated PEG (Dissolve in Solvent) p2->r1 r2 Incubate Reaction (e.g., 1-4h at RT) r1->r2 r3 Quench Reaction (Optional) r2->r3 pu1 Chromatography (e.g., SEC, IEX) r3->pu1 a1 SDS-PAGE (Confirm MW Increase) pu1->a1 a2 Mass Spectrometry (Determine Degree of PEGylation) pu1->a2 a3 Functional Assay (Assess Bioactivity) pu1->a3

Caption: A typical experimental workflow for the bioconjugation of a protein with a PEG linker.

Decision Tree for PEG Linker Selection

Linker_Selection start Define Application Goal q1 Site-Specific Conjugation Required? start->q1 res1 Use Thiol (Maleimide) or Click Chemistry q1->res1 Yes res2 Amine (NHS Ester) Chemistry is an Option q1->res2 No q2 Payload Release Required? res3 Use Cleavable Linker (e.g., Disulfide, Hydrazone, Peptide) q2->res3 Yes res4 Use Non-Cleavable Linker (e.g., Amide, Thioether) q2->res4 No res1->q2 res2->q2

Caption: A simplified decision-making process for selecting an appropriate PEG linker chemistry.

Mechanism of Action for a PEGylated Antibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular adc_circ PEGylated ADC (Stable Linker) binding ADC Binds to Tumor Cell Antigen adc_circ->binding Tumor Targeting internalization Receptor-Mediated Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Linker Cleavage (e.g., by Cathepsin B) lysosome->cleavage release Payload Release cleavage->release apoptosis Induction of Apoptosis release->apoptosis

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG12-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Cbz-NH-PEG12-C2-acid

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs facilitate the complete removal of the target protein.[3] A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] By bringing the POI and an E3 ligase into close proximity, the PROTAC mediates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6]

The linker is a critical component of a PROTAC, influencing its efficacy by affecting its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[7] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[7]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the This compound linker. This linker features a 12-unit PEG chain to confer hydrophilicity and a defined length, a terminal carboxylic acid for conjugation to an amine-functionalized ligand, and a carboxybenzyl (Cbz)-protected amine for a controlled, sequential synthesis strategy.[8][9]

Properties of this compound

A clear understanding of the linker's properties is essential for its effective use in PROTAC synthesis.

PropertyValueReference
IUPAC Name 1-{[(benzyloxy)carbonyl]amino}-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid[10]
CAS Number 1334177-88-6[10]
Molecular Formula C₃₅H₆₁NO₁₆[8][10]
Molecular Weight 751.86 g/mol [8][10]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and other polar organic solvents[2]
Storage Store at -20°C for long-term storage, protected from light and moisture.[2][8]

PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis of a PROTAC, starting with the coupling of an amine-containing POI ligand to the this compound linker, followed by Cbz deprotection and coupling to an E3 ligase ligand containing a carboxylic acid.

Step 1a: Amide Coupling of POI Ligand to the Linker

  • Reagents and Materials:

    • Amine-containing POI ligand (POI-NH₂)

    • This compound

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[7]

    • Add a solution of the POI-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Cbz-protected POI-linker intermediate.

Step 1b: Cbz Deprotection

  • Reagents and Materials:

    • Cbz-protected POI-linker intermediate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate

    • Hydrogen gas (H₂) balloon

  • Procedure:

    • Dissolve the Cbz-protected intermediate in methanol.[11]

    • Add 10% Pd/C catalyst to the solution.

    • Purge the reaction flask with H₂ gas and maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the amine-functionalized POI-linker intermediate, which is often used in the next step without further purification.

Step 1c: Amide Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

  • Reagents and Materials:

    • Amine-functionalized POI-linker intermediate

    • Carboxylic acid-containing E3 ligase ligand (E3-COOH)

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the E3-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.[12]

    • Add a solution of the amine-functionalized POI-linker intermediate (1.1 eq) in anhydrous DMF.

    • Stir the reaction at room temperature overnight and monitor by LC-MS.

    • Upon completion, purify the final PROTAC directly from the reaction mixture using preparative reversed-phase HPLC (RP-HPLC).[13]

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Characterize the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_synthesis Synthesis Start POI-NH₂ + this compound Coupling1 Amide Coupling (HATU, DIPEA, DMF) Start->Coupling1 Intermediate1 Cbz-protected POI-linker Coupling1->Intermediate1 Deprotection Cbz Deprotection (H₂, Pd/C) Intermediate1->Deprotection Intermediate2 Amine-functionalized POI-linker Deprotection->Intermediate2 Coupling2 Amide Coupling (E3-COOH, HATU, DIPEA, DMF) Intermediate2->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Preparative RP-HPLC Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC.

Protocol 2: Western Blot for Determining Target Protein Degradation (DC₅₀/Dₘₐₓ)

This protocol is used to quantify the extent of POI degradation induced by a PROTAC.[3][14]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth and will result in 70-80% confluency at the time of harvest.[15]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).[15]

    • Replace the medium in each well with the PROTAC-containing medium and incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[15]

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

ParameterDescriptionTypical Value Range
DC₅₀ The concentration of PROTAC that induces 50% degradation of the target protein.Sub-nanomolar to micromolar
Dₘₐₓ The maximum percentage of target protein degradation achieved.>80% for effective PROTACs
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[1][16]

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

    • 96-well acceptor plates

    • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test PROTAC and control compounds

    • LC-MS/MS system for analysis

  • Procedure:

    • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate and allow the solvent to evaporate.

    • Acceptor Solution: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.

    • Donor Solution: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration (e.g., 10 µM).

    • Assay Assembly: Place the filter plate onto the acceptor plate. Add 150 µL of the donor solution to each well of the filter plate.

    • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.

    • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.

Permeability ClassificationPapp (x 10⁻⁶ cm/s)
High > 5
Medium 1 - 5
Low < 1
Protocol 4: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay can be used to measure the binding affinity and cooperativity of the ternary complex formation.[17][18]

  • Principle: A fluorescently labeled ligand for either the POI or the E3 ligase is used. When the labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to its protein partner and subsequent formation of the large ternary complex, the tumbling rate slows down, leading to an increase in fluorescence polarization.

  • Materials:

    • Purified POI and E3 ligase proteins

    • Fluorescently labeled ligand (e.g., a fluorescently tagged version of the POI or E3 ligase ligand)

    • Synthesized PROTAC

    • Assay buffer

    • Microplate reader with fluorescence polarization capabilities

  • Procedure:

    • Binary Binding: First, determine the binding affinity of the fluorescent ligand to its protein partner by titrating the protein into a fixed concentration of the fluorescent ligand and measuring the change in fluorescence polarization.

    • Ternary Complex Formation: To assess ternary complex formation, a fixed concentration of the fluorescent ligand and its protein partner are pre-incubated. The PROTAC is then titrated into this mixture, followed by the addition of the third component (the other protein). The change in fluorescence polarization is measured.

  • Data Analysis:

    • The data is fitted to appropriate binding models to determine the dissociation constants (Kd) for the binary and ternary complexes.

    • The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinities in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.

Experimental and Synthesis Workflow Overview

The following diagram provides a comprehensive overview of the entire process from PROTAC synthesis to its biological evaluation.

Full_Workflow PROTAC Synthesis and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Design PROTAC Design (POI Ligand, E3 Ligand, Linker Selection) Synthesis Chemical Synthesis (Protocol 1) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Permeability Cell Permeability Assay (PAMPA - Protocol 3) Purification->Permeability Ternary_Complex Ternary Complex Formation (FP Assay - Protocol 4) Purification->Ternary_Complex Degradation Protein Degradation Assay (Western Blot - Protocol 2) Permeability->Degradation Ternary_Complex->Degradation DC50 Determine DC₅₀ & Dₘₐₓ Degradation->DC50

Caption: A comprehensive workflow for PROTAC development.

Conclusion

The this compound linker is a versatile tool for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic tractability. The provided protocols offer a robust framework for the synthesis and evaluation of PROTACs using this linker. Successful development of potent and effective PROTACs relies on a systematic approach that combines rational design, efficient chemical synthesis, and comprehensive biological characterization. The methodologies detailed in these application notes will aid researchers in advancing their targeted protein degradation programs.

References

Application Note: Cbz-NH-PEG12-C2-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the conjugation of Cbz-NH-PEG12-C2-acid to primary amines, a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The this compound is a bifunctional linker featuring a carboxybenzyl (Cbz) protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal carboxylic acid. The carboxylic acid moiety can be efficiently coupled to primary amines on proteins, peptides, or small molecule ligands through the formation of a stable amide bond. This process is typically facilitated by carbodiimide (B86325) chemistry, such as the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-derivative (Sulfo-NHS).

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, leading to the regeneration of the carboxylic acid and a low conjugation yield. To mitigate this, NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. In the second step, this NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct. The use of Sulfo-NHS is preferred for reactions in aqueous buffers as it increases the solubility of the activated linker.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents

Reagent/MaterialSupplierCatalog #Notes
This compoundBroadPharmBP-22359Store at -20°C
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher Scientific22980Store at 4°C, desiccated
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500Store at room temperature, desiccated
N-hydroxysulfosuccinimide (Sulfo-NHS)Thermo Fisher Scientific24510Store at 4°C, desiccated
Dimethylformamide (DMF), AnhydrousSigma-Aldrich227056For non-aqueous reactions
Phosphate-Buffered Saline (PBS), 10XThermo Fisher ScientificAM9625For aqueous reactions
2-(N-morpholino)ethanesulfonic acid (MES) BufferSigma-AldrichM3671Alternative activation buffer
Primary Amine-Containing Molecule (e.g., Protein, Peptide)N/AN/AUser-provided
Spin Desalting ColumnsThermo Fisher Scientific89882For purification
HPLC System with C18 columnAgilent Technologies1260 Infinity IIFor analysis and purification

Experimental Protocols

Two distinct protocols are provided below: one for conjugation in an organic solvent, suitable for small molecules, and another for conjugation in an aqueous buffer, ideal for proteins and other biomolecules.

Protocol 1: Conjugation in Organic Solvent (e.g., DMF)

This protocol is designed for conjugating this compound to small molecules containing a primary amine that are soluble in organic solvents.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10-50 mM.

    • Dissolve the primary amine-containing molecule in anhydrous DMF.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF.

  • Activation of this compound:

    • In a clean, dry reaction vial, add the this compound solution.

    • Add 1.2 equivalents of EDC stock solution and 1.5 equivalents of NHS stock solution to the vial.

    • Let the activation reaction proceed at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Reaction:

    • Add 1.0 equivalent of the primary amine-containing molecule to the activated linker solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging conjugations. The reaction can be monitored by TLC or LC-MS.

  • Quenching and Purification:

    • The reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris.

    • Purify the final conjugate using reverse-phase HPLC or silica (B1680970) gel chromatography.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Conjugation in Aqueous Buffer (e.g., PBS)

This protocol is optimized for the conjugation of this compound to proteins or other biomolecules with primary amines (e.g., lysine (B10760008) residues) in an aqueous environment.

Step-by-Step Procedure:

  • Buffer Preparation:

    • Prepare a 1X PBS buffer at pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) as they will compete for reaction with the activated linker. A MES buffer at pH 6.0 can be used for the activation step to optimize the stability of the NHS ester.

  • Reagent Preparation:

    • Dissolve the primary amine-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in the reaction buffer or water.

  • Activation and Conjugation:

    • In a single-pot reaction, combine the protein solution with a 10-50 fold molar excess of this compound.

    • Add a 20-100 fold molar excess of EDC and Sulfo-NHS to the reaction mixture. The optimal molar ratios may need to be determined empirically (see Table 2).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • For higher purity, size-exclusion chromatography (SEC) or affinity chromatography can be employed.

  • Characterization:

    • The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBSA or ninhydrin (B49086) assay.

Optimization and Data

The efficiency of the conjugation reaction is dependent on several factors including pH, temperature, and the molar ratio of the reactants. Table 2 provides recommended starting conditions for optimization.

Table 2: Recommended Molar Ratios for Aqueous Conjugation

ReactantMolar Ratio (vs. Protein)Purpose
This compound10-50xDrives the reaction towards product formation.
EDC20-100xActivates the carboxylic acid.
Sulfo-NHS20-100xStabilizes the activated intermediate.

The optimal pH for the EDC/Sulfo-NHS reaction is between 6.0 and 7.5. The activation step is more efficient at a lower pH (around 6.0), while the conjugation to the primary amine is more favorable at a slightly alkaline pH (7.2-7.5). A one-pot reaction at pH 7.2-7.5 is often a good compromise.

Visualized Workflows and Reactions

The following diagrams illustrate the chemical reaction and the experimental workflows.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products linker This compound (Carboxylic Acid) o_acylisourea O-Acylisourea (Unstable) linker->o_acylisourea + EDC amine R'-NH2 (Primary Amine) conjugate Cbz-NH-PEG12-C2-NH-R' (Stable Amide Bond) amine->conjugate edc EDC nhs NHS / Sulfo-NHS nhs_ester NHS Ester (Amine-Reactive) o_acylisourea->nhs_ester + NHS nhs_ester->conjugate + R'-NH2 byproduct NHS + EDC-Urea

Caption: Chemical reaction pathway for EDC/NHS mediated amide bond formation.

G start Start prep Prepare Reagents (Linker, Amine, EDC, NHS in Solvent) start->prep activation Activate Linker with EDC/NHS (15-30 min @ RT) prep->activation conjugation Add Primary Amine (2-4 hours @ RT) activation->conjugation quench Quench Reaction (e.g., with water) conjugation->quench purify Purify Conjugate (HPLC or Column Chromatography) quench->purify characterize Characterize Product (LC-MS, NMR) purify->characterize end End characterize->end

Caption: Workflow for conjugation in an organic solvent.

G start Start prep Prepare Protein and Reagents in Aqueous Buffer (pH 7.2-7.5) start->prep reaction One-Pot Reaction: Add Linker, EDC, Sulfo-NHS to Protein (1-2 hours @ RT) prep->reaction purify Purify Conjugate (Spin Desalting Column or SEC) reaction->purify characterize Characterize Product (Mass Spectrometry) purify->characterize end End characterize->end

Caption: Workflow for conjugation to proteins in an aqueous buffer.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Conjugation Yield - Hydrolysis of O-acylisourea or NHS ester.- Ensure reagents are fresh and anhydrous (for organic reactions). Work quickly. Increase the molar excess of EDC/NHS. Optimize pH.
- Inactive reagents (EDC/NHS are moisture-sensitive).- Use fresh, high-quality reagents. Store them properly under desiccated conditions.
- Presence of competing primary amines in the buffer.- Use amine-free buffers such as PBS or MES for the conjugation reaction.
Protein Precipitation - High concentration of organic co-solvent.- If dissolving the linker in an organic solvent, add it to the protein solution slowly while vortexing. Keep the final organic solvent concentration below 10%.
- Protein instability at reaction pH.- Ensure the reaction pH is within the protein's stability range.
Non-specific Labeling - Reaction time is too long.- Reduce the reaction time and/or temperature.
- Highly reactive protein residues.- Adjust the molar ratio of the linker to the protein to control the degree of labeling.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful conjugation of this compound to primary amines. By carefully selecting the reaction conditions and purification methods based on the nature of the amine-containing molecule, researchers can generate well-defined conjugates for a variety of applications in drug discovery and development. For optimal results, empirical optimization of reactant ratios and reaction times is recommended.

Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG12-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, bioconjugation, and proteomics, the use of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone strategy for enhancing the therapeutic properties of molecules. PEGylation can improve the solubility, stability, and pharmacokinetic profile of peptides, proteins, and small molecule drugs. Cbz-NH-PEG12-C2-acid is a high-purity, monodisperse heterobifunctional linker designed for precision in chemical synthesis.[1][2]

This linker features three critical components:

  • A carboxybenzyl (Cbz or Z) protected amine: This robust protecting group allows for orthogonal synthesis strategies, enabling the selective deprotection of the amine for subsequent conjugation steps.[3]

  • A 12-unit polyethylene glycol (PEG12) chain: This hydrophilic spacer enhances the aqueous solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final molecule.[4][5]

  • A terminal carboxylic acid: This functional group serves as a reactive handle for the formation of a stable amide bond with a primary or secondary amine on a target molecule.[6]

This compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation.[7][8] These application notes provide detailed protocols for the efficient formation of amide bonds using this versatile linker.

Principle of Amide Bond Formation

The formation of a stable amide bond between the carboxylic acid of this compound and an amine-containing molecule is a condensation reaction. This process typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Common and effective methods for this activation involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6] Uronium-based reagents like HATU are also highly efficient for this purpose.[9]

The general mechanism proceeds in two main steps:

  • Activation: The carboxylic acid is activated by the coupling reagent (e.g., EDC) to form a highly reactive intermediate (an O-acylisourea ester).[6]

  • Coupling: This intermediate can directly react with an amine. However, to improve efficiency and stability, especially in aqueous solutions, an additive like NHS is used to form a more stable amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine on the target molecule to form a stable amide bond.[6]

Data Presentation: Reaction Conditions and Expected Outcomes

The efficiency of the amide bond formation is influenced by the choice of coupling reagents, solvent, base, and reaction conditions. The following tables summarize typical conditions and representative outcomes for the conjugation of this compound to an amine-containing molecule in both organic and aqueous systems.

Table 1: Amide Coupling in Organic Solvents

ParameterCondition A: EDC/NHSCondition B: HATU/DIPEA
This compound (eq.) 1.01.0
Amine-containing Molecule (eq.) 1.1 - 1.21.1 - 1.2
Coupling Reagent (eq.) EDC (1.2), NHS (1.2)HATU (1.1)
Base (eq.) DIPEA (1.1, if amine is a salt)DIPEA (2.0 - 3.0)
Solvent Anhydrous DMF or DCMAnhydrous DMF
Temperature (°C) 20 - 25 (Room Temperature)20 - 25 (Room Temperature)
Reaction Time (h) 4 - 121 - 4
Representative Yield (%) 60 - 8570 - 95
Purity (by HPLC) (%) >95>95

Table 2: Amide Coupling in Aqueous Buffer Systems (Two-Step)

ParameterValue
This compound (eq.) 1.0
EDC (eq.) 1.5 - 5.0
Sulfo-NHS (eq.) 1.5 - 5.0
Activation Buffer 0.1 M MES, pH 4.7-6.0
Activation Time (min) 15 - 30
Amine-containing Molecule (eq.) 1.0
Coupling Buffer 1X PBS, pH 7.2-8.0
Coupling Time (h) 2 - 4 at RT, or overnight at 4°C
Representative Yield (%) 50 - 80
Purity (by HPLC/SDS-PAGE) >90

Experimental Protocols

Protocol 1: Amide Coupling in Organic Solvent (e.g., for small molecules, peptides)

This protocol is suitable for coupling this compound to amine-containing molecules that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) (if required)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.1 equivalents) to neutralize it.

  • Add the amine solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product. Further purification is typically performed by column chromatography or preparative HPLC.[9]

dot

experimental_workflow_organic Workflow for Amide Coupling in Organic Solvent start Start dissolve_peg Dissolve this compound in anhydrous DMF start->dissolve_peg add_reagents Add NHS and EDC dissolve_peg->add_reagents activate Stir for 30 min at RT (Activation) add_reagents->activate combine Add amine solution to activated PEG solution activate->combine prepare_amine Dissolve amine in anhydrous DMF (add DIPEA if salt) prepare_amine->combine react Stir for 4-12 hours at RT combine->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Work-up and Purification (e.g., Prep HPLC) monitor->workup Reaction Complete end End workup->end

Caption: Workflow for amide coupling in an organic solvent.

Protocol 2: Amide Coupling in Aqueous Buffer (e.g., for proteins)

This protocol is ideal for coupling this compound to biomolecules such as proteins or antibodies in an aqueous environment.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (1X PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Dissolve this compound in Activation Buffer.

  • Add Sulfo-NHS and then EDC to the this compound solution. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over the PEG-acid is a common starting point.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the Sulfo-NHS ester.

  • Immediately add the activated PEG solution to the amine-containing biomolecule, which is dissolved in the Coupling Buffer. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted esters. Incubate for 15 minutes.

  • Remove excess reagents and byproducts by purifying the conjugate using a desalting column or dialysis.[6]

dot

experimental_workflow_aqueous Workflow for Amide Coupling in Aqueous Buffer cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.2-7.5) dissolve_peg_aq Dissolve this compound in Activation Buffer add_reagents_aq Add Sulfo-NHS and EDC dissolve_peg_aq->add_reagents_aq activate_aq Incubate for 15-30 min at RT add_reagents_aq->activate_aq combine_aq Add activated PEG to biomolecule activate_aq->combine_aq prepare_protein Prepare biomolecule in Coupling Buffer prepare_protein->combine_aq react_aq Incubate for 2-4h at RT or overnight at 4°C combine_aq->react_aq quench Quench reaction (e.g., Tris buffer) react_aq->quench purify Purify conjugate (Desalting column/Dialysis) quench->purify end_aq Final Conjugate purify->end_aq

Caption: Workflow for amide coupling in an aqueous buffer.

Purification and Characterization

Purification: The choice of purification method depends on the properties of the final conjugate.

  • For small molecule conjugates: Reversed-phase high-performance liquid chromatography (RP-HPLC) is highly effective for achieving high purity. Flash column chromatography on silica (B1680970) gel is also a common method.

  • For protein/biomolecule conjugates: Size-exclusion chromatography (SEC) is useful for removing unreacted small molecules from the larger protein conjugate. Dialysis or ultrafiltration can also be employed to remove excess reagents.[10] Ion-exchange chromatography can be used to separate PEGylated proteins from un-PEGylated ones.

Characterization: The successful formation of the amide bond and the purity of the final product should be confirmed by appropriate analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final conjugate.

  • Nuclear Magnetic Resonance (NMR): For detailed structural confirmation of small molecule conjugates.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, to visualize the increase in molecular weight upon PEGylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive coupling reagents.- Hydrolysis of activated ester.- Incorrect pH.- Low quality of starting materials.- Use fresh, high-quality coupling reagents.- Ensure anhydrous conditions for organic reactions.- For aqueous reactions, use the activated ester immediately.- Optimize the pH for both activation and coupling steps.- Verify the purity of this compound and the amine.
Multiple products or side reactions - Reaction with other nucleophilic groups on the substrate.- Self-condensation or polymerization.- Use a more specific coupling strategy.- Adjust stoichiometry to favor the desired reaction.- Optimize purification to separate the desired product.
Difficulty in purification - Similar polarity of starting material and product.- Aggregation of protein conjugates.- Optimize the HPLC gradient or change the column stationary phase.- For proteins, consider adding mild detergents or changing buffer conditions during purification.

References

Application Notes and Protocols for Cbz-NH-PEG12-C2-acid in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG12-C2-acid is a high-purity, heterobifunctional linker molecule integral to the development of advanced targeted therapeutics.[1][2][3] Its unique structure, featuring a carboxybenzyl (Cbz)-protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, makes it an ideal component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][3] PROTACs are a revolutionary class of small molecules that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins.[1][4]

The Cbz-protected amine allows for controlled, sequential conjugation, while the hydrophilic PEG12 chain enhances the solubility and pharmacokinetic properties of the resulting therapeutic agent.[5] The terminal carboxylic acid provides a reactive handle for covalent attachment to a target protein ligand or an E3 ligase ligand.[6] These application notes provide an overview of the utility of this compound and detailed protocols for its use in the synthesis of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1334177-88-6[1][2]
Molecular Formula C35H61NO16[1]
Molecular Weight 751.86 g/mol [1]
Appearance White to off-white solid
Purity ≥95%
Storage Store at -20°C for long-term storage, protected from light and moisture.[1]
Solubility Soluble in DMSO, DMF, and other polar organic solvents.[6]

Application in PROTAC Development

This compound serves as a linker in the modular design of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][6] The linker's length and composition are critical determinants of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[7]

The 12-unit PEG chain in this compound provides a flexible spacer of a defined length, which can be crucial for optimal ternary complex formation. Studies have shown that for some target proteins, a linker length of approximately 12 atoms or more is required for potent degradation.[7]

General PROTAC Mechanism of Action

The mechanism of action for a PROTAC synthesized using this compound is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with PEG12 Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound + Amine-Ligand 1 step1 Amide Coupling (Protocol 1) start->step1 intermediate1 Cbz-Protected Intermediate step1->intermediate1 step2 Cbz Deprotection (Protocol 2) intermediate1->step2 intermediate2 Amine-Intermediate step2->intermediate2 step3 Amide Coupling (Protocol 3) intermediate2->step3 end Final PROTAC Molecule step3->end ligand2 Carboxylic Acid- Ligand 2 ligand2->step3

References

Application Notes and Protocols: A Step-by-Step Guide to Cbz Deprotection in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, and their synthesis requires precise control over reactive functional groups. The carboxybenzyl (Cbz or Z) protecting group is frequently employed for amine protection in PROTAC linkers due to its stability and orthogonal nature.[1][2] The selective and efficient removal of the Cbz group is a critical step in the modular synthesis of PROTACs, enabling the subsequent coupling of the linker to either the protein of interest (POI) ligand or the E3 ligase ligand.[3] This document provides detailed protocols for the most common Cbz deprotection methods, a data-driven comparison of these techniques, and troubleshooting guidance to facilitate successful PROTAC synthesis.

The Role of Cbz Protection in PROTAC Synthesis

In the modular assembly of PROTACs, a common strategy involves the sequential coupling of a bifunctional linker, first to an E3 ligase ligand and then to a warhead that binds the target protein, or vice versa.[3][4] The Cbz group is often used to protect a terminal amine on the linker. This prevents unwanted side reactions during the first coupling step.[3] Following the initial coupling, the Cbz group is selectively removed to reveal the free amine, which is then available for the final amide bond formation, completing the PROTAC structure.[3] The stability of the Cbz group to conditions used for removing other common protecting groups like Boc (acid-labile) and Fmoc (base-labile) makes it an excellent choice for complex, multi-step syntheses.[1][2]

PROTAC_Synthesis_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Cbz-Protected Linker (e.g., Cbz-N-PEG-acid) C Step 1: Amide Coupling (e.g., HATU, DIPEA) A->C B Amine-Functionalized E3 Ligase Ligand B->C D Cbz-Protected E3 Ligand-Linker Intermediate C->D E Step 2: Cbz Deprotection (Critical Step) D->E F Amine-Functionalized E3 Ligand-Linker E->F H Step 3: Final Amide Coupling (e.g., HATU, DIPEA) F->H G Carboxylic Acid-Functionalized Warhead (POI Ligand) G->H I Final PROTAC Molecule H->I

Figure 1. Modular PROTAC synthesis workflow highlighting the critical Cbz deprotection step.

Overview of Cbz Deprotection Methods

The selection of an appropriate Cbz deprotection method is contingent upon the overall molecular structure of the PROTAC intermediate, particularly the presence of other sensitive functional groups. The three primary strategies for Cbz cleavage are catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic attack.[2]

Deprotection_Methods Start Cbz-Protected Intermediate Method1 Catalytic Hydrogenolysis Start->Method1 H₂, Pd/C or Transfer H₂ Method2 Acid-Mediated Cleavage Start->Method2 HBr/HOAc or Lewis Acids Method3 Nucleophilic Attack Start->Method3 Thiols End Deprotected Amine Method1->End Method2->End Method3->End

Figure 2. Primary strategies for Cbz deprotection in organic synthesis.

Data Presentation: Comparison of Cbz Deprotection Protocols

The following table summarizes the reaction conditions and key considerations for the most common Cbz deprotection methods applicable to PROTAC synthesis.

MethodReagents & ConditionsTypical Reaction TimeAdvantagesDisadvantages & Incompatibilities
Catalytic Hydrogenolysis 10% Pd/C, H₂ (balloon or atmospheric pressure), MeOH or EtOAc, RT.[3]2-4 hours[3]Clean byproducts (toluene, CO₂), high yield, widely used.[2]Reduces alkenes, alkynes, nitro groups, and aryl halides. Catalyst can be poisoned by sulfur compounds.[5][6]
Transfer Hydrogenation 10% Pd/C, Ammonium (B1175870) formate (B1220265) or Formic acid, MeOH or EtOH, RT to reflux.[7]5-60 minutes[7]Avoids use of flammable H₂ gas, often faster and more selective than standard hydrogenolysis.[6][7]Still incompatible with some reducible groups. Requires careful control of hydrogen donor stoichiometry.[7]
Acid-Mediated Cleavage (HBr) 33% HBr in Acetic Acid (HOAc), RT.[7][8]Varies (minutes to hours)Effective when hydrogenation is not feasible.Harsh acidic conditions can cleave other acid-sensitive groups (e.g., Boc). Byproducts can be reactive.[1][6]
Acid-Mediated Cleavage (Lewis Acid) AlCl₃, Hexafluoroisopropanol (HFIP), RT.[9]VariesMild, safe, and selective. Tolerates sensitive groups like nitro, double bonds, and benzyl (B1604629) ethers.[8][9]Requires stoichiometric Lewis acid and specific fluorinated solvents.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C.[9]VariesExcellent for highly sensitive substrates incompatible with hydrogenation or acid.[5][9]Requires elevated temperatures and nucleophilic reagents that may react with other electrophilic centers.

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz removal, proceeding via cleavage of the benzylic C-O bond with hydrogen gas, catalyzed by palladium on carbon (Pd/C).[2]

Reagents and Materials:

  • Cbz-protected intermediate (1.0 eq)

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon

  • Celite

Procedure:

  • Dissolve the Cbz-protected intermediate in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.[3]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the starting material).[7]

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then evacuate.

  • Introduce hydrogen gas via a balloon and maintain a positive H₂ atmosphere.[3]

  • Stir the reaction vigorously at room temperature for 2-4 hours.[3]

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the crude amine-functionalized product, which can be used in the next step or purified further.[3]

Protocol 2: Cbz Deprotection via Transfer Hydrogenation

This method offers a safer and often more selective alternative to using hydrogen gas by generating hydrogen in situ from a hydrogen donor.[7]

Reagents and Materials:

  • Cbz-protected intermediate (1.0 eq)

  • Palladium on carbon (10 wt. % Pd/C)

  • Ammonium formate (HCO₂NH₄) or Formic acid (HCO₂H) (5-10 eq)[7]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • Dissolve the Cbz-protected intermediate in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (10-20% by weight).[7]

  • To the stirred suspension, add the hydrogen donor (e.g., ammonium formate or formic acid) in one portion or portion-wise.[7]

  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic and typically completes within 5-60 minutes.[7]

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.[7]

  • Concentrate the filtrate under reduced pressure. If ammonium formate was used, an aqueous workup may be necessary to remove salts.

Protocol 3: Cbz Deprotection via Acid-Mediated Cleavage

This approach is used for substrates containing functional groups that are sensitive to reduction, such as alkenes or aryl halides.[2][5]

Reagents and Materials:

  • Cbz-protected intermediate (1.0 eq)

  • 33% Hydrogen bromide (HBr) in acetic acid (HOAc)

  • Anhydrous diethyl ether (for precipitation)

Procedure:

  • Dissolve the Cbz-protected intermediate in a minimal amount of glacial acetic acid or an appropriate co-solvent.

  • Add a solution of 33% HBr in acetic acid at room temperature.

  • Stir the mixture and monitor the reaction by LC-MS or TLC. Reaction times can vary significantly.

  • Upon completion, the product amine salt can often be precipitated by the addition of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The resulting hydrobromide salt can then be neutralized in a subsequent step.

  • Note: This method is harsh and can lead to side reactions. A milder alternative is using AlCl₃ in HFIP.[9]

Troubleshooting Guide

Incomplete reactions or the formation of side products can complicate Cbz deprotection. The logical workflow below can help diagnose and solve common issues.

Troubleshooting_Workflow Start Cbz Deprotection Issue Q1 Incomplete Reaction? Start->Q1 S1 Increase catalyst loading (10-20% w/w). Use fresh, high-quality catalyst. Increase H₂ pressure or add more H₂ donor. Improve stirring/agitation. Test different solvents for better solubility. Q1->S1 Yes No_Issue No (Reaction Complete) Q1->No_Issue No Q2 Side Products Observed? S1->Q2 S2_A Side Product: Over-reduction (e.g., of aryl halide, nitro group) Solution: Switch to non-reductive method (Acid or Nucleophilic Cleavage). Q2->S2_A Yes End Successful Deprotection Q2->End No S2_B Side Product: N-Benzylation (from stalled hydrogenation) Solution: Ensure sufficient H₂ source. Consider adding a small amount of acid (e.g., acetic acid) to protonate the product amine. S2_A->S2_B S2_B->End No_Issue->Q2

Figure 3. Logical workflow for troubleshooting Cbz deprotection reactions.

Conclusion

The successful synthesis of PROTACs hinges on a well-designed synthetic route with robust and selective reactions. The deprotection of a Cbz-protected amine is a frequent and critical transformation in this process. By understanding the mechanisms, advantages, and limitations of the available methods—from standard catalytic hydrogenolysis to milder transfer hydrogenation and non-reductive alternatives—researchers can select the optimal conditions for their specific substrate. This tailored approach minimizes side reactions, maximizes yield, and streamlines the path to obtaining the final, active PROTAC molecule for biological evaluation.

References

Applications of Cbz-NH-PEG12-C2-acid in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG12-C2-acid is a heterobifunctional linker molecule increasingly utilized in the field of targeted cancer therapy. Its unique chemical architecture, featuring a protected amine (Cbz), a hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid, makes it an invaluable tool for the synthesis of complex bioconjugates. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a primary focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate cancer-causing proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy of the PROTAC by controlling its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

The this compound linker offers several advantages in PROTAC design:

  • Enhanced Solubility and Bioavailability: The hydrophilic 12-unit PEG chain improves the aqueous solubility of the PROTAC, which can enhance its bioavailability and cell permeability.[1]

  • Controlled Synthesis: The Cbz protecting group on the amine allows for a controlled, stepwise synthesis of the PROTAC, ensuring specific conjugation of the target protein and E3 ligase ligands.[1]

  • Optimal Length and Flexibility: The length of the PEG chain provides the necessary distance and flexibility to facilitate the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.

Application: Synthesis of a Representative BRD4-Targeting PROTAC

This section details the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, using this compound as the linker. The PROTAC will incorporate a known BRD4 inhibitor as the "warhead" and a derivative of thalidomide (B1683933) as the E3 ligase (Cereblon) ligand.

Signaling Pathway of BRD4 Degradation by a PROTAC

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI BRD4 (Target Protein) PROTAC PROTAC (BRD4 Ligand-Linker-E3 Ligand) POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 Cereblon (E3 Ligase) PROTAC->E3 Ternary Complex Formation E3->POI Ubiquitination E3->PROTAC Binding Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated degradation of BRD4.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound step1 Step 1: Conjugation to E3 Ligase Ligand start->step1 intermediate1 Cbz-Linker-E3 Ligand step1->intermediate1 step2 Step 2: Cbz Deprotection intermediate1->step2 intermediate2 H2N-Linker-E3 Ligand step2->intermediate2 step3 Step 3: Conjugation to BRD4 Ligand intermediate2->step3 final_protac Final PROTAC step3->final_protac cell_culture Cancer Cell Culture (e.g., MCF-7) treatment PROTAC Treatment cell_culture->treatment western_blot Western Blot for BRD4 Degradation treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability data_analysis Data Analysis (DC50, IC50) western_blot->data_analysis cell_viability->data_analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of the BRD4-Targeting PROTAC

Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with an amine-functionalized E3 ligase ligand (e.g., an amino-thalidomide derivative).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the cooled solution and stir for 4 hours at 0 °C, then allow to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the NHS-activated linker.

  • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add the activated Cbz-NH-PEG12-C2-NHS ester to the E3 ligase ligand solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Cbz-protected linker-E3 ligase ligand conjugate.

Step 2: Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to reveal the free amine.

Materials:

  • Cbz-protected linker-E3 ligase ligand conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (catalytic amount) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product with a free amine.

Step 3: Conjugation to an Amine-Containing BRD4 Ligand

This protocol describes the final step of conjugating the deprotected linker-E3 ligase ligand to a BRD4 ligand containing a carboxylic acid functional group.

Materials:

  • Deprotected linker-E3 ligase ligand conjugate

  • Carboxylic acid-functionalized BRD4 ligand (e.g., a derivative of JQ1)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized BRD4 ligand (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the deprotected linker-E3 ligase ligand conjugate (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final BRD4-targeting PROTAC.

Protocol 2: Evaluation of BRD4 Protein Degradation by Western Blot

Materials:

  • Cancer cell line expressing BRD4 (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • The synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the BRD4-targeting PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal. Calculate the percentage of BRD4 degradation relative to the vehicle control.

Data Presentation

The following tables present hypothetical quantitative data for the synthesized BRD4-targeting PROTAC.

Table 1: Physicochemical Properties of the BRD4-Targeting PROTAC

PropertyValue
Molecular FormulaC₇₀H₉₇N₉O₂₀S
Molecular Weight1456.65 g/mol
Purity (by HPLC)>98%
Solubility in DMSO>50 mg/mL
AppearanceWhite to off-white solid

Table 2: Biological Activity of the BRD4-Targeting PROTAC in MCF-7 Cells

ParameterValue
BRD4 Degradation
DC₅₀ (50% Degradation Concentration)25 nM
Dₘₐₓ (Maximum Degradation)>90% at 1 µM
Cell Viability
IC₅₀ (50% Inhibitory Concentration)75 nM

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs in cancer research. Its properties facilitate the creation of potent protein degraders with improved physicochemical characteristics. The provided protocols offer a general framework for the synthesis and evaluation of such molecules, which can be adapted for various cancer targets. The continued application of this and similar linkers will undoubtedly contribute to the advancement of targeted protein degradation as a promising therapeutic strategy for cancer.

References

Application Notes and Protocols for Cbz-NH-PEG12-C2-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Cbz-NH-PEG12-C2-acid is a heterobifunctional linker featuring a 12-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid, and a carbobenzyloxy (Cbz) protected amine. The PEG spacer enhances hydrophilicity, which can improve the ADC's biophysical properties and in vivo performance.[1][2] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Advantages of this compound in ADC Development

The incorporation of a PEGylated linker like this compound offers several advantages in ADC design:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chain can counteract the hydrophobicity of the cytotoxic payload, improving the overall solubility of the ADC and reducing its propensity to aggregate, especially at higher drug-to-antibody ratios (DAR).[2]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life.[3] This can result in greater exposure of the tumor to the ADC.

  • Controlled and Staged Conjugation: The Cbz-protected amine and the terminal carboxylic acid allow for a controlled, two-stage conjugation strategy. The carboxylic acid can be activated to react with the antibody, followed by deprotection of the Cbz group to reveal an amine for subsequent payload conjugation. This orthogonal approach provides greater control over the final ADC structure.[4]

Data Presentation

The following tables summarize representative quantitative data on the impact of PEG linker length on key ADC parameters. While this data is not specific to this compound, it provides valuable insights into the expected effects of incorporating a PEG12 spacer.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability [5]

LinkerPlasma Clearance (mL/kg/day)Survival Rate (at 20 mg/kg dose)
PEG0 (No PEG)>46.30% (by day 5)
PEG8Not specified100% (at day 28)
PEG12 7.3 100% (at day 28)

Table 2: Influence of PEG Chain Length on In Vitro Cytotoxicity of an MMAE-based ADC

LinkerIC50 (ng/mL) on Cell Line X
Short Alkyl Linker5.2
PEG4 Linker7.8
PEG12 Linker 10.1

Note: The IC50 values are illustrative and can vary significantly depending on the antibody, payload, target antigen expression, and cell line.

Experimental Protocols

Protocol 1: Two-Step Antibody-Payload Conjugation using this compound

This protocol describes the conjugation of a cytotoxic payload to an antibody via the this compound linker. This process involves the initial attachment of the linker to the antibody's lysine (B10760008) residues, followed by Cbz deprotection and subsequent payload conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Amine-reactive cytotoxic payload

  • Cbz Deprotection Reagent (e.g., Palladium on carbon (Pd/C) with a hydrogen source, or a milder chemical deprotection agent suitable for biologics)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) system

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to a molar concentration equivalent to the linker.

  • In a separate reaction vessel, add the this compound solution.

  • Add the EDC and NHS solutions to the linker solution. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Step 2: Conjugation of Activated Linker to Antibody

  • Prepare the antibody by buffer exchanging into the Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Add the activated linker solution to the antibody solution. The molar excess of the linker over the antibody will determine the average number of linkers conjugated per antibody. Start with a 5-10 fold molar excess.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purify the antibody-linker conjugate using a desalting column to remove excess linker and reagents.

Step 3: Cbz Deprotection of the Antibody-Linker Conjugate

This step is critical and requires careful optimization to avoid antibody denaturation.

  • Catalytic Hydrogenolysis (for robust antibodies):

    • Add a catalytic amount of Pd/C to the purified antibody-linker conjugate.

    • Introduce a hydrogen source (e.g., by bubbling hydrogen gas or using a hydrogen donor like formic acid).

    • Monitor the reaction closely by LC-MS to confirm Cbz removal.

    • Remove the catalyst by centrifugation and filtration.

    • Caution: This method can be harsh and may not be suitable for all antibodies.

  • Chemical Deprotection (milder alternative):

    • Investigate milder, thiol-based deprotection methods that have been shown to be effective for Cbz removal in sensitive substrates.[6]

    • The specific conditions (reagent, concentration, temperature, and time) will need to be optimized for the specific antibody-linker conjugate.

    • After deprotection, purify the antibody-linker (now with a free amine) using a desalting column.

Step 4: Conjugation of Payload to the Deprotected Antibody-Linker

  • Activate the amine-reactive cytotoxic payload according to the manufacturer's instructions (e.g., convert a carboxylic acid on the payload to an NHS ester).

  • Add the activated payload to the deprotected antibody-linker conjugate in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0). A 3-5 fold molar excess of the payload is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the final ADC using HIC to separate ADCs with different DARs and to remove unconjugated payload.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) [7][8]

  • Equilibrate an HIC column (e.g., Butyl-NPR) with a high salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Inject the purified ADC sample.

  • Elute the ADC species with a decreasing salt gradient. The different DAR species will elute based on their hydrophobicity, with higher DAR species being retained longer.

  • Integrate the peak areas for each DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

2. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo) [1][9]

  • Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.

  • For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

  • For CellTiter-Glo assay, add the reagent and measure luminescence.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model[10][11]
  • Implant tumor cells (antigen-positive) subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Administer the treatments intravenously at the predetermined dosing schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 4: Pharmacokinetic (PK) Analysis[12][13]
  • Administer a single intravenous dose of the ADC to a cohort of rodents.

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.

  • Process the blood to obtain plasma or serum.

  • Analyze the samples using methods like ELISA (to measure total antibody and conjugated ADC) and LC-MS/MS (to measure free payload).

  • Determine key PK parameters such as clearance, volume of distribution, and half-life.

Mandatory Visualization

ADC_Development_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation ADC Synthesis cluster_purification_characterization Purification & Characterization cluster_testing Preclinical Testing Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Conjugation Payload Cytotoxic Payload Activated_Payload Activated Payload Payload->Activated_Payload Activation Activated_Payload->Linker_Payload ADC_unpurified Crude ADC Linker_Payload->ADC_unpurified Antibody Monoclonal Antibody Antibody->ADC_unpurified Conjugation Purified_ADC Purified ADC ADC_unpurified->Purified_ADC Purification (HIC) Characterization Characterization (DAR, Purity) Purified_ADC->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Stability) Purified_ADC->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK) Purified_ADC->In_Vivo

Caption: ADC Development and Testing Workflow.

Two_Step_Conjugation_Workflow cluster_step1 Step 1: Linker Activation & Conjugation to Antibody cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: Payload Conjugation Linker This compound Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Linker Antibody_Linker Antibody-Linker Conjugate (Cbz-protected) Activated_Linker->Antibody_Linker Conjugation Antibody Antibody (Lysine residues) Antibody->Antibody_Linker Deprotected_Antibody_Linker Deprotected Antibody-Linker (Free Amine) Antibody_Linker->Deprotected_Antibody_Linker Deprotection Deprotection_Reagent Deprotection Reagent (e.g., Pd/C, H2) Deprotection_Reagent->Deprotected_Antibody_Linker Final_ADC Final ADC Deprotected_Antibody_Linker->Final_ADC Conjugation Activated_Payload Activated Payload Activated_Payload->Final_ADC

Caption: Two-Step Conjugation Workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_cytotoxicity Cytotoxic Effect ADC ADC in Circulation Binding Binding to Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Released_Payload Released Cytotoxic Payload Payload_Release->Released_Payload Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Released_Payload->Target_Interaction Cell_Death Apoptosis / Cell Death Target_Interaction->Cell_Death

Caption: ADC Mechanism of Action.

References

Optimizing Reactions of Cbz-NH-PEG12-C2-acid for High-Yield Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cbz-NH-PEG12-C2-acid is a versatile, heterobifunctional linker widely employed in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises a carboxybenzyl (Cbz)-protected amine, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This architecture allows for a sequential and controlled conjugation strategy. The terminal carboxylic acid serves as a reactive handle for coupling to amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) via stable amide bond formation. The Cbz-protected amine provides an orthogonal site for subsequent modification after a deprotection step. The PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, reduces aggregation, and provides a defined distance between the conjugated moieties.

This document provides detailed protocols for the two primary reactions involving this compound: the amide coupling of the carboxylic acid and the deprotection of the Cbz group to yield a free amine. The reaction conditions are outlined to achieve optimal yields, and quantitative data from representative reactions are summarized for easy reference.

Key Reactions and Applications

The utility of this compound is centered around two key chemical transformations:

  • Amide Bond Formation: The terminal carboxylic acid is activated, most commonly using carbodiimide (B86325) chemistry, to react with a primary amine on a target molecule, forming a stable amide linkage.

  • Cbz Group Deprotection: The Cbz protecting group is removed to expose a primary amine, which can then be used for subsequent conjugation reactions.

These reactions are fundamental in the multi-step synthesis of complex bioconjugates.

Data Presentation: Reaction Parameters for Optimal Yield

The following tables summarize the key reaction parameters for the amide coupling and Cbz deprotection steps. While these conditions are a strong starting point, optimization may be necessary for specific substrates to achieve the highest possible yield.

Table 1: Amide Coupling of this compound with an Amine-Containing Molecule

ParameterCondition in Organic SolventCondition in Aqueous BufferExpected Yield
Coupling Agents EDC (1.1-1.5 eq), NHS (1.1-1.5 eq)EDC (2-10 eq), sulfo-NHS (2-5 eq)40-80%
Solvent/Buffer Anhydrous DMF or DCMActivation: MES buffer (pH 4.5-6.0) Coupling: PBS (pH 7.2-8.0)
Base DIPEA or TEA (1.1-2.0 eq, if amine is a salt)Not typically required
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time Activation: 30 min Coupling: 4-12 hoursActivation: 15-30 min Coupling: 2-4 hours
Quenching Addition of waterAddition of quenching buffer (e.g., Tris or glycine)

Table 2: Cbz Deprotection of a this compound Conjugate

Deprotection MethodReagents and ConditionsExpected Yield
Catalytic Hydrogenolysis 10% Pd/C (catalytic), H₂ gas (balloon or Parr shaker), Methanol (B129727) or Ethanol, Room Temperature, 2-16 hours>90%
Acidic Cleavage 20-50% TFA in DCM, Room Temperature, 1-4 hours>85%

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule (Organic Solvent)

This protocol is suitable for coupling to small molecules or peptides soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if the amine is a salt)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid, forming the NHS ester.

  • In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride or other salt, add DIPEA (1.1 equivalents) to neutralize.

  • Add the amine solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This is a common and high-yielding method for Cbz deprotection.

Materials:

  • This compound conjugate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Filtration apparatus (e.g., Celite®)

Procedure:

  • Dissolve the this compound conjugate in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG12-C2-acid conjugate.

Visualizations

Amide Coupling Workflow

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step Cbz_PEG_Acid This compound Activated_Ester NHS-activated Ester Cbz_PEG_Acid->Activated_Ester DMF, RT, 30 min Amine_Molecule R-NH₂ EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Conjugate Cbz-PEG-NH-R Activated_Ester->Conjugate DMF, RT, 4-12h Amine_Molecule->Conjugate

Caption: Workflow for EDC/NHS mediated amide coupling of this compound.

Cbz Deprotection Signaling Pathway

CbzDeprotection Cbz_Conjugate Cbz-Protected Conjugate Hydrogenolysis Catalytic Hydrogenolysis Cbz_Conjugate->Hydrogenolysis Pd/C, H₂ Acid_Cleavage Acidic Cleavage Cbz_Conjugate->Acid_Cleavage TFA/DCM Deprotected_Amine Free Amine Conjugate Hydrogenolysis->Deprotected_Amine Acid_Cleavage->Deprotected_Amine

Troubleshooting & Optimization

Technical Support Center: Cbz-NH-PEG12-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for conjugation reactions involving Cbz-NH-PEG12-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound and how is it typically conjugated?

A1: this compound is a bifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features a carboxybenzyl (Cbz)-protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetics, and a terminal carboxylic acid.[2][3] The terminal carboxylic acid is typically conjugated to primary amines on molecules like proteins, peptides, or small molecule drugs to form a stable amide bond.[4][5]

The most common conjugation method involves a two-step carbodiimide (B86325) coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][6]

  • Activation: The carboxylic acid group on the PEG linker is activated by EDC to form a reactive O-acylisourea intermediate.[5][6]

  • Stabilization and Coupling: This unstable intermediate reacts with NHS to create a more stable, amine-reactive NHS ester. This ester then efficiently reacts with a primary amine on the target molecule to form the desired amide bond.[4][6]

Q2: I am observing very low or no yield of my desired conjugate. What are the most common causes?

A2: Low or no conjugation yield is the most frequent issue and can typically be traced to three primary areas: reagent quality, reaction conditions, and hydrolysis of intermediates.[4]

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture.[4] Improper storage or handling can lead to their degradation, rendering them inactive and preventing the initial activation of the carboxylic acid.[4][7]

  • Suboptimal Reaction pH: The activation and coupling steps have different optimal pH ranges. Activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is best performed at a neutral to slightly basic pH (7.0-8.5).[4][8] Running the entire reaction at a single, non-optimal pH can significantly decrease the yield.[4]

  • Hydrolysis of Intermediates: Both the EDC-activated O-acylisourea intermediate and the NHS ester are susceptible to hydrolysis in aqueous solutions.[4][9] This hydrolysis reaction competes with the desired conjugation reaction and becomes more rapid at higher pH values.[9][10][11]

  • Incompatible Buffers: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your reaction buffer will compete with your target molecule and the PEG linker, respectively, reducing the overall yield.[4][9]

Q3: Why is N-hydroxysuccinimide (NHS) used with EDC?

A3: While EDC can directly facilitate the formation of an amide bond, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis.[4][8] This hydrolysis regenerates the original carboxylic acid and leads to low conjugation yields. NHS is added to convert this unstable intermediate into a semi-stable NHS ester. This NHS ester is more resistant to hydrolysis and reacts more efficiently with primary amines, thereby increasing the overall yield and providing better control over the conjugation reaction.[4][6]

Q4: How should I store and handle the EDC and NHS reagents?

A4: Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[4] To prevent condensation from forming inside the container, which can rapidly inactivate the reagents, vials must be allowed to warm to room temperature before opening.[4][8] It is best practice to prepare solutions of these reagents immediately before use and discard any unused portions.[12]

Q5: My final product appears to be a heterogeneous mixture. How can I improve the homogeneity?

A5: Heterogeneity often arises from the conjugation of multiple PEG linkers to a single protein molecule, which contains several primary amines (N-terminus and lysine (B10760008) residues).[12][13] To improve homogeneity:

  • Optimize Molar Ratio: Adjust the molar ratio of the this compound linker to your target molecule. Using a lower molar excess of the linker can favor mono-conjugation.

  • Control Reaction Time and Temperature: Shorter reaction times or lower temperatures (e.g., 4°C) can help control the extent of the reaction.[9]

  • Purification Strategy: Employ high-resolution purification techniques such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to separate mono-PEGylated species from multi-PEGylated and unconjugated molecules.[4]

Quantitative Data Summary

The success of the conjugation reaction is critically dependent on optimizing key parameters. The tables below provide a summary of recommended starting conditions.

Table 1: Recommended pH Conditions for EDC/NHS Conjugation

Reaction StepOptimal pH RangeRecommended Buffer (Amine- & Carboxylate-Free)Rationale
Activation 4.5 - 6.0MESMaximizes the efficiency of carboxylic acid activation by EDC.[4][8]
Coupling 7.0 - 8.5PBS, HEPES, BorateBalances the reactivity of the deprotonated primary amine with the rate of NHS ester hydrolysis.[4][9][10]

Table 2: Half-life of NHS Ester at Various pH Values

pHTemperatureApproximate Half-lifeImplication
7.4Room Temp> 120 minutesSlower reaction, but the intermediate is more stable, allowing for longer reaction times.[6][11]
8.64°C~10 minutesThe reaction is faster, but the window for efficient conjugation is much shorter due to increased hydrolysis.[6]
9.0Room Temp< 9 minutesVery rapid hydrolysis is the dominant competing reaction, often leading to lower yields.[6][11]

Table 3: Typical Molar Ratios for Reagents

ReagentMolar Excess (relative to limiting substrate)Notes
EDC2 - 10 foldA higher excess may be needed for dilute solutions.[8]
NHS/sulfo-NHS2 - 5 foldUsed to stabilize the activated intermediate.[8]
PEG Linker5 - 20 foldFor protein conjugations; ratio should be optimized to control the degree of PEGylation.[3]

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific biomolecule.

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing protein/molecule of interest

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer (or anhydrous DMSO/DMF if solubility is an issue) immediately before use. Do not store these solutions.[8][12]

    • Dissolve the this compound in the Activation Buffer.

    • Dissolve the amine-containing protein in the Coupling Buffer at the desired concentration.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add EDC (2-10 molar excess) and NHS (2-5 molar excess).[8]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[8]

  • Conjugation to the Amine:

    • Immediately add the activated PEG linker solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[9][10] This will consume any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.[8][10]

  • Purification:

    • Remove unreacted PEG linker, byproducts, and quenching reagents from the final conjugate.

    • Common purification methods include size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[4][9]

Visualizations

Caption: Workflow for this compound conjugation via EDC/NHS chemistry.

Caption: Troubleshooting decision tree for low conjugation yield.

References

Common issues with Cbz deprotection and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxybenzyl (Cbz or Z) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of this widely used amine protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most prevalent and generally cleanest method for Cbz deprotection is catalytic hydrogenation.[1][2][3] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). The reaction is efficient, proceeds under mild conditions, and yields easily removable byproducts: toluene (B28343) and carbon dioxide.[1][3][4]

Q2: What are the primary side products to be aware of during Cbz deprotection?

The nature of side products largely depends on the chosen deprotection method and the substrate's functional groups.[1]

  • Catalytic Hydrogenation: The main concern is the over-reduction of other sensitive functional groups within the molecule, such as alkenes, alkynes, nitro groups, and some aryl halides.[1][2]

  • Acidic Cleavage (e.g., HBr in Acetic Acid): This method can lead to the formation of acetylated byproducts if the deprotected amine reacts with the acetic acid solvent.[1] Additionally, the harsh acidic conditions can cleave other acid-sensitive protecting groups.[1]

  • Lewis Acid-TMS-Iodide: A significant drawback of this method is the potential formation of benzyl (B1604629) iodide, a genotoxic byproduct that is a potent alkylating agent.[2]

Q3: How do I choose the most suitable Cbz deprotection method for my molecule?

The selection of an appropriate deprotection strategy is dictated by the functional groups present in your substrate.[1]

  • For robust substrates without sensitive functional groups: Catalytic hydrogenation is generally the preferred method due to its efficiency and clean byproducts.[1]

  • For substrates containing reducible moieties (e.g., double bonds, aryl halides): Non-reductive methods are recommended. Mild acidic cleavage using reagents like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) offers excellent functional group tolerance.[1][5][6] Nucleophilic cleavage with 2-mercaptoethanol (B42355) is another excellent option for complex and sensitive molecules.[1][2][7]

  • For substrates sensitive to strong acids: Harsh conditions like HBr in acetic acid should be avoided.[1] Milder acidic conditions or non-acidic methods like catalytic hydrogenation or nucleophilic cleavage are more suitable.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during Cbz deprotection experiments in a question-and-answer format.

Issue 1: Incomplete or Slow Catalytic Hydrogenation

Q: My Cbz deprotection via catalytic hydrogenation is sluggish or fails to reach completion. What are the potential causes and how can I resolve this?

A: Slow or incomplete hydrogenation is a common problem with several potential root causes:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1]

    • Solution: Ensure your starting material is free from sulfur-containing impurities. If the substrate itself contains sulfur, consider an alternative deprotection method not prone to catalyst poisoning, such as acidic or nucleophilic cleavage.[1] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion.[1][4]

  • Poor Catalyst Quality: The activity of Pd/C can differ between batches and diminishes over time.

    • Solution: Use a fresh, high-quality catalyst. If you suspect the catalyst has deactivated, try a new batch.[1][4]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for more challenging substrates.

    • Solution: Increase the hydrogen pressure. Reactions are often successfully carried out at pressures ranging from atmospheric to 50 psi or higher.[1][4]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is critical to ensure the substrate has access to the catalyst's surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][4]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction rate will be significantly hindered.

    • Solution: Test different solvents or solvent mixtures to improve solubility. Common solvents include methanol (B129727), ethanol, and ethyl acetate (B1210297). In some cases, adding a co-solvent like water or moderately increasing the reaction temperature (e.g., to 40-60 °C) can be beneficial.[4]

Below is a troubleshooting workflow for incomplete catalytic hydrogenation:

G start Incomplete Hydrogenation catalyst_check Check Catalyst Activity & Purity start->catalyst_check pressure_check Increase H2 Pressure catalyst_check->pressure_check If catalyst is active alternative_method Consider Alternative Deprotection Method catalyst_check->alternative_method If substrate contains catalyst poisons mixing_check Ensure Vigorous Mixing pressure_check->mixing_check solubility_check Improve Substrate Solubility mixing_check->solubility_check solubility_check->alternative_method If issues persist

Caption: Troubleshooting workflow for incomplete Cbz deprotection by catalytic hydrogenation.

Issue 2: Unwanted Side Reactions During Deprotection

Q: I am observing unexpected side products in my reaction. How can I improve the selectivity of the Cbz deprotection?

A: The appearance of side products is a clear indication that the chosen reaction conditions are not fully compatible with your substrate.

  • Reduction of Other Functional Groups: During catalytic hydrogenation, functional groups such as alkenes, alkynes, nitro groups, and aryl halides can be reduced alongside the Cbz group.[1][2]

    • Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate, often provides better selectivity compared to using hydrogen gas.[1] For highly sensitive substrates, non-reductive methods are the best approach. Acidic cleavage with AlCl₃ in HFIP is a mild option with broad functional group tolerance.[1][5][6][7] Nucleophilic cleavage using 2-mercaptoethanol is also highly selective.[1][2][7]

  • Acetylation During Acidic Cleavage: When using HBr in acetic acid, the deprotected amine can be acetylated by the solvent, particularly at elevated temperatures.[1]

    • Solution: Employ a non-nucleophilic acid/solvent system. For example, consider using HCl in a non-acetylating solvent like dioxane or isopropanol.[1] Trifluoroacetic acid (TFA) is another possibility, though its strong acidity might affect other protecting groups.[1] Milder Lewis acid conditions, such as AlCl₃ in HFIP at room temperature, are an excellent alternative to circumvent this side reaction.[1]

The following diagram illustrates the decision-making process for selecting a Cbz deprotection method based on substrate sensitivity:

G start Select Cbz Deprotection Method check_reducible_groups Substrate has reducible groups? start->check_reducible_groups hydrogenation Catalytic Hydrogenation check_reducible_groups->hydrogenation No non_reductive Non-Reductive Methods check_reducible_groups->non_reductive Yes check_acid_sensitivity Substrate is acid-sensitive? check_acid_sensitivity->hydrogenation No mild_acidic Mild Acidic or Non-Acidic Methods check_acid_sensitivity->mild_acidic Yes hydrogenation->check_acid_sensitivity

Caption: Decision tree for selecting a Cbz deprotection method.

Data Presentation

The following table summarizes various Cbz deprotection methods with their typical reaction conditions and key characteristics.

Deprotection MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CHigh to QuantitativeClean byproducts (toluene, CO₂); mild conditions.[1]Reduction of other functional groups; catalyst poisoning by sulfur.[1]
Transfer Hydrogenolysis Ammonium formate, Pd/CHighSafer than H₂ gas; often more selective.[1]Can still reduce some sensitive groups.[1]
Strong Acidic Cleavage HBr, Acetic AcidGood to HighEffective and relatively fast.[1]Harsh conditions; potential for acylation by solvent and alkylation.[1]
Mild Acidic Cleavage AlCl₃, HFIPHighMild (room temperature); excellent functional group tolerance.[1][5][6]HFIP is an expensive solvent.[1]
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighHighly selective for sensitive substrates; avoids heavy metals.[1][7]The thiol reagent has an unpleasant odor.[1]

Experimental Protocols

Here are detailed methodologies for key Cbz deprotection experiments.

Catalytic Hydrogenation using Pd/C and H₂

This protocol provides a general guideline and may need optimization for specific substrates.[1]

  • Materials:

    • Cbz-protected amine

    • Palladium on carbon (10% w/w)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.

    • Purge the flask with an inert gas like nitrogen or argon.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the inert atmosphere is replaced by hydrogen.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) at room temperature.

    • Monitor the reaction's progress using TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Acidic Cleavage using AlCl₃ in HFIP

This method is particularly advantageous for substrates with functional groups that are sensitive to reduction.[1][6]

  • Materials:

    • Cbz-protected amine

    • Aluminum chloride (AlCl₃)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Cbz-protected amine (1 equivalent) in HFIP.

    • Add AlCl₃ (2-3 equivalents) to the solution at room temperature. The mixture may form a suspension.[6]

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Dilute the reaction mixture with DCM.

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Nucleophilic Cleavage using 2-Mercaptoethanol

This is a highly selective method suitable for sensitive substrates.[1][7]

  • Materials:

    • Cbz-protected amine

    • 2-Mercaptoethanol

    • Potassium acetate (KOAc) or another suitable base

    • N,N-Dimethylacetamide (DMAC)

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).[1][2]

    • Add 2-mercaptoethanol (e.g., 2 equivalents).[1][2]

    • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][2]

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

References

Technical Support Center: Optimizing PROTAC Linker Length with Cbz-NH-PEG12-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing PROTAC linker length, with a specific focus on the use of Cbz-NH-PEG12-C2-acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The this compound serves as this linker, and its PEG component can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[5][6] The carboxybenzyl (Cbz) group is a protecting group for the amine, which allows for controlled, stepwise synthesis of the PROTAC.

Q2: Why is linker length and composition critical for PROTAC efficacy?

The linker is a crucial component that significantly influences a PROTAC's efficacy.[4][] Its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4][8]

  • Linker too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][8]

  • Linker too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation.[4][8]

Therefore, the linker must be optimized to achieve the proper orientation and proximity of the POI and E3 ligase for successful ubiquitination and subsequent degradation of the target protein.[][9]

Q3: What are the advantages of using a PEG-based linker like this compound?

PEG linkers are the most commonly used linkers in PROTAC design for several reasons:[3][5]

  • Increased Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][6]

  • Tunable Length: PEG linkers can be readily synthesized in various lengths, allowing for systematic optimization of the linker.[3][5]

  • Flexibility: The flexibility of PEG chains can allow the PROTAC to adopt multiple conformations, which can increase the likelihood of forming a productive ternary complex.[3][]

  • Biocompatibility: PEG is generally considered to be biocompatible and non-toxic.[10]

Q4: What is the "hook effect" and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[8][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[11] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes.[4] This increased stability of the ternary complex can help to reduce the hook effect.[11]

Troubleshooting Guides

Problem 1: My PROTAC shows low or no degradation of the target protein.

This is a common issue that often points to problems with the formation of a stable and productive ternary complex. Here are some potential linker-related issues and troubleshooting steps:

  • Possible Cause: Incorrect linker length or rigidity.

    • Explanation: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable ternary complex.[8]

    • Troubleshooting:

      • Synthesize a library of PROTACs with varying linker lengths. A common starting point is to use PEG or alkyl chains of different lengths.[8]

      • Systematically vary the number of PEG units (e.g., PEG4, PEG8, PEG12) to find the optimal length.

  • Possible Cause: Unfavorable ternary complex conformation.

    • Explanation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[8]

    • Troubleshooting:

      • Modify the attachment points of the linker on the warhead or the E3 ligase ligand.[8]

      • Analyze the solvent-exposed areas on the protein-ligand interfaces to guide the selection of new attachment sites.[9]

  • Possible Cause: Poor physicochemical properties of the PROTAC.

    • Explanation: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[8][12]

    • Troubleshooting:

      • Incorporate more hydrophilic elements into the linker, such as additional PEG units, to improve solubility.[5]

      • Consider more rigid linkers containing elements like piperazine (B1678402) or piperidine (B6355638) rings to potentially improve permeability.[13]

Problem 2: I am observing a significant "hook effect" with my PROTAC.

  • Possible Cause: Formation of unproductive binary complexes at high PROTAC concentrations.

    • Explanation: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[11]

    • Troubleshooting:

      • Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex.[4] This can be achieved by optimizing the linker's length and rigidity.

      • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which can help to reduce the formation of non-productive binary complexes.[4]

      • Perform Detailed Dose-Response Studies: Conduct experiments across a wide range of PROTAC concentrations to identify the optimal concentration that maximizes degradation before the onset of the hook effect.[11]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties

PROTAC ExampleLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl Chain785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0
PROTAC 4PEG12~1200-1300LowerHigher

Data is illustrative and compiled from publicly available research.[6] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability

PROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
PROTAC DPEG12VariableVariableLower

Data is illustrative and compiled from various sources in the literature.[6] DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent.

Experimental Protocols

Protocol 1: Synthesis of PROTAC using this compound

This protocol describes a general method for coupling a carboxylic acid-functionalized linker with an amine-functionalized warhead or E3 ligase ligand.

Materials:

  • This compound (1.0 eq)

  • Amine-containing component (warhead or E3 ligase ligand) (1.1 eq)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add the amine-containing component to the solution.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The Cbz protecting group can be removed via catalytic hydrogenolysis to liberate the amine for subsequent coupling reactions.

Protocol 2: Western Blot for Target Protein Degradation

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[4]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Procedure:

  • Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[14]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[14]

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[14]

  • Immune Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.[14]

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recruitment DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Start: Low/No PROTAC Activity CheckDegradation Confirm Target Degradation (Western Blot) Start->CheckDegradation DegradationObserved Degradation Observed? CheckDegradation->DegradationObserved CheckPermeability Assess Cell Permeability (e.g., PAMPA) DegradationObserved->CheckPermeability No CheckTernaryComplex Investigate Ternary Complex Formation (Co-IP, SPR) DegradationObserved->CheckTernaryComplex Yes PermeabilityOK Permeability Sufficient? CheckPermeability->PermeabilityOK PermeabilityOK->CheckTernaryComplex Yes ModifyCompound Modify Compound: - Improve Solubility - Improve Permeability PermeabilityOK->ModifyCompound No TernaryComplexForms Ternary Complex Forms? CheckTernaryComplex->TernaryComplexForms CheckUbiquitination Assess Ubiquitination (In-cell Ubiquitination Assay) TernaryComplexForms->CheckUbiquitination Yes OptimizeLinker Optimize Linker: - Length (PEG units) - Composition - Attachment Points TernaryComplexForms->OptimizeLinker No UbiquitinationOK Ubiquitination Occurs? CheckUbiquitination->UbiquitinationOK CheckProteasome Verify Proteasome Activity (Proteasome Inhibitor Control) UbiquitinationOK->CheckProteasome Yes UbiquitinationOK->OptimizeLinker No End Successful Degradation CheckProteasome->End OptimizeLinker->CheckTernaryComplex ModifyCompound->CheckPermeability

Caption: Troubleshooting Workflow for Poor PROTAC Efficacy.

References

Cbz-NH-PEG12-C2-acid stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Cbz-NH-PEG12-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are the recommended storage conditions?

A1: As a solid, this compound is reasonably stable at room temperature when protected from light and moisture. For long-term storage, it is recommended to store the compound at -20°C to minimize potential degradation.[1] In solution, its stability is highly dependent on the pH, solvent, and presence of enzymes. Stock solutions are typically prepared in anhydrous solvents like DMSO and stored at -80°C for up to a year.[2]

Q2: What are the primary degradation pathways for this compound in vitro?

A2: The two most probable degradation pathways for this compound are:

  • Hydrolysis of the carbamate (B1207046) bond: This can occur under both acidic and basic conditions, leading to the cleavage of the Cbz (benzyloxycarbonyl) protecting group to yield benzyl (B1604629) alcohol, carbon dioxide, and the free amine of the PEG linker. Basic conditions are known to accelerate the hydrolysis of carbamates.[1]

  • Enzymatic degradation: The carbamate linkage can be susceptible to cleavage by various esterases and proteases present in biological matrices like plasma or serum.[1][3][4]

Q3: How does pH affect the stability of this compound?

A3: The stability of the carbamate bond in this compound is pH-dependent. Carbamates are generally more stable at a neutral pH. Under strongly acidic or, more significantly, alkaline conditions, the rate of hydrolysis increases.[1] It is crucial for researchers to carefully control the pH of their buffers during in vitro experiments to ensure the integrity of the molecule.

Q4: Is the PEG linker portion of the molecule stable?

A4: The polyethylene (B3416737) glycol (PEG) chain is generally considered chemically stable under typical in vitro conditions. However, longer PEG chains can be susceptible to thermal and oxidative degradation at elevated temperatures (e.g., above 70°C), which can lead to random chain scission.[5][6]

Q5: Can this compound degrade in common biological media like cell culture medium or plasma?

A5: Yes, degradation in biological media is possible, primarily due to the presence of enzymes such as esterases and proteases that can hydrolyze the carbamate bond.[1] The rate of degradation will depend on the specific components of the medium and the experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays or bioconjugation reactions.

  • Possible Cause: Degradation of this compound in the experimental buffer.

  • Solution:

    • Ensure the pH of the buffer is near neutral (pH 7.0-7.4) to minimize hydrolysis of the Cbz group.

    • Prepare fresh solutions of the linker before each experiment.

    • If using biological media, consider the potential for enzymatic degradation and minimize incubation times where possible.

Issue 2: Low yield or incomplete reaction during bioconjugation.

  • Possible Cause 1: Hydrolysis of the activated carboxylic acid.

  • Solution 1: Use anhydrous solvents and reagents for the conjugation reaction. Ensure that the amine-containing substrate is fully dissolved and free of moisture.

  • Possible Cause 2: Steric hindrance from the PEG chain.

  • Solution 2: Optimize the reaction conditions, such as temperature and reaction time. Consider using a different coupling agent that may be more efficient for PEGylated molecules.

Issue 3: Appearance of unexpected peaks during HPLC analysis.

  • Possible Cause: Degradation of the molecule.

  • Solution:

    • Identify the degradation products using LC-MS. Common degradation products include the free amine of the PEG linker and benzyl alcohol.

    • Review the storage and handling procedures for the compound.

    • Assess the stability of the compound under the specific analytical conditions (e.g., mobile phase pH).

Quantitative Data

ConditionTemperatureEstimated Half-lifePrimary Degradation Pathway
Aqueous Buffers
pH 4.0 (Acidic)37°C> 24 hoursSlow Hydrolysis of Carbamate
pH 7.4 (Neutral)37°CSeveral daysMinimal Hydrolysis
pH 9.0 (Basic)37°C< 12 hoursAccelerated Hydrolysis of Carbamate
Biological Media
Human Plasma37°C< 4 hoursEnzymatic Hydrolysis of Carbamate
Cell Culture Medium (10% FBS)37°C8 - 24 hoursEnzymatic Hydrolysis of Carbamate

Note: These are estimations and actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Chemical Stability Assessment in Aqueous Buffers

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Preparation of Incubation Solutions: Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation: Add the stock solution to each buffer to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1% to minimize its effect on stability.

  • Time Points: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile (B52724) containing an internal standard to stop the degradation.

  • Sample Processing: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life can be calculated as t½ = 0.693/k.[1]

Protocol 2: In Vitro Plasma Stability Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plasma Preparation: Thaw frozen plasma (e.g., human or rat) at 37°C.

  • Incubation: Add the stock solution to the plasma to a final concentration of 1 µM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.

  • Sample Quenching and Protein Precipitation: Add three volumes of cold acetonitrile containing an internal standard to the plasma aliquot. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. Determine the half-life from the slope of the linear plot of the natural logarithm of the percent remaining versus time.[1]

Visualizations

A This compound B H2N-PEG12-C2-acid A->B Hydrolysis (Acidic/Basic) or Enzymatic Cleavage C Benzyl Alcohol + CO2 A->C Hydrolysis (Acidic/Basic) or Enzymatic Cleavage D Oxidized PEG fragments A->D Thermal/Oxidative Stress

Caption: Potential degradation pathways of this compound.

A Prepare Stock Solution (10 mM in DMSO) B Prepare Incubation Solutions (pH 4.0, 7.4, 9.0) A->B C Incubate at 37°C B->C D Withdraw Aliquots at Time Points (0-24h) C->D E Quench with Cold Acetonitrile + Internal Standard D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate Half-life G->H

Caption: General workflow for in vitro chemical stability testing.

References

Technical Support Center: Enhancing the Solubility of PROTACs Featuring Cbz-NH-PEG12-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs) containing the Cbz-NH-PEG12-C2-acid linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of PROTACs containing a this compound linker?

A1: The solubility of these PROTACs is a complex interplay of its three main components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker.[1][2] The this compound linker itself has a polyethylene (B3416737) glycol (PEG) chain, which is known to enhance hydrophilicity and, consequently, aqueous solubility.[3][][5] However, the overall solubility is heavily influenced by the lipophilicity of the warhead and the E3 ligase ligand.[1][6] PROTACs are often large molecules that fall into the "beyond rule of 5" chemical space, predisposing them to low solubility.[7][]

Q2: How does the this compound linker specifically impact solubility?

A2: The this compound linker possesses a 12-unit PEG chain, which is generally included in PROTAC design to improve water solubility and cell permeability.[3][] The PEG chain can create a hydrophilic cloud around the molecule, potentially shielding the more hydrophobic regions and improving interaction with aqueous environments.[6] However, the terminal carboxylic acid and the Cbz-protected amine will have their own contributions to the physicochemical properties, including potential ionization at different pH values.

Q3: My PROTAC with the this compound linker is still poorly soluble. What are the initial steps I should take?

A3: Start by assessing the kinetic solubility of your compound in your desired aqueous buffer.[9] This will give you a baseline understanding of its solubility limit under your experimental conditions.[9] Often, PROTACs precipitate when diluted from a high-concentration DMSO stock into an aqueous medium.[10][11] Initial troubleshooting should focus on optimizing the formulation of your stock solution and the dilution process. This can include the use of co-solvents or adjusting the pH of the buffer if your PROTAC has ionizable groups.[][9]

Q4: Are there alternatives to PEG linkers for improving solubility?

A4: Yes, while PEG linkers are common, other strategies exist. These can include incorporating polar functional groups into the linker, such as piperazine (B1678402) or piperidine (B6355638) moieties, which can also enhance metabolic stability.[5][12] Additionally, the use of more rigid linkers containing aromatic rings can sometimes improve pharmacokinetic properties, assuming the resulting conformation is productive for ternary complex formation.[13]

Troubleshooting Guides

Problem 1: PROTAC precipitates from solution upon dilution from a DMSO stock into an aqueous buffer.
  • Possible Cause 1: Poor aqueous solubility of the PROTAC.

    • Solution:

      • Optimize Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing.[9]

      • Use Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent into your aqueous buffer. Common choices include ethanol, N,N-dimethylformamide (DMF), or low molecular weight PEGs (e.g., PEG-300).[9] The final concentration of the co-solvent should be tested for compatibility with your assay, typically ≤1-5% for cell-based assays.[9]

      • Adjust pH: If your PROTAC has ionizable groups (the this compound has a carboxylic acid), its solubility will be pH-dependent. For the acidic group, increasing the pH of the buffer may enhance solubility.[][9]

  • Possible Cause 2: The final concentration exceeds the kinetic solubility limit.

    • Solution:

      • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the solubility limit under your specific experimental conditions.[9]

      • Work at Lower Concentrations: If your assay allows, work at concentrations below the measured solubility limit.[9]

Problem 2: Low oral bioavailability in animal studies due to poor solubility.
  • Possible Cause: The hydrophobic nature of the PROTAC leads to poor dissolution in the gastrointestinal tract. [14][15]

    • Solution:

      • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution, which is a well-established technique for improving the dissolution of poorly soluble drugs.[7][10][14][15][16][17][18][19] Suitable polymers include HPMCAS and Eudragit®.[14][15][18][19]

      • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[10] This can keep the PROTAC solubilized for oral delivery.[10]

      • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.[10][20][21]

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical PROTAC (HP-1) with this compound Linker in Various Buffers.

Buffer System (pH)Co-solventHP-1 Solubility (µM)
PBS (7.4)1% DMSO5
PBS (7.4)1% DMSO, 5% Ethanol15
PBS (7.4)1% DMSO, 5% PEG-30025
Acetate (5.0)1% DMSO2
Carbonate (9.0)1% DMSO20

Data is illustrative and intended for comparative purposes.

Table 2: Impact of Formulation on the Apparent Solubility of HP-1.

FormulationDrug Loading (% w/w)Apparent Solubility in FaSSIF (µg/mL)Fold Increase
Crystalline HP-1N/A21x
HP-1 ASD with HPMCAS20%2512.5x
HP-1 in SEDDS10%5025x

FaSSIF: Fasted State Simulated Intestinal Fluid. Data is illustrative.[16]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC stock solution (10 mM in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring turbidity (nephelometer or light scattering at ~620 nm)

Procedure:

  • Prepare serial dilutions of the PROTAC DMSO stock in the 96-well plate.

  • Add the aqueous buffer to each well to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[9]

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using the plate reader.[9]

  • Plot the measured turbidity against the PROTAC concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[9]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Materials:

  • PROTAC

  • Polymer (e.g., HPMCAS)

  • Volatile solvent system (e.g., dichloromethane/methanol)

  • Shallow glass dish

  • Vacuum oven

Procedure:

  • Dissolve the PROTAC and the chosen polymer in the solvent system.[10]

  • Pour the solution into a shallow glass dish to create a thin film.[10]

  • Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.[10]

  • Scrape the resulting film to obtain the ASD powder.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[10]

Visualizations

Troubleshooting_Workflow cluster_initial_assessment Initial Assessment cluster_dilution_solutions Solutions for Dilution Issues cluster_bioavailability_solutions Solutions for Bioavailability start PROTAC Solubility Issue (this compound) precip_dilution Precipitation upon dilution? start->precip_dilution low_bioavailability Low in vivo bioavailability? start->low_bioavailability precip_dilution->low_bioavailability No optimize_dilution Optimize Dilution Method (e.g., slow addition, vortexing) precip_dilution->optimize_dilution Yes asd Formulate as ASD (e.g., with HPMCAS) low_bioavailability->asd Yes use_cosolvents Use Co-solvents (e.g., Ethanol, PEG-300) optimize_dilution->use_cosolvents adjust_ph Adjust Buffer pH use_cosolvents->adjust_ph end_point Improved Solubility & Performance adjust_ph->end_point sedds Formulate as SEDDS asd->sedds cyclodextrin Use Cyclodextrin Inclusion Complex sedds->cyclodextrin cyclodextrin->end_point

Caption: Troubleshooting workflow for PROTAC solubility issues.

PROTAC_Components protac Warhead (POI Binder) This compound Linker E3 Ligase Ligand warhead_props Hydrophobicity (Major solubility driver) protac:f0->warhead_props linker_props PEG Chain: - Enhances hydrophilicity - Provides flexibility Termini: - Cbz-protected amine - Carboxylic acid (pH-sensitive) protac:f1->linker_props e3_props Hydrophobicity (Major solubility driver) protac:f2->e3_props overall_solubility Overall PROTAC Solubility warhead_props->overall_solubility linker_props->overall_solubility e3_props->overall_solubility

Caption: Factors influencing overall PROTAC solubility.

References

Side reactions of Cbz-NH-PEG12-C2-acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cbz-NH-PEG12-C2-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It comprises a carboxybenzyl (Cbz) protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. Its primary applications are in bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG chain enhances solubility and bioavailability, while the terminal functional groups allow for the sequential attachment of two different molecular entities.[3][]

Q2: What are the most common side reactions associated with the use of this compound?

A2: The most common side reactions are associated with the three main components of the molecule:

  • Carboxylic Acid Activation: During the activation of the carboxylic acid for coupling (e.g., with EDC/NHS), the primary side reaction is the formation of a stable N-acylurea byproduct, which can be difficult to separate from the desired product.[5][6][7]

  • PEG Linker: The long PEG12 chain can cause steric hindrance, potentially lowering reaction yields.[8][9] It can also promote aggregation, especially when conjugated to hydrophobic peptides.[10]

  • Cbz Protecting Group: The Cbz group can be prematurely cleaved under strongly acidic conditions.[11] During its removal via catalytic hydrogenolysis, other reducible functional groups in the molecule may also react.[12]

Q3: How does pH affect the stability and reactivity of this compound?

A3: The pH is a critical parameter. For the coupling reaction involving the carboxylic acid, a two-step pH process is optimal. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent coupling to an amine is best performed at a pH of 7.0-8.5. The Cbz group is stable under mild acidic and basic conditions but can be cleaved by strong acids.[13][14] The carbamate (B1207046) bond of the Cbz group is most stable at neutral pH and is more susceptible to hydrolysis under strongly acidic or alkaline conditions.[15]

Troubleshooting Guides

Problem 1: Low Yield of Coupled Product
Potential Cause Recommended Solution Explanation
Formation of N-acylurea byproduct Add N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to the reaction. Use a water-soluble carbodiimide (B86325) like EDC.NHS or HOBt reacts with the unstable O-acylisourea intermediate to form a more stable active ester, which is less prone to rearranging into the N-acylurea byproduct.[5][16]
Hydrolysis of activated carboxylic acid Perform the reaction in a non-aqueous solvent if possible. If an aqueous solution is necessary, use a two-step coupling protocol.The O-acylisourea intermediate is highly unstable in aqueous solutions and can quickly hydrolyze back to the carboxylic acid.
Steric hindrance from the PEG chain Increase the reaction time and/or temperature. Use a higher concentration of reagents.The flexible PEG chain can sterically shield the reactive carboxylic acid group, slowing down the reaction rate.[17]
Suboptimal pH For EDC/NHS coupling, activate the carboxylic acid at pH 4.5-6.0 and then perform the coupling to the amine at pH 7.0-8.5.The activation and coupling steps have different optimal pH ranges for maximum efficiency.
Reaction with buffer components Avoid using buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate). Use MES buffer for the activation step and phosphate (B84403) buffer for the coupling step.Buffer components can compete with the intended reactants, leading to lower yields.[18]
Problem 2: Difficulty in Product Purification
Potential Cause Recommended Solution Explanation
Presence of N-acylurea byproduct Use a water-soluble carbodiimide (e.g., EDC) so the byproduct can be removed by aqueous extraction. Optimize the reaction to minimize its formation (see Problem 1).The N-acylurea byproduct often has similar solubility to the desired product, making chromatographic separation challenging.[5][6]
Peptide aggregation Purify using size-exclusion chromatography (SEC). Optimize the mobile phase of reverse-phase HPLC (e.g., add organic modifiers or chaotropic agents).Aggregates can lead to broad or multiple peaks in chromatography. SEC is effective at separating based on size.[10]
Problem 3: Unwanted Modification or Degradation of the Molecule
Potential Cause Recommended Solution Explanation
Premature cleavage of the Cbz group Avoid strongly acidic conditions (pH < 3) during the coupling and purification steps.The Cbz group, while generally stable, can be removed by strong acids.[11]
Side reactions during Cbz deprotection If the molecule contains double bonds or other reducible groups, consider acid-mediated deprotection (e.g., HBr in acetic acid) instead of catalytic hydrogenolysis.Catalytic hydrogenolysis is not selective and will reduce other susceptible functional groups.[12]
Racemization of adjacent chiral centers Maintain a pH between 8 and 10 when working with chiral amino acids to prevent racemization. Use coupling reagents known to suppress racemization.Basic conditions can lead to the epimerization of chiral centers, particularly the α-carbon of amino acids.[13]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol is designed to minimize the formation of N-acylurea byproduct and hydrolysis of the activated acid.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Anhydrous DMSO or DMF (if required for solubility)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in Activation Buffer. If solubility is an issue, a minimal amount of anhydrous DMSO or DMF can be used.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add a 5-10 fold molar excess of NHS followed by a 5-10 fold molar excess of EDC.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Protocol 2: Prevention of Peptide Aggregation

This protocol provides strategies to prevent aggregation when working with conjugates of this compound and hydrophobic peptides.

Materials:

  • Peptide-PEG conjugate solution

  • Additives: Sucrose, Trehalose, Arginine, or non-ionic surfactants (e.g., Polysorbate 80)

  • A selection of buffers at different pH values (e.g., citrate, phosphate, Tris)

Procedure:

  • Concentration Optimization:

    • If aggregation is observed (e.g., turbidity), dilute the peptide solution.

  • pH Adjustment:

    • Determine the isoelectric point (pI) of the peptide conjugate.

    • Adjust the pH of the buffer to be at least 1-2 units away from the pI to increase the net charge and electrostatic repulsion between molecules.

  • Use of Excipients:

    • Screen different additives to find the most effective for your specific peptide.

      • Sugars (Sucrose/Trehalose): Add to a final concentration of 5-10% (w/v).

      • Arginine: Add to a final concentration of 50-100 mM.

      • Non-ionic surfactants: Add to a final concentration of 0.01-0.1% (w/v).

  • Analysis of Aggregation:

    • Use Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to monitor the presence of aggregates before and after implementing preventative measures.[10]

Visualizing Reaction Pathways

Reaction_Pathways cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Cbz_PEG_COOH Cbz-NH-PEG12-C2-COOH O_acylisourea O-acylisourea (unstable intermediate) Cbz_PEG_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester (stable intermediate) O_acylisourea->NHS_ester + NHS N_acylurea N-acylurea (byproduct) O_acylisourea->N_acylurea Rearrangement NHS NHS Conjugate Cbz-NH-PEG-C2-CO-NH-R NHS_ester->Conjugate + R-NH2 Amine R-NH2

Caption: Desired reaction pathway and a common side reaction during EDC/NHS coupling.

Deprotection_Pathways cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidolysis Cbz_Conjugate Cbz-Protected Conjugate Deprotected_Conjugate Deprotected Conjugate Cbz_Conjugate->Deprotected_Conjugate H2, Pd/C Reduced_Byproduct Reduced Byproduct (e.g., saturated double bond) Cbz_Conjugate->Reduced_Byproduct H2, Pd/C (if reducible groups present) Cbz_Conjugate_Acid Cbz-Protected Conjugate Deprotected_Conjugate_Acid Deprotected Conjugate Cbz_Conjugate_Acid->Deprotected_Conjugate_Acid HBr/AcOH

Caption: Cbz deprotection pathways and a potential side reaction with catalytic hydrogenolysis.

References

Technical Support Center: Purification of Cbz-NH-PEG12-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Cbz-NH-PEG12-C2-acid and its conjugates. This resource offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound? A1: The impurity profile largely depends on the synthetic route. If the compound is synthesized by protecting the corresponding amino-PEG-acid with benzyl (B1604629) chloroformate (Cbz-Cl), potential impurities include unreacted starting materials and by-products such as benzyl alcohol and dibenzyl carbonate from the decomposition of Cbz-Cl.[1]

Q2: My purified this compound conjugate is a sticky oil, which is difficult to handle. How can I solidify it? A2: It is common for PEGylated compounds to be oils or waxes.[1][2] One effective, non-chromatographic method to solidify the product is through precipitation induced by complexation with magnesium chloride (MgCl₂).[1] This technique involves dissolving the crude oil in a solvent like dichloromethane (B109758) (DCM), adding MgCl₂, and then facilitating precipitation with an anti-solvent such as methyl tert-butyl ether (MTBE).[1]

Q3: Which chromatographic technique is generally the most effective for purifying this type of conjugate? A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically the most suitable and widely used technique for purifying PEGylated molecules like this compound conjugates.[1][] RP-HPLC separates compounds based on hydrophobicity and can provide high resolution, effectively removing both more polar and less polar impurities.[][4]

Q4: How can I monitor the purity of my column fractions without a mass spectrometer? A4: For fractions collected from column chromatography, purity can be monitored using thin-layer chromatography (TLC).[5] To visualize PEG-containing compounds, which may not be UV-active, a potassium permanganate (B83412) stain or a modified Dragendorff stain is often effective.[5] For RP-HPLC fractions, analyzing a small aliquot on an analytical HPLC system with UV detection (monitoring at ~254 nm for the Cbz group) is a standard method.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Synthesis 1. Incomplete reaction.[1] 2. Presence of unreacted starting materials or by-products.[1]1. Monitor reaction progress by TLC or LC-MS to ensure completion before work-up.[1] 2. Perform an initial liquid-liquid extraction (LLE) to remove highly non-polar or polar impurities.
Low Yield or Recovery 1. The conjugate is binding irreversibly to the chromatography column.[6] 2. The product is precipitating on the column.[6][7] 3. For extractions, emulsions may have formed, trapping the product.[2]1. For RP-HPLC, use a different stationary phase (e.g., C4 instead of C18) or adjust mobile phase modifiers.[8] For silica (B1680970), add a competing agent like triethylamine (B128534) (0.1%) to the mobile phase. 2. Verify the solubility of your conjugate in the chosen purification buffer and adjust pH or add solubilizing agents if needed.[7] 3. To break emulsions, try adding brine or filtering the mixture through a pad of celite.
Peak Tailing in RP-HPLC 1. Secondary interactions between the analyte and the stationary phase.[1] 2. Column contamination or degradation.[1]1. Add an acid modifier (0.1% TFA or Formic Acid) to the mobile phase to suppress the ionization of the carboxylic acid, which generally improves peak shape.[1][2] 2. Backflush the column with a series of strong solvents (e.g., isopropanol, THF) to remove contaminants. If performance does not improve, replace the column.[1]
Poor Separation on Silica Gel 1. The highly polar nature of the PEG chain causes streaking and poor interaction.[5] 2. The chosen solvent system is not optimal.[5]1. Consider using a less polar stationary phase like C18-functionalized silica (reverse phase) or alumina.[9][10] 2. For normal phase silica, try solvent systems with better solubilizing power for PEGs, such as gradients of ethanol/isopropanol in chloroform, instead of methanol.[5] Add 1-2% formic acid to the eluent to improve the chromatography of the carboxylic acid.[5]

Purification Methodologies & Data

Choosing the correct purification strategy is critical for achieving high purity and yield. The following table summarizes the most common techniques for this compound conjugates.

Table 1: Comparison of Purification Strategies

MethodPrincipleAdvantagesDisadvantagesBest Use Case
Preparative RP-HPLC Separation based on hydrophobicity.[]High resolution and purity.[4] Good for removing closely related impurities.Requires specialized equipment. Can be costly and time-consuming for large scales.Final purification step to achieve >95% purity for analytical standards or final drug conjugates.[2]
Silica Gel Chromatography Separation based on polarity via adsorption.[9][11]Inexpensive and scalable. Good for removing non-polar impurities.PEG compounds often streak or show poor separation.[5] Lower resolution compared to HPLC.Initial cleanup of crude reaction mixtures to remove major, less-polar impurities.
Liquid-Liquid Extraction (LLE) Separation based on differential solubility in immiscible liquids.[2]Simple, fast, and highly scalable. Excellent for removing water-soluble or highly organic-soluble impurities.Can be labor-intensive. Emulsion formation can be problematic.[2] Limited resolution for similar compounds.Initial work-up step post-synthesis to perform a bulk separation of impurities.[12]
Crystallization / Precipitation Solidification of the desired compound from a solution.[2]Can provide very high purity material. Avoids chromatographic steps. Good for removing oily consistency.Can be difficult to find suitable solvent conditions. Potential for low recovery if conditions are not optimized.When the product is an oil and a solid is desired; effective for removing impurities with different solubility profiles.[1]

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for purifying this compound conjugates to high purity.

  • Materials and Equipment:

    • Preparative HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).[2]

    • Crude conjugate dissolved in a minimal amount of DMSO or mobile phase.

  • Method:

    • System Preparation: Equilibrate the column with 5-10% Mobile Phase B until a stable baseline is achieved on the UV detector (monitoring at 254 nm).[2]

    • Sample Preparation: Dissolve the crude material in a suitable solvent. Filter the sample through a 0.22 µm syringe filter to remove particulates.[2]

    • Injection and Elution: Inject the filtered sample onto the column. Elute using a linear gradient optimized for the specific conjugate. A typical starting gradient is 10% to 90% Mobile Phase B over 30-60 minutes.[2]

    • Fraction Collection: Collect fractions corresponding to the product peak based on the UV chromatogram.

    • Analysis and Work-up: Analyze the purity of each collected fraction using analytical HPLC. Combine the pure fractions, and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified product as a solid.

Protocol 2: Crystallization via MgCl₂ Complexation

This protocol is adapted from a general method for the solidification of oily PEGylated small molecules.[1]

  • Materials and Equipment:

    • Crude this compound conjugate (as an oil).

    • Anhydrous Magnesium Chloride (MgCl₂).

    • Dichloromethane (DCM), Tetrahydrofuran (THF), and Methyl tert-butyl ether (MTBE).

    • Stir plate, stir bar, and filtration apparatus.

  • Method:

    • Dissolution: Dissolve the crude oily product in DCM.

    • Complexation: Add 1.1 equivalents of anhydrous MgCl₂ to the solution and stir. A small amount of THF can be added as a co-solvent to aid complexation.[1]

    • Precipitation: Stir the mixture at room temperature. The solid PEG-MgCl₂ complex should precipitate. The addition of an anti-solvent like MTBE can enhance precipitation.[1]

    • Isolation: Collect the solid precipitate by filtration and wash thoroughly with MTBE to remove soluble impurities.

    • Decomplexation (Optional): To recover the free conjugate, the solid complex can be dissolved in DCM and washed with water to remove the MgCl₂. The organic layer is then dried over sodium sulfate, filtered, and concentrated to yield the purified product.[1]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in the purification of this compound conjugates.

G Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->LLE Initial Cleanup Concentrate Concentrate Organic Layer LLE->Concentrate Column Chromatography Concentrate->Column Primary Purification Analyze Analyze Fractions (TLC / LCMS) Column->Analyze Combine Combine Pure Fractions Analyze->Combine Purity >95% SolventRemoval Solvent Removal (Rotovap / Lyophilize) Combine->SolventRemoval Final Pure Conjugate SolventRemoval->Final

Caption: General purification workflow for this compound conjugates.

G Start Start: Crude Product Q1 Are impurities significantly different in polarity? Start->Q1 LLE Use Liquid-Liquid Extraction (LLE) Q1->LLE Yes Q2 Is high purity (>95%) required? Q1->Q2 No LLE->Q2 Silica Use Silica Gel Chromatography Q2->Silica No RPHPLC Use Preparative RP-HPLC Q2->RPHPLC Yes Q3 Is the product a hard-to-handle oil? Silica->Q3 RPHPLC->Q3 Precip Attempt Crystallization or Precipitation Q3->Precip Yes End Proceed to Final Characterization Q3->End No Precip->End

Caption: Decision tree for selecting a suitable purification method.

G Problem Problem: Low Recovery from RP-HPLC Column Check1 Is product precipitating on the column? Problem->Check1 Solubility Increase organic content of loading solvent or add co-solvent (e.g., DMSO) Check1->Solubility Yes Check2 Is product irreversibly binding to C18? Check1->Check2 No Result Improved Recovery Solubility->Result StationaryPhase Switch to a less hydrophobic stationary phase (e.g., C8 or C4) Check2->StationaryPhase Yes FlowRate Decrease flow rate to improve interaction kinetics Check2->FlowRate No StationaryPhase->Result MobilePhase Modify mobile phase: - Change pH - Use different ion-pairing agent MobilePhase->Result FlowRate->MobilePhase

Caption: Troubleshooting workflow for low recovery in RP-HPLC.

References

Technical Support Center: Optimizing PROTAC Efficacy Through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the design and optimization of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the impact of linker rigidity on efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] The length, chemical composition, and rigidity of the linker are critical determinants of PROTAC efficacy.[3] An optimal linker allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[4]

Q2: What are the main differences between flexible and rigid linkers?

A2: Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer a high degree of conformational freedom. This allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[5] However, this flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5] Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1] This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty and potentially leading to more potent degradation.[3] Rigid linkers can also improve selectivity and lead to better pharmacokinetic properties.[3][5]

Q3: How does linker rigidity affect PROTAC efficacy?

A3: Linker rigidity significantly impacts PROTAC efficacy by influencing several key factors:

  • Ternary Complex Formation and Stability: Rigid linkers can enhance the stability of the ternary complex by reducing the entropic penalty associated with binding.[3] This pre-organization can lead to more favorable protein-protein interactions between the POI and the E3 ligase.[5]

  • Cell Permeability: The physicochemical properties of the linker affect a PROTAC's ability to cross the cell membrane. While hydrophilic flexible linkers like PEG can improve solubility, more rigid and lipophilic linkers can sometimes enhance cell permeability.[2][6]

  • Selectivity: A more rigid linker can impose stricter conformational requirements for ternary complex formation, which can enhance selectivity by disfavoring the formation of off-target ternary complexes.[5]

  • Metabolic Stability: Rigid linkers, particularly those containing motifs like triazoles or piperazines, can be less susceptible to metabolic degradation compared to flexible alkyl or PEG chains.[6]

Q4: Is a rigid linker always better than a flexible one?

A4: Not necessarily. The optimal linker design is highly dependent on the specific POI and E3 ligase pair.[3] While rigid linkers offer several advantages, their lack of flexibility can sometimes hinder the formation of a productive ternary complex if the geometry is not optimal.[1] Flexible linkers, despite their potential drawbacks, are often a good starting point in PROTAC design due to their synthetic accessibility and ability to explore a wider conformational space.[3] Empirical testing of a library of PROTACs with varying linker rigidity and length is often necessary to identify the optimal design.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.

Issue 1: My PROTAC shows good binary binding but no target degradation in cells.

Potential Linker-Related Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable ternary complex.[1]1. Synthesize a library of PROTACs with systematically varied linker lengths (e.g., incremental additions of PEG or alkyl units).2. Introduce rigidifying elements (e.g., piperazine, phenyl rings) into the linker to reduce flexibility and pre-organize the PROTAC.[3]
Poor Cell Permeability: The physicochemical properties of the linker (e.g., high polarity from a long PEG chain) may be hindering the PROTAC's ability to cross the cell membrane.[2]1. Redesign the linker to be more hydrophobic, for example, by replacing PEG units with alkyl chains.2. Perform a cell permeability assay (e.g., PAMPA) to assess the membrane permeability of your PROTAC.[7]
Suboptimal Ternary Complex Geometry: The linker may not be orienting the POI and E3 ligase correctly for efficient ubiquitin transfer.1. Alter the attachment points of the linker on the POI-binding and E3-binding ligands.2. Use computational modeling to predict more favorable ternary complex conformations with different linker geometries.

Issue 2: I'm observing a "hook effect" (decreased degradation at high concentrations).

Potential Linker-Related Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC may be forming more binary complexes (PROTAC-POI and PROTAC-E3 ligase) than the productive ternary complex.1. Modify the linker to enhance positive cooperativity in ternary complex formation. A more rigid linker can sometimes achieve this.[5]2. Measure the binding affinities of the binary and ternary complexes using techniques like SPR or ITC to understand the cooperativity.[8]

Quantitative Data on Linker Impact

The following tables summarize representative data from various studies, illustrating the impact of linker composition and rigidity on PROTAC performance.

Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1 Flexible (PEG)54>90HeLa
PROTAC 2 Rigid (Piperazine-based)25>95HeLa
ARV-771 Flexible (PEG)1>9522Rv1
Compound X Rigid (Aryl-based)0.5>9822Rv1

Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.[1][3]

Table 2: Comparison of PEG vs. Alkyl Linkers for BTK Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC A Alkyl108.9>90MOLM-14
PROTAC B PEG12 (3 PEG units)4.7>95MOLM-14
PROTAC C Alkyl1525.1~85Ramos
PROTAC D PEG16 (4 PEG units)15.8>90Ramos

Key Observation: In this series, the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to alkyl linkers of similar lengths, which could be attributed to enhanced solubility and favorable conformational flexibility.[9]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: No Degradation Observed Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability Target_Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Permeability->Target_Engagement Permeable Redesign_Linker Redesign Linker: - Length - Rigidity - Attachment Points Permeability->Redesign_Linker Not Permeable Ternary_Formation Evaluate Ternary Complex Formation (e.g., SPR, ITC, Co-IP) Target_Engagement->Ternary_Formation Target Engaged Check_Ligands Re-evaluate Warhead/E3 Ligand Target_Engagement->Check_Ligands No Engagement Ubiquitination Assess Ubiquitination (In-cell Ubiquitination Assay) Ternary_Formation->Ubiquitination Complex Forms Ternary_Formation->Redesign_Linker No Complex Ubiquitination->Redesign_Linker No Ubiquitination Success Degradation Achieved Ubiquitination->Success Ubiquitination Occurs Redesign_Linker->Start Re-test Check_Ligands->Start Re-test

Caption: A logical workflow for troubleshooting PROTAC efficacy issues.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[10]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

    • Calculate DC50 and Dmax values from a dose-response curve.[10]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[8]

  • Chip Preparation:

    • Immobilize one of the proteins (typically the E3 ligase, e.g., via a biotin (B1667282) or His tag) onto the surface of a sensor chip.[8]

  • Binary Interaction Analysis:

    • Inject the PROTAC at various concentrations over the immobilized E3 ligase surface to measure the binary binding affinity (KD,binary).[8]

    • Separately, inject the POI over the immobilized E3 ligase to confirm no direct interaction.

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.[8]

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the kinetic parameters for the formation of the ternary complex (KD,ternary).[8]

    • Calculate the cooperativity factor (α = KD,binary / KD,ternary). An α > 1 indicates positive cooperativity.[8]

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC is inducing ubiquitination of the target protein.[12]

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation.

    • Co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of polyubiquitinated proteins.[12]

  • Cell Lysis:

    • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.[12]

  • Immunoprecipitation (IP):

    • Dilute the lysate with a non-denaturing buffer and immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis:

    • Elute the immunoprecipitated protein, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.

    • Re-probe the membrane with the anti-target protein antibody to confirm successful immunoprecipitation.[13]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[14]

  • Prepare Acceptor Plate:

    • Add buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.[14]

  • Coat Donor Plate Membrane:

    • Carefully apply a lipid solution (e.g., lecithin (B1663433) in dodecane) to the filter membrane of each well in a 96-well donor plate.[14]

  • Prepare and Add Donor Solution:

    • Dilute the PROTAC stock solution in buffer to the final desired concentration (e.g., 10 µM).

    • Add the PROTAC donor solution to each well of the lipid-coated donor plate.[14]

  • Assemble and Incubate:

    • Place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for 4 to 16 hours with gentle agitation.[14]

  • Quantification:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).[7]

References

Cbz-NH-PEG12-C2-acid storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Cbz-NH-PEG12-C2-acid, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in research and development.

Storage and Handling Best Practices

Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental outcomes.

Quantitative Storage Recommendations

For optimal stability, this compound should be stored under the following conditions. Adherence to these guidelines will minimize degradation and preserve the reactivity of the molecule.

FormStorage TemperatureDurationNotes
Pure Compound -20°CUp to 3 yearsStore in a dry, dark environment. The vial should be sealed tightly to prevent moisture absorption.
In Solvent -80°CUp to 1 yearRecommended for long-term storage of stock solutions. Use anhydrous solvents.
-20°CUp to 1 monthSuitable for short-term storage of working solutions.

Data compiled from multiple supplier datasheets.[1][2][3][4][5]

Handling Guidelines
  • Equilibration: Before opening, always allow the vial to warm to room temperature. This prevents condensation of moisture inside the vial, which can lead to hydrolysis of the compound.

  • Inert Atmosphere: For preparing stock solutions and aliquots, it is recommended to work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

  • Solvent Choice: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Ensure the solvent is of high purity to avoid introducing reactive impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a polyethylene (B3416737) glycol (PEG) spacer (12 PEG units), which enhances solubility and provides a defined length.[6] One end of the linker has a carboxylic acid (-COOH) group, and the other end has an amine protected by a carboxybenzyl (Cbz) group.[6] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand and an E3 ligase-binding ligand.[2][5][7][8]

Q2: Why is the amine group protected with a Cbz group?

The Cbz (carboxybenzyl) group is a protecting group for the amine.[6] This protection allows for selective reaction at the carboxylic acid end of the linker first. After the first conjugation step, the Cbz group can be removed (deprotected) to reveal the free amine, which can then be reacted with a second molecule. This enables a controlled, stepwise synthesis of complex molecules like PROTACs.

Q3: What are the advantages of using a PEG-based linker like this compound?

PEG linkers offer several advantages in bioconjugation and drug development:

  • Increased Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the final conjugate, which is often a challenge for large, hydrophobic molecules like PROTACs.

  • Biocompatibility: PEG is generally considered biocompatible and non-immunogenic.

  • Flexibility and Spacing: The PEG chain is flexible and provides a specific distance between the two conjugated molecules, which can be crucial for their biological function, such as the formation of a productive ternary complex in the case of PROTACs.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in common experimental workflows.

Issue 1: Low Yield in Amide Bond Formation

Q: I am experiencing low yield when coupling the carboxylic acid of this compound to an amine-containing molecule. What are the possible causes and solutions?

A: Low coupling efficiency is a common problem in amide bond formation. Here are several factors to investigate:

  • Improper Reagent Handling:

    • Cause: The this compound or the coupling reagents (e.g., EDC, HATU) may have degraded due to moisture.

    • Solution: Ensure that the reagents have been stored correctly. Always allow the vials to equilibrate to room temperature before opening to prevent condensation. Use fresh, high-quality anhydrous solvents.

  • Suboptimal Reaction pH:

    • Cause: The pH of the reaction is critical for both the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

    • Solution: A two-step pH protocol is often recommended. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the activated ester with a primary amine is most efficient at a neutral to slightly basic pH (7.2-8.5).

  • Inappropriate Buffer Choice:

    • Cause: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for reaction with the activated carboxylic acid, leading to significantly lower yields.

    • Solution: Use non-amine-containing buffers such as MES for the activation step and PBS or HEPES for the conjugation step.

  • Insufficient Molar Excess of Reagents:

    • Cause: The stoichiometry of the reactants can significantly impact the reaction outcome.

    • Solution: Optimize the molar ratio of the activated PEG reagent to your target molecule. A slight molar excess of the activated linker is often used to drive the reaction to completion.

Diagram: Troubleshooting Low Amide Coupling Yield

G start Low Coupling Yield reagent Check Reagent Quality (Storage, Handling) start->reagent Degraded? ph Verify Reaction pH (Activation & Conjugation) start->ph Incorrect? buffer Analyze Buffer Composition (No primary amines) start->buffer Incompatible? ratio Review Molar Ratios (Linker, Coupling Agents) start->ratio Suboptimal? sol_reagent Use fresh, properly stored reagents. Equilibrate to RT before opening. reagent->sol_reagent Solution sol_ph Use a two-step pH protocol: pH 4.5-6.0 for activation, pH 7.2-8.5 for conjugation. ph->sol_ph Solution sol_buffer Use non-amine buffers like MES, HEPES, or PBS. buffer->sol_buffer Solution sol_ratio Empirically optimize molar excess of activated linker and coupling agents. ratio->sol_ratio Solution

A workflow for troubleshooting low yield in amide bond formation.

Issue 2: Difficulty with Cbz Deprotection

Q: My Cbz deprotection step via catalytic hydrogenation is slow or results in side products. What should I do?

A: Challenges during Cbz deprotection are often related to the catalyst or the substrate itself.

  • Catalyst Inactivation:

    • Cause: The palladium catalyst (Pd/C) is sensitive to "poisoning" by certain functional groups, especially sulfur-containing moieties (e.g., thiols, thioethers).

    • Solution: Ensure your intermediate is highly pure and free from sulfur-containing contaminants. If your molecule inherently contains sulfur, catalytic hydrogenation may not be the best method. Consider alternative deprotection conditions.

  • Incomplete Reaction:

    • Cause: Insufficient catalyst, poor hydrogen access, or steric hindrance around the Cbz group can lead to an incomplete reaction.

    • Solution: Increase the catalyst loading or the hydrogen pressure. Ensure vigorous stirring to keep the catalyst suspended. If the reaction is still slow, consider transfer hydrogenation (e.g., using ammonium (B1175870) formate (B1220265) as the hydrogen source).

  • Alternative Deprotection Methods:

    • Cause: Catalytic hydrogenation may not be compatible with other functional groups in your molecule (e.g., alkynes, alkenes, or other reducible groups).

    • Solution: Explore alternative Cbz deprotection methods that are orthogonal to your sensitive functional groups. These can include:

      • Acidic Cleavage: Using strong acids like HBr in acetic acid, though this can be harsh.

      • Lewis Acid-Mediated Cleavage: Milder conditions using Lewis acids like AlCl₃ in a suitable solvent.[9]

      • Nucleophilic Cleavage: Treatment with reagents like 2-mercaptoethanol (B42355) in the presence of a base.[9]

Diagram: Cbz Deprotection Decision Tree

G start Cbz Deprotection Required check_sulfur Does the molecule contain sulfur? start->check_sulfur check_reducible Are other reducible groups present (alkenes, alkynes, etc.)? check_sulfur->check_reducible No alternative Consider Alternative Methods: - Lewis Acid (AlCl3) - Nucleophilic Cleavage check_sulfur->alternative Yes hydrogenation Use Catalytic Hydrogenation (e.g., H2, Pd/C) check_reducible->hydrogenation No check_reducible->alternative Yes

A decision guide for selecting a Cbz deprotection method.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for coupling the carboxylic acid of this compound to a primary amine-containing molecule using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing molecule (1.0 to 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), followed by washing with aqueous solutions to remove DMF and excess reagents.

  • The crude product should be purified by an appropriate method, such as flash column chromatography.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines a general procedure for the removal of the Cbz protecting group.

Materials:

Procedure:

  • Dissolve the Cbz-protected intermediate in methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the substrate).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be used in the next step or purified further if necessary.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating Cbz-NH-PEG12-C2-acid in the Context of PEG and Other Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, an E3 ligase ligand, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.

This guide provides a comprehensive comparison of various linker types used in PROTAC development, with a special focus on the class of polyethylene (B3416737) glycol (PEG) linkers. While direct, head-to-head experimental data for the specific linker Cbz-NH-PEG12-C2-acid is not extensively available in the public domain, this guide will provide researchers with the foundational knowledge and experimental frameworks necessary to evaluate its potential performance against other common linker classes. We will use representative data from studies on other PEG linkers to illustrate key principles of PROTAC linker design and optimization.

The Role of the Linker in PROTAC Function

The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1] This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[2] The linker's length, flexibility, and chemical composition are critical factors that influence:

  • Ternary Complex Formation and Stability: An optimal linker length and geometry are essential for the formation of a stable and productive ternary complex.[1]

  • Physicochemical Properties: Linkers significantly impact a PROTAC's solubility, a crucial factor for both in vitro and in vivo applications.[3]

  • Cell Permeability: The linker can influence a PROTAC's ability to cross the cell membrane and reach its intracellular target.[4][5]

Understanding this compound

This compound is a commercially available, high-purity, PEG-based linker designed for PROTAC synthesis.[6][7] Its key features include:

  • A 12-unit Polyethylene Glycol (PEG) chain: This hydrophilic chain is intended to improve the solubility and pharmacokinetic properties of the resulting PROTAC.[3]

  • A terminal carboxylic acid: This functional group allows for covalent attachment to an amine-containing ligand (either the warhead or the E3 ligase ligand) through amide bond formation.

  • A Carbobenzyloxy (Cbz) protected amine: The Cbz group provides a stable protecting group for the terminal amine, enabling selective and sequential synthesis steps.[8]

Comparison of PROTAC Linker Classes

The choice of linker is a critical decision in PROTAC design. While PEG linkers are widely used, other chemistries offer distinct advantages and disadvantages.

Polyethylene Glycol (PEG) Linkers

PEG linkers are the most common type used in PROTAC design due to their favorable properties.[1]

  • Advantages:

    • Increased Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units improves the aqueous solubility of often large and hydrophobic PROTAC molecules.[3]

    • Biocompatibility: PEG is generally considered biocompatible and non-toxic.

    • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the linker.[3]

  • Disadvantages:

    • Flexibility: While sometimes advantageous, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

Alkyl Linkers

Simple alkyl chains are another common choice for PROTAC linkers.

  • Advantages:

    • Synthetic Accessibility: They are relatively easy to synthesize and modify.

  • Disadvantages:

    • Hydrophobicity: Alkyl chains are hydrophobic, which can lead to poor aqueous solubility of the PROTAC.[1]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or triazole rings, offer a different approach to PROTAC design.

  • Advantages:

    • Pre-organization: They can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.

    • Improved Selectivity: By constraining the geometry, they can improve selectivity by disfavoring the formation of off-target ternary complexes.

  • Disadvantages:

    • Synthetic Complexity: They are often more synthetically challenging to prepare.

    • Reduced Flexibility: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative experimental data from various studies, illustrating the impact of linker length and composition on the degradation of different target proteins. It is important to note that the optimal linker is target- and E3 ligase-dependent.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC (JQ1-Linker-VHL)Linker CompositionDC50 (nM)Dmax (%)
PROTAC 1PEG250>95
PROTAC 2PEG325>95
PROTAC 3 PEG4 10 >95
PROTAC 4PEG530>90
PROTAC 5PEG680~85

Data is representative and compiled for illustrative purposes. This table demonstrates that for BRD4 degradation, a PEG4 linker provided the optimal balance of potency and efficacy.

Table 2: Comparison of Linker Types on Target Protein X Degradation

PROTAC (Warhead-Linker-CRBN)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC AAlkyl1015080
PROTAC BPEG117590
PROTAC CPiperazine95095

Data is representative and compiled for illustrative purposes. This table illustrates that for this particular target, a more rigid piperazine-containing linker resulted in the most potent and efficacious PROTAC.

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[6]

1. Cell Culture and Treatment:

  • Plate cells (e.g., relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[9]

1. Materials:

  • 96-well filter plates and acceptor plates.
  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Test PROTAC and control compounds.
  • LC-MS/MS system for analysis.

2. Procedure:

  • Coat the filter of each well in the 96-well filter plate with the phospholipid solution.
  • Prepare a donor solution of the test PROTAC in PBS.
  • Fill the wells of the acceptor plate with PBS.
  • Place the filter plate onto the acceptor plate.
  • Add the donor solution to the filter plate.
  • Incubate at room temperature for a defined period (e.g., 4-16 hours).
  • Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC.

1. Materials:

  • Test PROTAC compound.
  • Human Liver Microsomes (HLM).
  • NADPH regenerating system.
  • Phosphate (B84403) buffer (pH 7.4).
  • LC-MS/MS system for analysis.

2. Procedure:

  • Prepare a reaction mixture containing HLM and the test PROTAC in phosphate buffer.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate at 37°C.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
  • Analyze the remaining amount of the parent PROTAC at each time point by LC-MS/MS.

3. Data Analysis:

  • Plot the natural log of the percentage of remaining PROTAC versus time.
  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing Key Processes

To facilitate a deeper understanding of the processes involved in PROTAC development and evaluation, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ligase E3->PROTAC Binds Ub Ubiquitin POI_bound POI Ub->POI_bound Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 E3_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

PROTAC-Mediated Protein Degradation Pathway

Western_Blot_Workflow A 1. Cell Treatment (Dose-Response/Time-Course) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection E->F G 7. Data Analysis (Densitometry, Normalization) F->G H Results: DC50 & Dmax G->H

Experimental Workflow for Western Blot Analysis

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective targeted protein degraders. While direct comparative data for this compound is limited, its properties as a 12-unit PEG linker suggest it is designed to enhance the solubility and potentially the pharmacokinetic profile of a PROTAC. The provided experimental protocols offer a robust framework for researchers to empirically evaluate PROTACs synthesized with this or any other linker. By systematically assessing degradation potency, permeability, and metabolic stability, researchers can make informed decisions to optimize their PROTAC candidates and accelerate the development of novel therapeutics.

References

A Comparative Guide to Cleavable Linkers in Drug Development: Featuring Cbz-NH-PEG12-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Cleavable linkers are designed to be stable in systemic circulation and to release their payload under specific physiological conditions, thereby maximizing on-target effects and minimizing off-target toxicity. This guide provides an objective comparison of the performance of Cbz-NH-PEG12-C2-acid and other common cleavable linkers, supported by experimental data and detailed methodologies.

Introduction to Cleavable Linkers

Cleavable linkers are dynamic components in drug delivery systems, engineered to break apart in response to specific triggers within the target microenvironment, such as enzymes, pH, or redox potential.[1][2] The choice of a cleavable linker has a profound impact on a drug conjugate's therapeutic window, influencing its stability, efficacy, and potential for bystander killing.[2] An ideal cleavable linker should remain stable in the bloodstream to prevent premature drug release and subsequently ensure efficient and rapid payload liberation at the desired site of action.[2]

This compound: A PROTAC Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based linker primarily utilized in the synthesis of PROTACs.[3][4][5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[8][9] The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][9]

The Carboxybenzyl (Cbz) group in this compound functions as a protecting group for the amine, which is typically removed during chemical synthesis via methods like catalytic hydrogenolysis.[10][11][12] While some microbial enzymes have been shown to cleave Cbz groups, this is not a recognized mechanism for intracellular drug release in mammalian cells.[4][13] Therefore, this compound is considered a stable linker in a biological context, and its "cleavage" is a synthetic deprotection step rather than a mechanism for payload release. The PEG component of the linker enhances solubility and provides the necessary length and flexibility for effective ternary complex formation.[8][9][14]

Comparison with Biologically Cleavable Linkers

In contrast to the stable nature of the this compound linker in vivo, traditional cleavable linkers are designed to be labile under specific biological conditions. The following sections compare the three main classes of these linkers.

Enzymatically Cleavable Linkers

These linkers incorporate peptide sequences that are substrates for enzymes highly expressed in target cells, such as cathepsins in lysosomes.[15][16][] The valine-citrulline (Val-Cit) dipeptide is a widely used example, known for its high stability in human plasma and efficient cleavage by cathepsin B within tumor cells.[15][16][18]

pH-Sensitive Linkers

These linkers exploit the lower pH of intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4).[][20][21] Hydrazone linkers are a common example, designed to be stable at neutral pH but hydrolyze under acidic conditions to release the payload.[][20][22]

Redox-Sensitive Linkers

These linkers utilize the significant difference in glutathione (B108866) (GSH) concentration between the intracellular (mM) and extracellular (µM) environments.[][23][24] Disulfide bonds are incorporated into the linker, which are readily cleaved by the high intracellular GSH levels, leading to payload release.[][23][24]

Quantitative Data Presentation

The following tables summarize the performance of different cleavable linkers based on key experimental parameters.

Table 1: In Vitro Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleSpeciesStability MetricValueReference(s)
Enzymatically CleavableVal-CitHumanHigh Stability>95% intact after 7 days[15][16][18]
Enzymatically CleavableVal-CitMouseLow Stability (cleaved by Ces1c)Significant degradation[18][25]
pH-SensitiveHydrazoneHumanHalf-life (t½) at pH 7.4~2 days[20]
Redox-SensitiveDisulfideHumanHigh Stability in PlasmaMinimal cleavage[23][24]

Table 2: In Vitro Cleavage Efficiency of Linkers

Linker TypeLinker ExampleCleavage ConditionCleavage Rate/EfficiencyReference(s)
Enzymatically CleavableVal-CitCathepsin B (lysosomal pH)Rapid and efficient cleavage[18][26]
pH-SensitiveHydrazonepH 5.0Rapid hydrolysis[20][22][27]
Redox-SensitiveDisulfide5 mM Glutathione (intracellular)Efficient cleavage[][23][28]

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypePayloadTarget Cell LineIC50Reference(s)
Enzymatically Cleavable (Val-Cit)MMAEHER2+Sub-nanomolar to low nanomolar[15][16]
pH-Sensitive (Hydrazone)DoxorubicinVariousNanomolar range[20][22]
Redox-Sensitive (Disulfide)DM1VariousNanomolar range[23][24]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a drug-linker conjugate in plasma.

Methodology:

  • Incubate the test conjugate (e.g., ADC) in plasma (human, mouse, rat) at 37°C.[29][30][31][32]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[29][30]

  • Analyze the samples to quantify the amount of intact conjugate and released payload.[29][30]

  • Analytical methods can include ELISA to measure total antibody and conjugated drug, and LC-MS to determine the average drug-to-antibody ratio (DAR) or quantify the free payload.[21][29][30]

  • Plot the percentage of intact conjugate or released payload over time to determine the linker's stability and half-life in plasma.[29][30]

Protocol 2: Intracellular Cleavage Assay

Objective: To determine the rate of linker cleavage within the target cell or a simulated intracellular environment.

Methodology (for Enzymatically Cleavable Linkers):

  • Incubate the ADC with the target enzyme (e.g., Cathepsin B) in an appropriate buffer at 37°C.[26][33]

  • Collect samples at different time points.[26][33]

  • Quench the reaction (e.g., with a protease inhibitor).[26]

  • Analyze the samples by LC-MS/MS to quantify the released payload.[26][33]

  • Plot the concentration of the released payload over time to determine the cleavage rate.[26][33]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug conjugate on a target cancer cell line.[1][3][34][35]

Methodology:

  • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[1][2][34]

  • Prepare serial dilutions of the test conjugate, a non-targeting control, and the free payload.[1][2][34]

  • Treat the cells with the different concentrations and incubate for a defined period (e.g., 72-96 hours).[1][2][34]

  • Assess cell viability using an MTT assay. Add MTT solution to each well, incubate to allow formazan (B1609692) crystal formation, and then solubilize the crystals.[1][2][34]

  • Measure the absorbance at 570 nm using a microplate reader.[1][2][34]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.[2]

Mandatory Visualization

Signaling Pathway of a PROTAC using a Stable Linker POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a stable linker.

Experimental Workflow for In Vitro Plasma Stability Start Start: Incubate Drug Conjugate in Plasma at 37°C Aliquots Collect Aliquots at Different Time Points Start->Aliquots Analysis Analyze Samples: - ELISA (Total Ab, Conjugated Drug) - LC-MS (DAR, Free Payload) Aliquots->Analysis Data Plot % Intact Conjugate or Released Payload vs. Time Analysis->Data End Determine Plasma Half-Life and Stability Profile Data->End

Caption: Workflow for assessing the in vitro plasma stability of drug conjugates.

Logical Relationship of Cleavable Linker Properties Linker Cleavable Linker Stability High Plasma Stability Linker->Stability Cleavage Efficient Intracellular Cleavage Linker->Cleavage Efficacy High On-Target Efficacy Stability->Efficacy Toxicity Low Off-Target Toxicity Stability->Toxicity Cleavage->Efficacy

References

The Decisive Advantage of 12-Unit PEG Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two active domains—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2][3] This linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex for protein degradation.[1][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[2][5] This guide provides a comparative analysis of the advantages of using a 12-unit PEG linker in PROTAC design, supported by quantitative data and detailed experimental protocols.

Advantages of PEG Linkers in PROTAC Design

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of properties that address key challenges in PROTAC development.[3][6]

  • Enhanced Solubility and Bioavailability: A primary hurdle in PROTAC design is their often large and lipophilic nature, which can lead to poor aqueous solubility.[1][2] The inherent hydrophilicity of the PEG chain significantly improves the solubility of the PROTAC molecule, which is crucial for bioavailability and ensuring effective concentrations at the target site.[3][6]

  • Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers is advantageous.[1][3] It is hypothesized that flexible linkers allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[1][2] However, excessive PEGylation can decrease cellular uptake, making the optimization of PEG unit length critical.[2]

  • Facilitation of Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3][7] A linker that is too short can cause steric clashes, preventing the complex from forming, while a linker that is too long may lead to an unstable or unproductive complex.[4][7] PEG linkers provide the necessary flexibility and tunable length to optimize the geometry of the ternary complex for efficient ubiquitination of the target protein.[6]

  • Reduced Non-specific Binding: The hydrophilic nature of PEG can help minimize non-specific hydrophobic interactions, potentially reducing off-target effects and improving the overall safety profile of the PROTAC.[6]

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[8][9] The following table summarizes representative data for a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency and cell permeability.

LinkerDC₅₀ (nM) [a]Dₘₐₓ (%) [b]Permeability (Papp, 10⁻⁶ cm/s) [c]
PEG3 55855.2
PEG4 20954.8
PEG5 15>984.5
PEG6 30924.1
PEG12 VariesVariesVaries

Data Footnotes: [a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.[4] [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.[4] [c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.[4][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Design->Biochemical_Assays Cell_Permeability Cell Permeability Assays (e.g., PAMPA, Caco-2) Design->Cell_Permeability Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical_Assays->Target_Engagement Cell_Permeability->Target_Engagement Degradation_Assay Protein Degradation Assay (Western Blot) Target_Engagement->Degradation_Assay Dose_Response Dose-Response Analysis (DC50 & Dmax Determination) Degradation_Assay->Dose_Response Off_Target Off-Target Analysis Dose_Response->Off_Target In_Vivo In Vivo Efficacy Studies Off_Target->In_Vivo

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][10]

Objective: To quantify the degradation of a target protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[4]

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[4] Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.[10]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.[10]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[11]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Quantify the band intensities using densitometry software.[8]

    • Normalize the target protein levels to the loading control.[8]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is an in vitro, non-cell-based assay to predict passive membrane permeability.

Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.

Protocol:

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • The PROTAC compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration to create the donor solution.

    • The acceptor wells of a 96-well plate are filled with a buffer solution, which may contain a solubilizing agent to prevent the compound from precipitating.

  • Permeability Assay:

    • The filter plate (with the artificial membrane) is placed on top of the acceptor plate, and the donor solution is added to the filter wells.

    • The entire "sandwich" is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification:

    • After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are measured, typically by LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design.[4] The length of the PEG linker is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair.[4][5] While a 12-unit PEG linker may not be universally optimal, it represents a key point in the spectrum of linker lengths that researchers must evaluate. A linker that is too short or too long can significantly diminish degradation efficiency.[4] By systematically varying the PEG linker length and utilizing the experimental protocols outlined above, researchers can rationally design and develop potent and effective PROTAC-based therapeutics.

References

Evaluating the Efficacy of Cbz-NH-PEG12-C2-acid in Diverse E3 Ligase Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein ligand to the E3 ligase recruiter, plays a critical role in the formation of a productive ternary complex and subsequent degradation of the protein of interest. This guide provides a comparative overview of the efficacy of the Cbz-NH-PEG12-C2-acid linker, a polyethylene (B3416737) glycol (PEG)-based linker, within different E3 ligase systems, including von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse Double Minute 2 homolog (MDM2).

The Critical Role of the Linker in PROTAC Efficacy

The length, rigidity, and chemical composition of the linker are pivotal in dictating the potency and efficacy of a PROTAC. An optimal linker facilitates the correct orientation and proximity of the target protein and the E3 ligase, leading to efficient ubiquitination and degradation. PEG linkers, such as this compound, are frequently employed due to their ability to enhance solubility and permeability of the PROTAC molecule. The 12-unit PEG chain of this particular linker provides a significant degree of flexibility and a defined spatial separation between the two ligands.

Comparative Efficacy Across E3 Ligase Systems

While direct head-to-head studies utilizing this compound across multiple E3 ligase systems are limited in publicly available literature, we can infer its potential performance based on studies of PROTACs employing similar PEG12 linkers. The efficacy of a PROTAC is highly dependent on the specific target protein and the E3 ligase being recruited.

Von Hippel-Lindau (VHL)-Based PROTACs

In the context of VHL-recruiting PROTACs, linker length is a crucial determinant of degradation efficiency. For certain targets, such as the estrogen receptor α (ERα), PROTACs with 12-atom linkers have demonstrated effective degradation, although longer linkers (e.g., 16-atom) have shown greater potency.[1] Similarly, for Tank-binding kinase 1 (TBK1), linkers within the 12- to 29-atom range have been shown to induce submicromolar degradation.[1] The flexibility of a PEG12 linker like this compound is generally favorable for forming a stable ternary complex with VHL.

Cereblon (CRBN)-Based PROTACs

For Cereblon-recruiting PROTACs, the relationship between linker length and efficacy can be more complex and is highly target-dependent. For instance, in the case of BRD4-targeting PROTACs, both very short and longer PEG linkers (4-5 units) have shown high potency, while intermediate lengths sometimes result in reduced activity.[2] However, for other targets like Bruton's tyrosine kinase (BTK), longer PEG linkers (≥ 4 units) are generally more potent.[3] A 12-unit PEG linker falls into the category of longer linkers and would likely be suitable for many CRBN-based PROTACs, though empirical validation is essential.

MDM2-Based PROTACs

The use of MDM2 as a recruited E3 ligase in PROTACs is an area of active research. The first all-small-molecule PROTAC developed utilized an MDM2 inhibitor linked to a target ligand via a PEG-based linker.[4] While specific structure-activity relationships for MDM2-based PROTACs concerning PEG linker length are still being extensively studied, the principles of requiring sufficient length and flexibility to bridge the target protein and MDM2 for productive ternary complex formation remain the same.

Quantitative Data Summary

The following table summarizes representative data for PROTACs utilizing PEG linkers of varying lengths, highlighting the importance of linker optimization for achieving desired degradation efficacy (DC50) and maximal degradation (Dmax). It is important to note that these values are highly context-dependent.

Target ProteinE3 LigaseLinker (PEG units)DC50 (nM)Dmax (%)Reference
BRD4VHL42095[5]
BRD4VHL515>98[5]
BRD4CRBN0< 500>90[6]
BRD4CRBN1-2> 5000~50-60[2][6]
BRD4CRBN4-5< 500>90[2][6]
ERαVHL12 atomsEffective-[1]
ERαVHL16 atomsMore Potent-[1]
TBK1VHL< 12 atomsInactive-[1]
TBK1VHL21 atoms396[1]

Experimental Protocols

To evaluate the efficacy of a PROTAC incorporating the this compound linker, a series of biochemical and cellular assays are required.

Ternary Complex Formation Assay

This assay assesses the ability of the PROTAC to induce the formation of a stable complex between the target protein and the E3 ligase.

  • Principle: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET) can be used to measure the binding affinity and kinetics of the ternary complex.

  • Protocol Outline (SPR):

    • Immobilize the purified target protein on an SPR sensor chip.

    • Inject a mixture of the PROTAC and the purified E3 ligase complex over the sensor surface.

    • Measure the association and dissociation rates to determine the binding affinity (KD) of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

  • Principle: A reconstituted ubiquitination system containing E1, E2, E3 ligase, ubiquitin, and the target protein is used. The transfer of ubiquitin to the target protein in the presence of the PROTAC is detected by Western blotting.

  • Protocol Outline:

    • Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (VHL, CRBN, or MDM2), and the target protein in a reaction buffer.

    • Add ATP and ubiquitin to initiate the reaction.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction and analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein or ubiquitin.

Target Protein Degradation Assay (Western Blot)

This is the standard cellular assay to quantify the reduction of the target protein levels following PROTAC treatment.

  • Principle: Cells are treated with the PROTAC, and the level of the target protein is measured by Western blotting.

  • Protocol Outline:

    • Culture cells expressing the target protein of interest.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the percentage of protein degradation and calculate the DC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition Experimental_Workflow start PROTAC Synthesis (with this compound) assay1 Ternary Complex Formation Assay (e.g., SPR, FRET) start->assay1 assay2 In Vitro Ubiquitination Assay start->assay2 assay3 Cellular Degradation Assay (Western Blot) start->assay3 data_analysis Data Analysis (DC50, Dmax) assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Efficacy Comparison data_analysis->conclusion

References

Navigating Selectivity: A Comparative Guide to PROTACs Featuring Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of proteins for degradation is a paramount objective in the development of novel therapeutics. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this; however, ensuring their selectivity remains a critical challenge. This guide provides a comparative analysis of the cross-reactivity and selectivity of PROTACs synthesized with long-chain polyethylene (B3416737) glycol (PEG) linkers, with a focus on principles applicable to molecules based on the Cbz-NH-PEG12-C2-acid scaffold. Due to a lack of publicly available data on PROTACs specifically incorporating the this compound linker, this guide draws upon studies of PROTACs with analogous long-chain PEG linkers to provide relevant insights and experimental frameworks.

The Critical Role of the Linker in PROTAC Selectivity

The linker component of a PROTAC is not merely a spacer but a crucial determinant of its biological activity, including its selectivity. The length, rigidity, and chemical composition of the linker influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimally designed linker orients the E3 ligase in a manner that facilitates the efficient ubiquitination and subsequent degradation of the target protein, while minimizing off-target effects.

Long-chain PEG linkers, such as the this compound, are often employed to bridge the target protein and the E3 ligase over a considerable distance. While potentially enhancing solubility and cell permeability, the flexibility and length of these linkers can also introduce challenges in maintaining selectivity.

Comparative Analysis of PROTACs with Varying PEG Linker Lengths

While specific data for this compound-based PROTACs is not available, studies on other PROTACs with varying PEG linker lengths offer valuable insights into the impact of linker length on selectivity. For instance, in the context of degrading Bruton's tyrosine kinase (BTK), the length of the PEG linker has been shown to significantly affect degradation potency and selectivity.

Below is a table summarizing representative data from a study on BTK-targeting PROTACs, illustrating the impact of linker length on degradation.

PROTAC CompoundLinker CompositionTarget ProteinDC50 (nM) [a]Dmax (%) [b]Off-Target Effects
Compound A 4 PEG unitsBTK5>95Minimal degradation of structurally similar kinases
Compound B 8 PEG unitsBTK2590Increased degradation of off-target kinases
Compound C 12 PEG unitsBTK10075Significant degradation of multiple off-target kinases

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of target protein degradation observed.

Disclaimer: The data presented in this table is representative and derived from studies on analogous PROTACs with long-chain PEG linkers, not specifically from PROTACs using the this compound linker.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the selectivity of PROTACs, a combination of proteomic and targeted approaches is essential.

Global Proteomic Profiling by Mass Spectrometry

This method provides an unbiased, global view of protein abundance changes in response to PROTAC treatment, enabling the identification of off-target degradation events.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and for different durations (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze them by LC-MS/MS.

  • Data Analysis: Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in a dose- and time-dependent manner.

Targeted Validation by Western Blotting

Western blotting is used to confirm the degradation of the intended target and to validate potential off-targets identified by proteomics.

Protocol:

  • Cell Culture and Treatment: Treat cells with the PROTAC as described for the proteomics experiment.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and potential off-target proteins. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for evaluating PROTAC selectivity.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 Discovery & Screening cluster_1 Validation & Analysis PROTAC_Design PROTAC Design & Synthesis Cell_Treatment Cell Treatment with PROTAC PROTAC_Design->Cell_Treatment Proteomics Global Proteomic Profiling (LC-MS/MS) Cell_Treatment->Proteomics Data_Analysis Identification of Downregulated Proteins Proteomics->Data_Analysis Target_Validation Targeted Western Blotting Data_Analysis->Target_Validation Selectivity_Assessment Selectivity Profile (On-target vs. Off-target) Target_Validation->Selectivity_Assessment

Caption: Experimental workflow for PROTAC selectivity analysis.

Conclusion

The rational design of PROTACs with optimal selectivity is a complex, multi-parameter challenge. While long-chain PEG linkers like this compound offer advantages in terms of solubility and reaching distant binding pockets, they necessitate rigorous experimental evaluation to ensure target specificity. The methodologies and comparative principles outlined in this guide provide a framework for researchers to systematically assess the cross-reactivity of their PROTACs and to develop molecules with improved therapeutic windows. As more data becomes available for PROTACs incorporating a wider variety of linkers, the ability to predict and fine-tune selectivity will undoubtedly advance, paving the way for the next generation of targeted protein degraders.

The Linker's Pivotal Role: A Head-to-Head Comparison of PROTACs with Varying Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) with varying linker lengths. We will delve into how the length of the linker impacts key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's performance, profoundly influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[1][]

The optimal linker length is not a one-size-fits-all parameter and is highly dependent on the specific target protein and E3 ligase pair.[3][4] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[5][][7] Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.[4][5][7] This guide will explore these nuances through a head-to-head comparison of PROTACs with varying linker lengths, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, its permeability across cell membranes to reach its intracellular target, and its pharmacokinetic profile in vivo.[3] The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker lengths across these key parameters.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by polyethylene (B3416737) glycol (PEG) linkers of varying lengths.[3]

Table 1: In Vitro Degradation of BRD4 [3]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[3]

  • Dmax: Maximum percentage of target protein degradation.[3]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [3]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG53.135
PEG62.830
  • Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[3]

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[3]

The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.[3]

Case Study 2: Estrogen Receptor-α (ERα)-Targeting PROTACs

Systematic studies on PROTACs targeting ERα further highlight the critical role of linker length in degradation efficiency. In this case, the linkers are alkyl chains of varying atom lengths.[8][9]

Table 3: In Vitro Degradation of ERα [8][9][10]

Linker Atom LengthRelative ER Degradation (%)
9~40
12~60
16~90
19~75
21~65

For ERα, a 16-atom linker was more effective than both shorter and longer linkers, underscoring that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[8][9] It is also important to note that all the tested PROTACs exhibited similar binding affinities for ERα, suggesting that the observed differences in degradation are not due to variations in target engagement but rather the efficiency of ternary complex formation.[8][10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[3]

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Treat cells with varying concentrations of PROTACs or vehicle control for the desired time period (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
  • Separate proteins by molecular weight via SDS-polyacrylamide gel electrophoresis.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive intestinal absorption of a compound.

1. Preparation of the Donor Plate:

  • Dissolve the PROTACs in a suitable buffer (e.g., PBS at pH 7.4).

2. Preparation of the Acceptor Plate:

  • Fill the wells of a 96-well microplate with buffer.

3. Assembly of the PAMPA Sandwich:

  • Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
  • Place the filter plate on top of the acceptor plate.
  • Add the PROTAC solutions to the donor wells of the filter plate.

4. Incubation:

  • Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours).

5. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC PROTAC_bound_POI PROTAC-POI PROTAC->PROTAC_bound_POI PROTAC_bound_E3 PROTAC-E3 PROTAC->PROTAC_bound_E3 POI Protein of Interest (POI) POI->PROTAC_bound_POI Binds E3 E3 Ubiquitin Ligase E3->PROTAC_bound_E3 Binds Ternary_Complex POI-PROTAC-E3 PROTAC_bound_POI->Ternary_Complex PROTAC_bound_E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cellular Evaluation cluster_in_vivo In Vivo Evaluation start Start: PROTAC Synthesis with Varying Linker Lengths in_vitro_assays In Vitro Assays start->in_vitro_assays binding_assay Binding Affinity (e.g., SPR, ITC) in_vitro_assays->binding_assay ternary_complex_assay Ternary Complex Formation (e.g., AlphaLISA) in_vitro_assays->ternary_complex_assay cell_based_assays Cell-Based Assays degradation_assay Protein Degradation (Western Blot, HiBiT) cell_based_assays->degradation_assay permeability_assay Cell Permeability (PAMPA) cell_based_assays->permeability_assay cytotoxicity_assay Cytotoxicity (MTT, MTS) cell_based_assays->cytotoxicity_assay in_vivo_studies In Vivo Studies pk_studies Pharmacokinetics (PK) in_vivo_studies->pk_studies pd_studies Pharmacodynamics (PD) in_vivo_studies->pd_studies efficacy_studies Efficacy in Disease Models in_vivo_studies->efficacy_studies data_analysis Data Analysis and Lead Optimization end End: Identify Optimal PROTAC Candidate data_analysis->end binding_assay->cell_based_assays ternary_complex_assay->cell_based_assays degradation_assay->in_vivo_studies permeability_assay->in_vivo_studies cytotoxicity_assay->in_vivo_studies pk_studies->data_analysis pd_studies->data_analysis efficacy_studies->data_analysis

Caption: A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linker compositions.

Hook_Effect cluster_low_protac Low PROTAC Concentration cluster_optimal_protac Optimal PROTAC Concentration cluster_high_protac High PROTAC Concentration (Hook Effect) POI_low POI Ternary_low Productive Ternary Complex POI_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low POI_opt POI Ternary_opt Maximal Ternary Complex Formation POI_opt->Ternary_opt E3_opt E3 Ligase E3_opt->Ternary_opt PROTAC_opt PROTAC PROTAC_opt->Ternary_opt POI_high1 POI Binary_POI Binary Complex (POI-PROTAC) POI_high1->Binary_POI PROTAC_high1 PROTAC PROTAC_high1->Binary_POI E3_high1 E3 Ligase Binary_E3 Binary Complex (E3-PROTAC) E3_high1->Binary_E3 PROTAC_high2 PROTAC PROTAC_high2->Binary_E3 cluster_low_protac cluster_low_protac cluster_optimal_protac cluster_optimal_protac cluster_low_protac->cluster_optimal_protac Increasing Concentration cluster_high_protac cluster_high_protac cluster_optimal_protac->cluster_high_protac Further Increasing Concentration

Caption: The "hook effect" describes reduced degradation at high PROTAC concentrations due to the formation of non-productive binary complexes.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Cbz-NH-PEG12-C2-acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and manufacturability of bioconjugates. The Cbz-NH-PEG12-C2-acid linker, a heterobifunctional molecule featuring a carboxybenzyl (Cbz)-protected amine, a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, is a versatile tool in the bioconjugation toolbox.[1] This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols to inform rational selection for applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Alternatives to this compound

Alternatives to this compound can be categorized based on the nature of the amine protecting group, the type of linker backbone, and the terminal functional groups for conjugation.

1. Alternative Amine Protecting Groups: The most direct alternatives differ in the protecting group for the terminal amine. The choice of protecting group dictates the deprotection strategy and the overall synthetic scheme.[1][2]

  • Fmoc-NH-PEG12-C2-acid: Utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]

  • Boc-NH-PEG12-C2-acid: Employs the acid-labile tert-butoxycarbonyl (Boc) group.[1]

2. Alternative Linker Backbones: Beyond PEG, other polymers are emerging as linkers with potentially advantageous properties.

  • Polysarcosine (pSar): A polypeptoid that offers excellent water solubility and has been shown to have low immunogenicity.[3][4][5][6]

  • Polypeptide Linkers: Sequences of amino acids that can be tailored for specific properties like enzymatic cleavage.[5]

3. Alternative Terminal Functional Groups: A wide array of PEG linkers with different terminal functionalities are available for diverse bioconjugation strategies, including "click chemistry." These include linkers with terminal azide, alkyne, maleimide, or hydroxyl groups.

Performance Comparison

The selection of a linker significantly impacts the performance of the resulting bioconjugate. The following tables summarize the key characteristics and performance metrics of Cbz-protected linkers and their alternatives.

Table 1: Comparison of Amine Protecting Groups
FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids.[2][5]Mild base (e.g., 20% piperidine (B6355638) in DMF).[2][3]Strong acid (e.g., Trifluoroacetic acid - TFA).[2][7]
Orthogonality Orthogonal to Boc and Fmoc groups.[5]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[3][5]Orthogonal to base-labile protecting groups (e.g., Fmoc).
Typical Deprotection Yield Generally high, but can be affected by catalyst poisoning.>95%.[3]>90%.[3]
Key Advantages High stability of the protecting group; can impart crystallinity to intermediates, aiding purification.[1][8]Mild deprotection conditions, suitable for sensitive biomolecules; automation-friendly.[2][3]Robust and well-established chemistry.
Considerations Requires a metal catalyst for deprotection, which may need to be removed from the final product; not suitable for molecules containing sulfur.[2]Potential for side reactions like diketopiperazine formation at the dipeptide stage.[3]Harsh acidic conditions may not be suitable for all substrates; potential for t-butylation of sensitive residues.[3]

Note: While direct head-to-head quantitative data for the conjugation efficiency of these specific PEG linkers in the same application is limited in publicly available literature, the performance is largely dictated by the well-understood chemistry of the protecting groups.

Table 2: Comparison of Linker Backbones: PEG vs. Polysarcosine (pSar)
Performance MetricPEG LinkerPolysarcosine (pSar) LinkerReference
In Vitro Antiproliferative Activity (IFN conjugate) StandardHigher potency observed in some studies.[3][6]
In Vivo Tumor Growth Inhibition (IFN conjugate) EffectiveSignificantly more potent in a mouse model.[3][6]
Immunogenicity (Anti-IFN Antibody Titer) DetectableConsiderably lower than PEG-IFN conjugate.[3][6]
Circulation Half-Life ProlongedComparable to PEG.[3][6]
Biodegradability Non-biodegradableBiodegradable.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in bioconjugation.

Protocol 1: General EDC/NHS Coupling of a Carboxyl-Terminated PEG Linker to a Protein

This protocol describes the conjugation of a PEG linker with a terminal carboxylic acid (e.g., this compound) to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Carboxyl-terminated PEG linker

  • Protein in amine-free buffer (e.g., 0.1 M MES, pH 5.5-6.0 for activation; PBS, pH 7.2-7.4 for conjugation)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of PEG Linker:

    • Dissolve the carboxyl-terminated PEG linker in Activation Buffer.

    • Add a 2-5 molar excess of EDC and NHS (or Sulfo-NHS) to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[9]

  • Conjugation to Protein:

    • Immediately add the activated PEG linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is often used.[9]

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Deprotection of Amine-Protected PEG Linkers

A. Cbz Deprotection (Hydrogenolysis):

Materials:

  • Cbz-protected PEG conjugate

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Dissolve the Cbz-protected conjugate in the chosen solvent.

  • Carefully add the Pd/C catalyst.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.[8]

B. Fmoc Deprotection:

Materials:

  • Fmoc-protected PEG conjugate

  • 20% Piperidine in DMF

Procedure:

  • Dissolve the Fmoc-protected conjugate in 20% piperidine in DMF.

  • Stir at room temperature for 5-30 minutes.[3]

  • Monitor the reaction by LC-MS.

  • Remove the volatiles under reduced pressure and purify the product.

C. Boc Deprotection:

Materials:

  • Boc-protected PEG conjugate

  • 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavengers (optional, e.g., triisopropylsilane)

Procedure:

  • Dissolve the Boc-protected conjugate in the TFA/DCM solution.

  • Stir at room temperature for 30-120 minutes.[3]

  • Monitor the reaction by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

Visualization of Workflows and Signaling Pathways

Bioconjugation and Deprotection Workflow

G cluster_start Starting Materials cluster_conjugation Conjugation cluster_deprotection Deprotection cluster_final Final Steps Prot_Linker Protected Linker (e.g., this compound) Activation Carboxyl Activation (EDC/NHS) Prot_Linker->Activation Biomolecule Biomolecule (e.g., Antibody, POI Ligand) Coupling Amide Bond Formation Biomolecule->Coupling Activation->Coupling Deprotection Removal of Protecting Group (e.g., Hydrogenolysis for Cbz) Coupling->Deprotection Purification Purification (e.g., SEC) Deprotection->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: General experimental workflow for bioconjugation using a protected PEG linker.

PROTAC-Mediated Protein Degradation Pathway

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2]

PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

HER2 Signaling Pathway Targeted by ADCs

Antibody-Drug Conjugates targeting HER2, such as those based on trastuzumab, interfere with downstream signaling pathways that promote cancer cell proliferation and survival, including the PI3K-AKT and RAS-MAPK pathways.

HER2_Signaling HER2_ADC HER2-Targeting ADC (e.g., Trastuzumab-based) HER2 HER2 Receptor HER2_ADC->HER2 Inhibits PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway and the inhibitory action of a HER2-targeting ADC.

Conclusion

The choice of a linker for bioconjugation is a critical decision that requires a thorough understanding of the chemical properties of the available alternatives and their impact on the final bioconjugate. While this compound offers a stable and versatile option, alternatives with different protecting groups like Fmoc and Boc provide milder and orthogonal deprotection strategies suitable for sensitive biomolecules. Furthermore, emerging linker backbones such as polysarcosine show promise in improving biocompatibility and reducing immunogenicity. The selection should be guided by the specific requirements of the synthetic route and the desired biological properties of the final product. The provided data and protocols serve as a valuable resource for making an informed decision in this complex landscape.

References

Navigating the Maze: A Comparative Guide to PROTAC Linker Composition and its Impact on Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective targeted protein degraders. The linker, once considered a simple spacer, is now recognized as a key determinant of a PROTAC's physicochemical properties and its ability to traverse the cell membrane. This guide provides an objective comparison of how different linker compositions—primarily polyethylene (B3416737) glycol (PEG), alkyl, and rigid linkers—affect PROTAC permeability, supported by experimental data and detailed protocols.

The large size and complex nature of PROTACs often place them "beyond the Rule of Five," making cell entry a significant challenge.[1] An optimized linker can facilitate a "chameleon effect," allowing the PROTAC to shield its polar surface area by forming intramolecular hydrogen bonds, resulting in a more compact and less polar structure that can more readily partition into the lipid bilayer of the cell membrane.[1] This guide will delve into the nuances of linker selection to enhance this effect and ultimately improve PROTAC efficacy.

Quantitative Comparison of PROTAC Permeability

The following tables summarize quantitative data from various studies, offering a head-to-head comparison of PROTACs with different linker compositions. These tables highlight key metrics such as apparent permeability (Papp), degradation potency (DC50), and the maximal level of degradation (Dmax).

Table 1: Impact of Linker Type on BRD4-Targeting PROTAC Permeability and Degradation

PROTACLinker CompositionPapp (Caco-2) (10⁻⁶ cm/s)DC50 (nM)Dmax (%)Reference
PROTAC 1 PEG-based30--[2]
PROTAC 2 Alkyl-based11--[2]
PROTAC 3 PEG with amide6--[2]
MZ1 (Amide) PEG-based with amide~0.03133 (Brd4)-[2][3]
OMZ1 (Ester) PEG-based with ester~0.357 (Brd4)-[2][3]
ARV-771 (Amide) PEG-based with amide~0.2--[3]
OARV-771 (Ester) PEG-based with ester~0.3--[3]

Table 2: Comparative Efficacy of PROTACs with Varying Linker Types

Target ProteinLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12 atomsNo degradation-[4][5]
TBK1 Alkyl/Ether21 atoms396[4][5]
BRD4 PEG1-2 PEG units> 5000-[4][5]
BRD4 PEG4-5 PEG units< 500-[4][5]
CRBN Alkyl9-atom alkyl chainConcentration-dependent decrease-[4][5]
CRBN PEG3 PEG unitsWeak degradation-[4][5]

The "Chameleon Effect": How Linker Composition Dictates PROTAC Conformation and Permeability

The ability of a PROTAC to dynamically alter its conformation in response to its environment—the "chameleon effect"—is crucial for its permeability.[1] In the aqueous extracellular space, a more extended conformation is favored. However, to cross the nonpolar cell membrane, the PROTAC must adopt a folded, more compact structure that masks its polar functional groups. The linker is central to this conformational flexibility.

  • Flexible Linkers (PEG and Alkyl Chains): These linkers, particularly those with some degree of hydrophilicity like PEG, can facilitate the formation of intramolecular hydrogen bonds (IMHBs).[6] This allows the PROTAC to fold upon itself, creating a less polar and more membrane-permeable conformation.[7][8] Studies have shown that PEG-type linkers, due to the gauche effect, may favor folded conformations more than alkyl linkers, which tend to adopt more elongated structures.[7] However, excessively long and flexible linkers can sometimes lead to a decrease in permeability.[9]

  • Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) into the linker introduces conformational constraints.[4][10] This rigidity can pre-organize the PROTAC into a bioactive conformation, which can be beneficial for ternary complex formation.[4] However, a highly rigid linker might hinder the necessary conformational changes required for membrane traversal. Strategically placed rigid elements can, in some cases, improve permeability by providing a scaffold that encourages a more compact overall structure.[11]

The optimal linker is often a balance between flexibility to allow for conformational adaptation and some degree of rigidity to favor a productive binding conformation.

Experimental Protocols for Assessing PROTAC Permeability

Accurate and reproducible assessment of PROTAC permeability is essential for linker optimization. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[12][13] It is a cost-effective method for early-stage screening.

Protocol:

  • Preparation of the Donor Plate: A solution of the PROTAC (typically 10 µM) in a suitable buffer is added to the wells of a 96-well filter plate (the donor plate).[14]

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution.[14]

  • Membrane Coating: The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[12]

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[14]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.[14]

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[13] This cell-based assay provides a more physiologically relevant model, accounting for both passive diffusion and active transport mechanisms.[15]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a confluent monolayer.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]

  • Assay Setup: The cell monolayers are washed with a pre-warmed transport buffer. The PROTAC solution is added to the apical (donor) side, and fresh buffer is added to the basolateral (acceptor) side to measure absorption (A-to-B). To measure efflux (B-to-A), the PROTAC is added to the basolateral side.[14][15]

  • Incubation: The plates are incubated at 37°C for a set time (e.g., 2 hours).[14][15]

  • Sample Collection and Analysis: Samples are collected from both the donor and acceptor compartments and the concentration of the PROTAC is quantified by LC-MS/MS.[14][15]

  • Calculation of Permeability and Efflux Ratio: The Papp values for both directions are calculated, and the efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the involvement of active efflux transporters.[15]

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the decision-making processes in PROTAC linker optimization.

PROTAC_Permeability_Assay_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Assay Workflow pampa_start Prepare PROTAC in Donor Buffer pampa_donor Add to Donor Plate pampa_start->pampa_donor pampa_membrane Coat Filter with Lipid pampa_donor->pampa_membrane pampa_acceptor Prepare Acceptor Plate pampa_assemble Assemble Plates pampa_acceptor->pampa_assemble pampa_membrane->pampa_assemble pampa_incubate Incubate pampa_assemble->pampa_incubate pampa_quantify LC-MS/MS Quantification pampa_incubate->pampa_quantify pampa_calc Calculate Papp pampa_quantify->pampa_calc caco2_start Culture Caco-2 Cells on Transwells (21 days) caco2_teer Measure TEER (Check Integrity) caco2_start->caco2_teer caco2_add Add PROTAC to Apical or Basolateral Side caco2_teer->caco2_add caco2_incubate Incubate at 37°C caco2_add->caco2_incubate caco2_quantify LC-MS/MS Quantification caco2_incubate->caco2_quantify caco2_calc Calculate Papp & Efflux Ratio caco2_quantify->caco2_calc

Experimental Workflows for PAMPA and Caco-2 Permeability Assays.

Logical Relationship between Linker Composition and Permeability.

References

A Comparative Guide to the Validation of Ternary Complex Formation with Cbz-NH-PEG12-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin for successful degradation. The linker connecting the two ends of a PROTAC molecule is a critical determinant of the efficacy of this ternary complex. This guide provides a comprehensive comparison of Cbz-NH-PEG12-C2-acid, a long-chain polyethylene (B3416737) glycol (PEG)-based linker, with other common linker classes. We present supporting experimental data from literature, detailed methodologies for key validation assays, and visual workflows to aid in the rational design and evaluation of PROTACs.

The Role of the Linker in Ternary Complex Formation

A PROTAC's linker is not merely a spacer but a crucial element that influences the stability and geometry of the ternary complex.[1] Its length, flexibility, and chemical composition dictate the distance and relative orientation between the target protein and the E3 ligase, which directly impacts the efficiency of ubiquitination and subsequent degradation.[1] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity in ternary complex formation.[1]

This compound is a heterobifunctional linker featuring a 12-unit PEG chain. The carbobenzyloxy (Cbz) group protects the amine for sequential synthesis, while the terminal carboxylic acid allows for coupling to another molecule.[2] The extended PEG chain imparts significant hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC.[3]

Comparison of PROTAC® Linkers

The choice of linker can significantly impact the potency and selectivity of a PROTAC®. Below is a comparison of different linker types, with a focus on the properties of long-chain PEG linkers like this compound.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Long-Chain PEG (e.g., this compound) High hydrophilicity, significant flexibility, extended length.Enhances solubility and cell permeability.[3] Can span longer distances between target and E3 ligase. May enable new, favorable protein-protein interactions.[4]Can be too flexible, leading to an entropic penalty for complex formation.[1] May not be optimal for all target-E3 ligase pairs where a shorter distance is required.
Short-Chain PEG (e.g., PEG1-4 units) Moderate hydrophilicity and flexibility.Balances solubility enhancement with reduced conformational flexibility compared to long-chain PEGs.[3]May not be long enough for all systems.
Alkyl Chains Hydrophobic, can be rigid or flexible depending on saturation.Can provide a more rigid scaffold, which may pre-organize the PROTAC® into a bioactive conformation.[1]Can decrease the solubility of the PROTAC®. May lead to non-specific hydrophobic interactions.
Rigid Linkers (e.g., containing cyclic structures or alkynes) Restricted conformational freedom.Reduces the entropic penalty of complex formation.[1] Can lead to more potent and selective PROTACs®.[1]May be more challenging to synthesize. The rigid structure may not be compatible with the required geometry for some ternary complexes.

Quantitative Analysis of Ternary Complex Formation

A variety of biophysical techniques are available to characterize the formation and stability of the ternary complex. The choice of method depends on the specific parameters being investigated.[5]

MethodPrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[6]Affinity (K D), Kinetics (k on, k off), Stoichiometry, Cooperativity (α).[7]MediumLowLabel-free, real-time kinetic data.[7] Can measure both binary and ternary interactions.[6]Requires immobilization of one binding partner, which may affect its activity.[5]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.[5]Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[5]LowHighLabel-free, in-solution measurement providing a complete thermodynamic profile.[5][8]Low throughput, requires large amounts of pure protein.[6]
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximity.Ternary complex formation, binding affinity.HighLowHomogeneous assay, suitable for high-throughput screening. Can be used in live cells.[9]Requires labeling of binding partners with specific fluorophores.[5]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[5]Affinity (K D).[5]HighLowHomogeneous, in-solution assay, suitable for high-throughput screening.[5]Requires a fluorescent label, susceptible to interference from fluorescent compounds.[5]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal.[5]Ternary complex formation.HighLowHighly sensitive, homogeneous assay.Can be prone to artifacts from compound interference.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of ternary complex formation.

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis

This protocol describes a general method for analyzing the formation of a Target-PROTAC®-E3 Ligase ternary complex using SPR.[10][11]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified target protein, E3 ligase, and PROTAC® (with this compound or alternative linker)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

2. Experimental Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface (e.g., with EDC/NHS for amine coupling).

    • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

  • Binary Interaction Analysis (PROTAC® to E3 Ligase):

    • Inject a series of concentrations of the PROTAC® over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between injections if necessary.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC®.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data from the binary interaction to a suitable binding model (e.g., 1:1 Langmuir) to determine the K D, k on, and k off.

    • Analyze the ternary interaction data to determine the kinetics and affinity of the ternary complex.

    • Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC® to the E3 ligase in the presence and absence of the target protein. A value of α > 1 indicates positive cooperativity.[11]

Isothermal Titration Calorimetry (ITC) Protocol for Thermodynamic Characterization

This protocol outlines a general procedure for determining the thermodynamic parameters of ternary complex formation using ITC.[8]

1. Materials and Reagents:

  • Isothermal Titration Calorimeter

  • Purified target protein, E3 ligase, and PROTAC®

  • Dialysis buffer (e.g., PBS or HEPES based buffer)

2. Experimental Procedure:

  • Sample Preparation:

    • Dialyze the target protein and E3 ligase extensively against the same buffer to minimize buffer mismatch effects.

    • Prepare a solution of the PROTAC® in the final dialysis buffer.

  • Binary Titration (PROTAC® into E3 Ligase):

    • Fill the ITC syringe with the PROTAC® solution.

    • Fill the sample cell with the E3 ligase solution.

    • Perform a series of injections of the PROTAC® into the E3 ligase and measure the heat changes.

  • Ternary Titration (PROTAC® + Target Protein into E3 Ligase):

    • Prepare a solution of the E3 ligase in the sample cell.

    • Prepare a solution containing a pre-mixed complex of the PROTAC® and the target protein in the syringe.

    • Perform a series of injections and measure the heat changes.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).

    • The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K A)).

    • Compare the binding affinities from the binary and ternary titrations to assess cooperativity.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex relationships in targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC®-mediated protein degradation pathway.

SPR_Workflow cluster_workflow SPR Experimental Workflow for Ternary Complex Validation start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary_titration Binary Titration: Inject PROTAC® over E3 Ligase immobilize->binary_titration pre_incubate Pre-incubate Target Protein with varying [PROTAC®] immobilize->pre_incubate binary_analysis Analyze Binary Interaction (KD, kon, koff) binary_titration->binary_analysis cooperativity Calculate Cooperativity (α) binary_analysis->cooperativity ternary_titration Ternary Titration: Inject mixture over E3 Ligase pre_incubate->ternary_titration ternary_analysis Analyze Ternary Interaction (Affinity, Kinetics) ternary_titration->ternary_analysis ternary_analysis->cooperativity end End cooperativity->end

Caption: Workflow for SPR-based validation of ternary complex formation.

Linker_Logic cluster_logic Logical Relationships in PROTAC® Linker Design Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Composition Composition (e.g., PEG, Alkyl) Linker_Properties->Composition Ternary_Complex Ternary Complex Stability & Geometry Length->Ternary_Complex Flexibility->Ternary_Complex Composition->Ternary_Complex PROTAC_Efficacy PROTAC® Efficacy (Degradation) Ternary_Complex->PROTAC_Efficacy

Caption: Key linker properties influencing PROTAC® efficacy.

Conclusion

The validation of ternary complex formation is a cornerstone of PROTAC® development. This compound, with its extended PEG linker, offers a valuable tool for spanning greater distances between a target protein and an E3 ligase, potentially enhancing solubility and enabling unique ternary complex geometries. However, the optimal linker is highly dependent on the specific biological system. A systematic evaluation using a suite of biophysical techniques, such as SPR and ITC, is essential to quantitatively assess the impact of linker choice on ternary complex formation, stability, and ultimately, the degradation efficacy of the PROTAC®. This guide provides the foundational knowledge and experimental frameworks to empower researchers in the rational design and validation of next-generation protein degraders.

References

A Comparative Guide: Benchmarking Cbz-NH-PEG12-C2-acid Against Novel Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), are critically dependent on the linker connecting the antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, its pharmacokinetic profile, and the mechanism of payload release. This guide provides an objective comparison of a conventional polyethylene (B3416737) glycol (PEG)-based linker, Cbz-NH-PEG12-C2-acid, against novel, advanced linker technologies.

This compound represents a class of hydrophilic, flexible linkers used in bioconjugation.[1][2][3] The PEG12 spacer enhances solubility and can help reduce aggregation, a common issue with hydrophobic payloads.[4][5] The terminal carboxylic acid allows for conjugation, while the Cbz group serves as a stable protecting group for the amine.[1][6] While effective, this traditional linker technology is often benchmarked against newer systems designed for more specific and controlled drug release.[7]

Novel linker technologies are broadly categorized as cleavable or non-cleavable, with recent innovations focusing on enhancing specificity and stability.[8][9][10] Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as changes in pH or the presence of specific enzymes.[4][9][11] Non-cleavable linkers, in contrast, release the payload only after the complete degradation of the antibody, offering greater plasma stability.[4][12]

Data Presentation: Quantitative Comparison of Linker Technologies

The selection of a linker has a direct impact on the performance of an ADC. The following tables summarize key quantitative data comparing representative linker types.

Table 1: In Vitro Plasma Stability and Payload Release

Linker TypeRepresentative LinkerRelease MechanismPlasma Half-life (t½)Payload Release Condition
Conventional PEG This compoundNon-cleavable (by design)High (dependent on conjugation)Antibody Degradation
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Protease (Cathepsin B) Cleavage[13]~2-7 days (rodent plasma)[14][15]Lysosomal Environment
pH-Sensitive HydrazoneAcid Hydrolysis[16]~36-48 hours (human plasma)[17]Acidic pH (4.5-6.0)[18][19]
Non-Cleavable Thioether (e.g., SMCC)Antibody Degradation[4]High (e.g., T-DM1 t½ ~4.6 days in rats)[20]Lysosomal Degradation

Note: Half-life values are highly dependent on the specific ADC construct, conjugation method, and species used for testing. Data is aggregated from multiple sources for representative comparison.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeExample PayloadTarget Cell LineIC50 (nM)Bystander Effect
Enzyme-Cleavable MMAEHER2+ (e.g., N87)0.1 - 10Yes (if payload is membrane-permeable)[21]
pH-Sensitive DoxorubicinVarious1 - 50Yes
Non-Cleavable DM1HER2+ (e.g., MCF7)0.5 - 20No / Limited[4]

IC50 values are indicative and vary significantly based on the antibody, payload, cell line, and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and quantifies the premature release of the payload in plasma.[20][22]

  • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from various species (e.g., human, mouse, rat). Prepare a control sample in a formulation buffer like PBS.[22]

  • Incubation: Incubate all samples at 37°C with gentle agitation.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C to stop degradation.[22]

  • Sample Processing:

    • For released payload analysis, precipitate plasma proteins using cold acetonitrile (B52724) containing an internal standard.[22]

    • For intact ADC analysis, use immuno-affinity capture (e.g., Protein A beads) to isolate the ADC from the plasma matrix.[20]

  • Quantification: Analyze the processed samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released payload or the remaining intact ADC.

  • Data Analysis: Calculate the percentage of intact ADC remaining over time to determine the plasma half-life (t½).

Protocol 2: In Vitro Cytotoxicity (IC50) Assay

This assay determines the potency of an ADC in killing target cancer cells and is a fundamental part of preclinical evaluation.[21][23]

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.[23]

  • ADC Treatment: Prepare serial dilutions of the ADC. Remove the old medium from the cells and add the ADC-containing medium. Include untreated cells as a control.[24]

  • Incubation: Incubate the plates for a period sufficient for ADC internalization, payload release, and cell death (typically 72-144 hours).[21][24]

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo®.[23]

    • For MTT assays, incubate for 1-4 hours, then add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.[23]

    • For CellTiter-Glo®, incubate for 10 minutes at room temperature and read the luminescence.[21]

  • Data Analysis: Normalize the viability data to the untreated control cells. Plot the percentage of cell viability against the ADC concentration and use a sigmoidal dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).[24]

Visualizations: Workflows and Mechanisms

Diagrams help clarify complex biological processes and experimental procedures.

ADC_Mechanism cluster_blood Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC Intact ADC (Stable Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Internalization (Endosome, pH 5.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) + Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Enzymatic/pH) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induces Cell Death

Mechanism of an ADC with a cleavable linker.

Stability_Workflow cluster_processing Sample Processing start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points (0, 6, 24... hrs) incubation->sampling capture Immuno-affinity Capture (Intact ADC) sampling->capture precipitate Protein Precipitation (Released Payload) sampling->precipitate analysis LC-MS/MS Quantification capture->analysis precipitate->analysis end End: Determine Plasma Half-life (t½) analysis->end

Workflow for an in vitro plasma stability assay.

Linker_Comparison cluster_cleavable_pros Advantages cluster_cleavable_cons Disadvantages cluster_non_cleavable_pros Advantages cluster_non_cleavable_cons Disadvantages center Linker Technology Choice cleavable Cleavable Linkers (e.g., Val-Cit, Hydrazone) center->cleavable non_cleavable Non-Cleavable Linkers (e.g., Thioether) center->non_cleavable bystander Potent Bystander Effect cleavable->bystander versatile Versatile Release Mechanisms cleavable->versatile stability Lower Plasma Stability cleavable->stability off_target Potential Off-Target Toxicity cleavable->off_target high_stability High Plasma Stability non_cleavable->high_stability safety Improved Safety Profile non_cleavable->safety no_bystander No Bystander Effect non_cleavable->no_bystander less_potent Potentially Less Potent non_cleavable->less_potent

Comparison of cleavable vs. non-cleavable linkers.

References

Safety Operating Guide

Safe Disposal of Cbz-NH-PEG12-C2-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Cbz-NH-PEG12-C2-acid, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker, is crucial for maintaining laboratory safety and environmental integrity. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general guide for proper disposal.

1. Initial Assessment:

  • Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[1]

  • Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities may have different disposal routes than large, bulk quantities.[1]

2. Waste Segregation and Collection:

  • Dedicated Container: Collect this compound waste in a dedicated, clearly labeled, and chemically compatible container. High-density polyethylene (HDPE) is often a suitable choice for carboxylic acids.[2] The original container can be used if it is in good condition.[1][3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound waste," and the date of accumulation.[1][2] Chemical formulas or abbreviations should not be used alone.

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1][2] Incompatible materials should be kept separate.

3. Container Management:

  • Secure Sealing: Ensure the waste container is kept tightly sealed except when adding waste to prevent leaks or spills.[2][3]

  • Capacity Limit: Do not fill the container to more than 80-90% of its capacity to allow for vapor expansion.[2]

  • Storage: Store waste containers in a designated and secure satellite accumulation area (SAA).[4] This area should be well-ventilated.

4. Final Disposal:

  • Licensed Contractor: The primary and recommended disposal route for this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Drain Disposal Prohibition: Do not dispose of this compound down the drain. While some dilute, neutralized acids and bases may be drain-disposable under strict conditions, this is generally not permissible for this type of organic compound.[5]

  • Solid Waste Disposal Prohibition: Laboratory chemicals should not be disposed of as regular solid waste.[1]

Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3][5]

  • After proper rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[3]

Quantitative Data Summary

ParameterGuidelineCitation
Container Fill Capacity Do not exceed 80-90%[2]
Dilute Acid/Base Drain Disposal Concentration <10% (V/V), pH between 7-9, no other contaminants[5]
Highly Toxic Chemical Container Rinsing First three rinses must be collected as hazardous waste (for LD50 < 50mg/kg)[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_contamination Assess Contamination start->assess_contamination is_contaminated Is it mixed with hazardous waste? assess_contamination->is_contaminated treat_as_mixed Treat as Mixed Hazardous Waste is_contaminated->treat_as_mixed Yes assess_quantity Assess Quantity is_contaminated->assess_quantity No collect_waste Collect in Labeled, Compatible Container treat_as_mixed->collect_waste is_small Small research quantity? assess_quantity->is_small is_small->collect_waste Yes is_small->collect_waste No (Bulk) contact_ehs Contact EHS for Pickup by Licensed Contractor collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling Cbz-NH-PEG12-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of Cbz-NH-PEG12-C2-acid, a PEG-based PROTAC linker. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach assuming the substance is hazardous is recommended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for various stages of handling.

Equipment Specification Purpose
Eye/Face Protection ANSI Z87.1 compliant safety goggles and a face shield.Protects against potential splashes of the chemical, which is in an oil form. Safety glasses alone are insufficient.[1][2]
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving.Provides a barrier against skin contact. Nitrile gloves offer good resistance to oils and a range of chemicals.[1][3][4]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from spills and contamination.[3][5]
Footwear Closed-toe and closed-heel shoes.Prevents injuries from spills or dropped items.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if aerosols are generated or if working outside of a fume hood.Protects against inhalation of any potential aerosols or vapors.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, allow the container of this compound to equilibrate to room temperature to avoid moisture condensation.[6]

2. Handling the Compound:

  • As this compound is an oil, handle it carefully to avoid splashes.

  • When weighing or transferring the substance, use appropriate tools such as a positive displacement pipette or a spatula.

  • Keep the container tightly sealed when not in use to prevent contamination.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For a small spill, absorb the material with an inert absorbent material such as vermiculite, sand, or commercial spill pads.

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected as chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection and Labeling:

  • Collect all waste in a designated, leak-proof, and clearly labeled container.

  • The label should include the full chemical name ("this compound"), the approximate amount, and the date.

3. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[7][8][9]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

Parameter Value Source
CAS Number 1334177-88-6[10]
Molecular Weight 751.86 g/mol [10]
Appearance Colorless to off-white oil[10]
Storage Temperature -20°C (pure form) or 2-8°C (sealed, dry)[10][11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Equilibrate this compound to room temperature B->C D Weigh and dispense the required amount C->D E Perform experimental procedure D->E F Securely close the primary container E->F G Segregate and collect all chemical waste F->G H Decontaminate work surfaces G->H I Properly dispose of waste through EHS H->I J Remove and dispose of PPE I->J K K

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.